molecular formula C8H15BrO2 B1584644 Methyl 7-bromoheptanoate CAS No. 54049-24-0

Methyl 7-bromoheptanoate

Cat. No.: B1584644
CAS No.: 54049-24-0
M. Wt: 223.11 g/mol
InChI Key: BXRLUWIDTDLHQE-UHFFFAOYSA-N
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Description

Methyl 7-bromoheptanoate is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLUWIDTDLHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339145
Record name Methyl 7-bromoheptanoate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54049-24-0
Record name Methyl 7-bromoheptanoate
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Record name Methyl 7-bromoheptanoate
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Foundational & Exploratory

Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 54049-24-0

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Methyl 7-bromoheptanoate in Modern Drug Discovery

This compound is a bifunctional molecule that has emerged as a critical building block and versatile linker in contemporary pharmaceutical research and development. Its linear seven-carbon chain, terminated by a methyl ester at one end and a reactive bromine atom at the other, provides a unique combination of lipophilicity, flexibility, and chemical reactivity. This structure makes it an ideal synthon for introducing alkyl chains into target molecules, a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

In the realm of drug development, the strategic incorporation of linkers is paramount. They play a pivotal role in connecting different pharmacophores, such as in Proteolysis Targeting Chimeras (PROTACs), or in tethering active molecules to delivery vehicles like lipid nanoparticles. The C7 chain of this compound offers an optimal balance of length and flexibility, which can be crucial for facilitating the desired protein-protein interactions in ternary complexes, as seen in PROTACs[1][2]. Furthermore, its role as a key intermediate in the synthesis of blockbuster drugs like bempedoic acid underscores its industrial significance[3][4][5]. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 54049-24-0--INVALID-LINK--
Molecular Formula C₈H₁₅BrO₂--INVALID-LINK--
Molecular Weight 223.11 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 112 °C at 5 mmHg--INVALID-LINK--
Density 1.217 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.459--INVALID-LINK--
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)General Knowledge
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene groups and the methyl ester. The triplet at approximately 3.4 ppm is indicative of the methylene group adjacent to the bromine atom (-CH₂Br), while the singlet at around 3.67 ppm corresponds to the methyl ester protons (-OCH₃). The remaining methylene protons appear as multiplets in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the ester at around 174 ppm. The carbon attached to the bromine will appear at approximately 33 ppm, and the methoxy carbon at about 51 ppm. The other methylene carbons will have signals in the 24-33 ppm range[6].

  • IR (Infrared) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 640-550 cm⁻¹[7].

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage of the alkyl chain[6].

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the Fischer esterification of 7-bromoheptanoic acid. This method is favored for its simplicity and the use of readily available starting materials.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 7-Bromoheptanoic Acid + Methanol (excess) Reaction Reflux with cat. H₂SO₄ Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with sat. NaHCO₃ & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Fractional Distillation (under vacuum) Evaporation->Distillation Product Pure Methyl 7-bromoheptanoate Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction and the purity of the product can be monitored at various stages.

Materials:

  • 7-Bromoheptanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution[8][9][10].

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine[11].

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation under reduced pressure to yield a colorless liquid[11][12][13][14]. The reduced pressure is crucial to avoid decomposition at high temperatures.

Applications in Drug Development: A Versatile Tool for Medicinal Chemists

The dual functionality of this compound makes it a valuable tool in the synthesis of complex pharmaceutical agents.

Intermediate in the Synthesis of Bempedoic Acid

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor for the treatment of hypercholesterolemia. The synthesis of bempedoic acid utilizes a derivative of bromoheptanoate as a key building block to construct the long alkyl chain of the molecule[3][5]. The bromo-functionalized chain allows for coupling reactions to build the core structure of the drug[4][15].

Logical Relationship in Bempedoic Acid Synthesis

Bempedoic_Acid_Synthesis Start Ethyl 7-bromo-2,2- dimethylheptanoate (a derivative) Coupling Coupling Reaction (e.g., with tosylmethyl isocyanide) Start->Coupling Intermediate Key Dimerized Intermediate Coupling->Intermediate Hydrolysis Hydrolysis and Further Steps Intermediate->Hydrolysis Product Bempedoic Acid Hydrolysis->Product

Caption: Role of a bromoheptanoate derivative in bempedoic acid synthesis.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of the PROTAC. This compound serves as a precursor for alkyl linkers of moderate length and hydrophobicity, which can be advantageous for optimizing the formation of the ternary complex between the target protein and the E3 ligase[1][2][16]. The alkyl chain derived from this compound provides metabolic stability and appropriate spacing for effective protein degradation[2].

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_protac PROTAC cluster_cellular Cellular Machinery Warhead Target Ligand Linker Linker (from Methyl 7-bromoheptanoate) POI Protein of Interest (POI) Warhead->POI binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary_Complex POI->Ternary_Complex forms ternary complex E3_Ligase->Ternary_Complex forms ternary complex Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degradation POI Degradation Proteasome->Degradation mediates Ternary_Complex->Ubiquitination induces Ubiquitination->Degradation marks for

Caption: The role of a linker derived from this compound in the PROTAC mechanism.

Alkylation Agent in Organic Synthesis

The terminal bromine atom in this compound is a good leaving group, making it an effective alkylating agent in various nucleophilic substitution reactions. It can be used to introduce a seven-carbon ester-containing chain onto phenols, amines, thiols, and other nucleophiles. This is a valuable strategy for modifying the properties of drug candidates, such as increasing their lipophilicity to improve membrane permeability[17][18][19][20][21].

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. From its role in the production of established drugs to its application in cutting-edge technologies like PROTACs, this compound continues to be a key player in the advancement of pharmaceutical sciences. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

Methyl 7-bromoheptanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 7-Bromoheptanoate

Executive Summary

This compound is a bifunctional linear-chain aliphatic ester of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a terminal electrophilic bromine atom and a nucleophilic-modifiable methyl ester, making it a versatile building block and linker molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification via Fischer esterification, thorough analytical characterization data, key applications, and essential safety and handling procedures. The molecular weight of this compound is a foundational parameter for all stoichiometric calculations, determined to be approximately 223.11 g/mol .

Core Physicochemical & Structural Properties

This compound is a colorless liquid at standard conditions. The molecule's utility stems from its orthogonal reactivity: the bromine atom serves as a good leaving group for nucleophilic substitution (e.g., alkylation of amines, thiols, or carbanions), while the methyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification.

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Weight 223.11 g/mol [1][2]
Molecular Formula C₈H₁₅BrO₂[1][2]
CAS Number 54049-24-0[1][2]
Appearance Clear, colorless liquid[1]
Density ~1.239 - 1.257 g/cm³[1]
Boiling Point ~140-145 °C (at reduced pressure)
Refractive Index ~1.455 - 1.465 (at 20°C)[1]
SMILES COC(=O)CCCCCCBr[2]
InChIKey BXRLUWIDTDLHQE-UHFFFAOYSA-N[2]

Synthesis via Acid-Catalyzed Esterification

The most direct and cost-effective method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 7-bromoheptanoic acid, using methanol in the presence of a strong acid catalyst.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[3][4] To drive the reaction to completion, an excess of the alcohol reactant is typically used, in accordance with Le Châtelier's principle.[3][5]

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 7-bromoheptanoic acid on a standard laboratory scale.

Materials:

  • 7-bromoheptanoic acid (e.g., 10.0 g, 1.0 equiv)

  • Anhydrous Methanol (MeOH, ~100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoheptanoic acid (1.0 equiv).

  • Reagent Addition: Add anhydrous methanol (~15-20 mL per gram of carboxylic acid). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (~0.1 mL per gram of carboxylic acid) to the stirring solution. Causality Note: H₂SO₄ is the catalyst that protonates the carbonyl, making it susceptible to nucleophilic attack by methanol.[4][6]

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up - Neutralization: Dissolve the oily residue in diethyl ether or ethyl acetate (~100 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL). Causality Note: This wash neutralizes the sulfuric acid catalyst and removes any unreacted 7-bromoheptanoic acid.[6]

  • Work-up - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Purification and Analytical Characterization

For most applications, the crude product requires further purification, typically by vacuum distillation.

Purification Protocol: Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum operation.

  • Transfer the crude oil into the distillation flask.

  • Slowly reduce the pressure and begin heating the flask gently.

  • Collect the fraction boiling at the appropriate temperature and pressure range (e.g., ~140-145 °C, specific pressure dependent on vacuum pump efficiency). Self-Validation: A constant boiling point during distillation indicates the collection of a pure substance.

Purification_Workflow A Crude Product (Post-Workup) B Transfer to Distillation Flask A->B C Vacuum Distillation B->C D Collect Pure Fraction (Constant Boiling Point) C->D E Analytical QC (NMR, GC-MS) D->E F Store under N2 at 2-8°C E->F

Caption: Post-synthesis purification workflow.

Analytical Data

The identity and purity of the final product must be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Data
¹H NMR δ (ppm) ~3.67 (s, 3H, -OCH₃), 3.40 (t, 2H, -CH₂Br), 2.30 (t, 2H, -CH₂CO₂Me), 1.85 (quint, 2H, -CH₂CH₂Br), 1.63 (quint, 2H, -CH₂CH₂CO₂Me), 1.35-1.48 (m, 4H, internal -CH₂CH₂-). (Note: Data adapted from highly similar ethyl ester[7])
¹³C NMR δ (ppm) ~174.0 (C=O), 51.5 (-OCH₃), 34.0 (-CH₂CO₂Me), 33.8 (-CH₂Br), 32.5, 28.2, 27.8, 24.5 (internal -CH₂- carbons). (Note: Data adapted from highly similar ethyl ester[7])
IR ν (cm⁻¹) ~1740 (C=O stretch, strong), ~2950, 2860 (C-H stretch), ~1170 (C-O stretch), ~645 (C-Br stretch).
GC-MS A single major peak in the gas chromatogram. Mass spectrum showing characteristic fragments. Molecular ion [M]+ at m/z 222/224 (reflecting ⁷⁹Br/⁸¹Br isotopes).

Applications in Research and Drug Development

This compound is primarily used as a heterobifunctional linker. Its linear seven-carbon backbone (excluding the ester carbon) provides spatial separation between two conjugated moieties, which is critical in various applications.

  • PROTAC Synthesis: It serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] One end (the bromine) can be functionalized to attach to a ligand for a target protein, while the other end (the ester, often after hydrolysis) is used to attach to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity for targeted protein degradation.

  • Pharmaceutical Intermediates: It is a key starting material for synthesizing more complex molecules, including derivatives of fatty acids for lipid-based drug delivery systems and other therapeutic agents.[1]

  • Surface Modification: The carboxylic acid (post-hydrolysis) can be used to anchor the molecule to surfaces or nanoparticles, while the terminal bromide remains available for further "click" chemistry or other conjugation reactions.

Linker_Application Linker Br-(CH₂)₆- C(=O)OCH₃ Node1 Nucleophilic Substitution Linker:f0->Node1 Node2 Ester Hydrolysis Linker:f1->Node2 Target_Ligand Target Protein Ligand Node1->Target_Ligand E3_Ligand E3 Ligase Ligand Node2->E3_Ligand Amide Coupling

Caption: Role as a heterobifunctional linker.

Safety, Handling, and Storage

As with all organobromine compounds, appropriate safety precautions are mandatory.

  • Hazards: this compound may cause skin and eye irritation.[1] Inhalation of vapors should be avoided.

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at 2-8°C.[1]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

Methyl 7-bromoheptanoate synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 7-bromoheptanoate: Pathways, Mechanisms, and Practical Considerations

Abstract

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2][3] Its structure incorporates a terminal bromine atom, which serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions, and a methyl ester for further functional group transformations. This technical guide provides an in-depth analysis of the primary and alternative synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. Each pathway is examined through the lens of a senior application scientist, focusing on the underlying chemical principles, causality behind experimental choices, and practical considerations for implementation. The guide includes detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams to offer a comprehensive resource for laboratory synthesis.

Introduction to this compound

This compound (C₈H₁₅BrO₂) is a colorless liquid that serves as a critical building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the electrophilic carbon bearing the bromine and the ester carbonyl group. This dual functionality allows for sequential and controlled modifications, making it an ideal starting material for constructing more complex molecular architectures.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 54049-24-0[4]
Molecular Formula C₈H₁₅BrO₂[4]
Molecular Weight 223.11 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point ~254-256 °C (at atm. pressure); 112 °C (at 5 mmHg)[1]
Density ~1.239 g/cm³[1]
Refractive Index ~1.455[1]
Significance and Applications in Synthesis

The primary application of this compound is as an intermediate. For instance, it is a reagent in the preparation of labeled Tianeptine, a compound with psychostimulant, anti-ulcer, and anti-emetic properties.[3][5] The bromo-ester structure is particularly useful for introducing a seven-carbon spacer into a target molecule via alkylation, followed by potential hydrolysis or amidation of the ester.

Primary Synthesis Pathways from Linear Precursors

The most direct and commonly employed methods for synthesizing this compound begin with linear C7 precursors that already contain one or both of the required functional groups.

Pathway A: Fischer Esterification of 7-Bromoheptanoic Acid

This is arguably the most straightforward and atom-economical approach, assuming the availability of the precursor, 7-bromoheptanoic acid. The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, regenerating the acid catalyst and forming the methyl ester. The reaction is reversible, and thus, an excess of methanol is typically used to drive the equilibrium towards the product side.

Fischer_Esterification RCOOH 7-Bromoheptanoic Acid inv1 RCOOH->inv1 MeOH Methanol MeOH->inv1 H_plus H⁺ (catalyst) H_plus->inv1 Protonates Carbonyl Product This compound Water Water inv2 inv1->inv2 Acid Catalyst (e.g., H₂SO₄) inv2->Product inv2->Water

Caption: Fischer Esterification of 7-Bromoheptanoic Acid.

  • Reagents: 7-bromoheptanoic acid (1.0 eq), Methanol (10-20 eq, serves as solvent and reagent), Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05-0.1 eq).

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-bromoheptanoic acid and methanol.

  • Step 2: Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Step 3: Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Step 4: Work-up: After cooling the mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Step 5: Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Step 6: Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[6]

  • Excess Methanol: Le Châtelier's principle dictates that using an excess of one reactant (methanol) drives the reversible esterification reaction towards the formation of the ester product.

  • Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol. Sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium.

  • Aqueous Work-up with Bicarbonate: The sodium bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and any unreacted 7-bromoheptanoic acid, converting them into their respective salts, which are soluble in the aqueous phase and thus easily removed from the organic product layer.

Pathway B: Alkylation of Malonic Ester Analogs

This pathway builds the carbon chain through a nucleophilic substitution (Sₙ2) reaction, a cornerstone of C-C bond formation. While classic malonic ester synthesis would involve diethyl malonate, a more direct route to a related compound, ethyl 7-bromo-2,2-dimethylheptanoate, uses ethyl isobutyrate and 1,5-dibromopentane.[7][8] This strategy can be adapted for this compound by starting with an appropriate ester and alkylating agent. A key challenge is controlling the reaction to prevent di-alkylation.

The core of this strategy involves the deprotonation of an α-carbon to a carbonyl group to form a nucleophilic enolate. This enolate then attacks an electrophilic carbon, in this case, a carbon atom of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction. Using a large excess of the di-bromo compound is a statistical control method to favor mono-alkylation over the undesired di-alkylation byproduct.[6]

Alkylation_Pathway Start Enolate Precursor (e.g., Methyl Acetate) Enolate Enolate Nucleophile Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Product This compound Enolate->Product SN2 Attack Dibromo 1,5-Dibromopentane (Excess) Byproduct Di-alkylation Product (Minimized by excess Dibromo) Product->Byproduct Second Alkylation

Caption: General workflow for synthesis via enolate alkylation.

  • Reagents: 1,5-dibromopentane (≥ 2 eq), a suitable methyl ester (e.g., methyl acetate, 1.0 eq), Lithium diisopropylamide (LDA) solution (1.0 eq), Anhydrous Tetrahydrofuran (THF) as solvent.

  • Step 1: Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the methyl ester in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add the LDA solution dropwise over 30-40 minutes, maintaining the low temperature.

  • Step 2: Alkylation: In a separate flask, prepare a solution of excess 1,5-dibromopentane in anhydrous THF. Add this solution to the cold enolate mixture. Allow the reaction to stir overnight, gradually warming to room temperature.

  • Step 3: Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 4: Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic layers and wash with 1N HCl, water, and saturated aqueous NaHCO₃ solution.[7]

  • Step 5: Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, containing the desired mono-alkylated product and excess 1,5-dibromopentane, must be purified, typically by fractional distillation under high vacuum.

  • LDA as Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is sufficient to completely and rapidly deprotonate the α-carbon of the ester, while its bulk and non-nucleophilic nature prevent it from competing with the enolate in attacking the electrophile or reacting with the ester carbonyl.

  • -78 °C Reaction Temperature: The low temperature is critical for controlling the reaction. It ensures the stability of the kinetically formed enolate, prevents side reactions like self-condensation (Claisen condensation), and allows for controlled addition of reagents.

  • Excess 1,5-Dibromopentane: Using a stoichiometric excess of the dihaloalkane statistically favors the reaction of an enolate with a fresh molecule of 1,5-dibromopentane rather than with a molecule of the already-formed mono-alkylated product. This is a crucial strategy to maximize the yield of this compound and minimize the formation of the C13 di-ester byproduct.[6]

Alternative and Specialized Synthesis Routes

While the aforementioned pathways are most common, other strategies can be employed, particularly when starting from different classes of precursors.

Pathway C: Ring-Opening of ε-Caprolactone

Polycaprolactone is a well-known biodegradable polymer synthesized via the ring-opening polymerization of ε-caprolactone.[9] A controlled, non-polymeric ring-opening can provide a linear 7-hydroxyheptanoate, which can then be converted to the target bromo-compound.

This is a two-step conceptual pathway:

  • Methanolysis: The cyclic ester (lactone) is opened by methanol under catalytic conditions (acid or base) to form methyl 7-hydroxyheptanoate. This is essentially a transesterification reaction.

  • Bromination of the Alcohol: The terminal hydroxyl group of methyl 7-hydroxyheptanoate is then converted to a bromide. Standard methods like the Appel reaction (using PPh₃/CBr₄) or treatment with PBr₃ are effective for this transformation.

Ring_Opening_Pathway Caprolactone ε-Caprolactone Step1 Methanolysis (MeOH, Catalyst) Caprolactone->Step1 HydroxyEster Methyl 7-hydroxyheptanoate Step1->HydroxyEster Step2 Bromination (e.g., PBr₃ or Appel Rxn) HydroxyEster->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step synthesis from ε-Caprolactone.

The primary challenge in the first step is preventing polymerization.[10][11] Reaction conditions must be carefully controlled (e.g., catalyst loading, temperature, reaction time) to favor the monomeric ring-opened product. The subsequent bromination of the primary alcohol is a standard and high-yielding transformation, but requires reagents that are compatible with the ester functionality.

Pathway D: Decarboxylative Halogenation (Hunsdiecker Reaction)

The Hunsdiecker reaction provides a method to convert a carboxylic acid into an alkyl halide with one less carbon atom.[12][13] This pathway is less common for this specific target but is a powerful tool in the synthetic chemist's arsenal.

The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine.[14] The reaction proceeds through a radical chain mechanism. An acyl hypobromite intermediate is formed, which undergoes homolytic cleavage and subsequent decarboxylation to generate an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a Br₂ molecule to form the final product and propagate the chain.[15][16] To synthesize this compound, one would need to start with the mono-methyl ester of suberic acid (octanedioic acid).

The classic Hunsdiecker reaction requires the preparation of a dry, pure silver carboxylate salt, which can be tedious.[14] Modern variations, such as the Barton modification or using reagents like N-bromosuccinimide (NBS) with a catalyst, can be more practical and offer broader functional group tolerance.[14] However, for a simple aliphatic chain, the yields can be variable, and the reaction is less frequently used than the more predictable nucleophilic substitution or esterification routes.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on starting material availability, cost, scale, and required purity.

PathwayStarting Material(s)Key AdvantagesKey DisadvantagesScalability
A: Fischer Esterification 7-Bromoheptanoic AcidHigh atom economy, simple procedure, straightforward purification.Requires the specific bromo-acid precursor.Excellent
B: Enolate Alkylation Methyl ester, 1,5-DibromopentaneBuilds carbon chain from simpler precursors.Requires cryogenic temperatures, strong bases, and inert atmosphere; risk of di-alkylation.Good
C: Ring-Opening ε-CaprolactoneReadily available and inexpensive starting material.Two-step process; risk of polymerization in the first step.Moderate
D: Hunsdiecker Reaction Mono-methyl suberateAccesses product from a dicarboxylic acid derivative.Often requires stoichiometric silver salts; radical reactions can have side products.Poor to Moderate

Recommendation: For most laboratory and industrial applications, Pathway A (Fischer Esterification) is the preferred method due to its simplicity, high yield, and ease of scale-up, provided 7-bromoheptanoic acid is commercially available at a reasonable cost. If building the carbon skeleton from smaller fragments is necessary, Pathway B (Enolate Alkylation) is a robust, albeit more technically demanding, alternative.

Purification and Characterization

Regardless of the synthetic pathway chosen, purification is critical. Fractional distillation under reduced pressure is the most effective method for purifying liquid this compound, as it efficiently separates the product from non-volatile impurities, unreacted starting materials, and high-boiling byproducts.[6][7]

Characterization is typically performed using standard spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the methyl ester protons (~3.6 ppm), the methylene group adjacent to the bromine (~3.4 ppm), the methylene group adjacent to the carbonyl (~2.3 ppm), and the other methylene groups in the aliphatic chain.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon (~174 ppm), the methyl ester carbon (~51 ppm), the carbon bonded to bromine (~34 ppm), and the other carbons in the chain.

  • Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and challenges. The most direct route via Fischer esterification of 7-bromoheptanoic acid offers simplicity and efficiency, making it ideal when the precursor is available. Alternative methods, such as enolate alkylation and ring-opening of ε-caprolactone, provide flexibility by utilizing different starting materials. A thorough understanding of the mechanisms and experimental parameters discussed in this guide enables the researcher to make informed decisions, troubleshoot potential issues, and successfully synthesize this valuable chemical intermediate for applications in research and development.

References

Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl 7-bromoheptanoate, a key building block in modern pharmaceutical research and development. We will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights and detailed protocols to empower researchers and scientists in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a terminal bromine atom and a methyl ester, provides two distinct reactive sites. This dual functionality allows for sequential and controlled modifications, making it an invaluable synthon for the construction of complex molecular architectures. The lipophilic seven-carbon chain further enhances its utility, enabling its incorporation into molecules designed to interact with biological membranes or lipid-binding proteins.

The strategic importance of this compound lies in its ability to act as a versatile linker and building block. The bromine atom serves as a readily displaceable leaving group for nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This orthogonal reactivity is a cornerstone of its utility in the synthesis of diverse pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 54049-24-0[1][2]
Molecular Formula C8H15BrO2[1][2][3]
Molecular Weight 223.11 g/mol [1][3]
Appearance Colorless liquid[2][4]
Boiling Point 112 °C at 5 Torr[4]
Density 1.257 g/cm³[4]
Refractive Index 1.4615-1.4655 @ 20°C[2]
Solubility Soluble in non-polar and slightly polar organic solvents

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Recommended storage temperature is 2-8°C.[6] It is important to protect it from moisture and light to prevent degradation. While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, skin, and respiratory system.[1][4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5]

Synthesis of this compound: A Validated Protocol

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 7-bromoheptanoic acid with methanol, using a strong acid catalyst. This method is reliable and scalable, making it suitable for laboratory and industrial production.

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The use of an excess of methanol can shift the equilibrium towards the product side, maximizing the yield.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 7-Bromoheptanoic_Acid 7-Bromoheptanoic Acid Protonated_Acid Protonated_Acid 7-Bromoheptanoic_Acid->Protonated_Acid Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral_Intermediate Methanol->Tetrahedral_Intermediate H+ H+ (e.g., H2SO4) H+->Protonated_Acid Methyl_7-bromoheptanoate This compound Water Water Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Methyl_7-bromoheptanoate Water Elimination Tetrahedral_Intermediate->Water

Caption: Fischer esterification of 7-bromoheptanoic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1 equivalent).

  • Reagent Addition: Add an excess of methanol (e.g., 10 equivalents) to the flask.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Applications in Drug Development

This compound is a versatile intermediate with numerous applications in the synthesis of pharmaceutically active compounds and drug delivery systems.

Synthesis of Bempedoic Acid Analogues

A notable application of a related compound, ethyl 2,2-dimethyl-7-bromoheptanoate, is in the synthesis of Bempedoic Acid, a novel ACL (ATP-citrate lyase) inhibitor used for the treatment of hypercholesterolemia.[7][8][9] This highlights the utility of such bromo-esters in creating complex aliphatic chains found in modern therapeutics. The synthesis involves the alkylation of a suitable nucleophile with the bromo-ester to construct the carbon skeleton of the final drug molecule.[9]

Elaboration of Long-Chain Fatty Acid Derivatives for Drug Delivery

The heptanoate backbone of this compound is a valuable component in the synthesis of lipid-based drug delivery systems. The bromine atom allows for the attachment of various functionalities, such as targeting ligands or imaging agents, while the ester can be hydrolyzed to the acid for conjugation to drugs or other biomolecules.

Precursor to Fluorescent Probes for Bioimaging

This compound also serves as a starting material for the synthesis of fluorescent probes. The bromo-functionalized chain can be used to tether a fluorophore to a biological molecule of interest, enabling the visualization of cellular processes.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

QC_Workflow Crude_Product Crude Methyl 7-bromoheptanoate TLC Thin-Layer Chromatography (TLC) Crude_Product->TLC Initial Purity Check GC Gas Chromatography (GC) TLC->GC Quantitative Purity NMR Nuclear Magnetic Resonance (NMR) GC->NMR Structural Confirmation IR Infrared Spectroscopy (IR) NMR->IR Functional Group ID MS Mass Spectrometry (MS) IR->MS Molecular Weight Verification Purified_Product Purified Product (>98% Purity) MS->Purified_Product Final QC Approval

Caption: Quality control workflow for this compound.

Typical Analytical Data:

  • Gas Chromatography (GC): Purity ≥97.5%[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks around 1750 cm⁻¹ (C=O, ester) and 500-600 cm⁻¹ (C-Br).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the bromine and the ester, and the other methylene protons in the aliphatic chain.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the pharmaceutical industry. Its bifunctional nature, coupled with its straightforward synthesis and well-defined reactivity, makes it an essential tool in the medicinal chemist's arsenal. As drug discovery continues to explore new chemical space, the demand for such adaptable synthons is likely to increase. Future applications may see its use in the development of novel linkers for antibody-drug conjugates (ADCs), PROTACs, and other advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of innovative medicines.

References

Introduction: The Critical Role of Solubility in the Application of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional molecule, featuring both a reactive bromine atom and a methyl ester. This structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility as a synthetic intermediate is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various solvents is paramount for reaction design, purification processes, and the formulation of final products. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance.

Physicochemical Properties and Their Influence on Solubility

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂PubChem[1]
Molecular Weight 223.11 g/mol PubChem[1]
Appearance Colorless liquidThermo Fisher Scientific[2]
Polarity Moderately polarInferred from structure

The molecule possesses a long, nonpolar hydrocarbon chain (C₆H₁₂) which contributes to its affinity for nonpolar solvents. The presence of the ester group (-COOCH₃) and the bromine atom introduces polarity, allowing for dipole-dipole interactions with polar solvents. The interplay between these nonpolar and polar features governs its solubility profile. Generally, haloalkanes are only slightly soluble in water due to the energy required to break the hydrogen bonds between water molecules.[3]

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative understanding has been established. The following table summarizes its solubility in common laboratory solvents based on available information.

SolventSolvent TypeSolubilitySource
WaterProtic, PolarInsoluble/Very Slightly SolubleA B Enterprises[4]
HexanesNonpolarSolubleChemShuttle
Ethyl AcetateModerately PolarSolubleChemShuttle
EthanolProtic, PolarSolubleA B Enterprises[4]
Diethyl EtherPolar AproticSolubleA B Enterprises[4]

This profile aligns with the chemical principle of "like dissolves like." The significant nonpolar character of the heptanoate backbone leads to good solubility in nonpolar solvents such as hexanes. The polar ester and bromo groups facilitate dissolution in moderately polar and some polar aprotic solvents. Its insolubility in water is a consequence of the large hydrophobic carbon chain, which cannot overcome the strong hydrogen bonding network of water.

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise solubility values, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[4] This method involves allowing a solute to reach equilibrium with a solvent and then measuring the concentration of the dissolved solute in the saturated solution.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Shaking or agitation is crucial to maximize the surface area of the solute in contact with the solvent, thereby accelerating the dissolution process. Temperature control is critical as solubility is temperature-dependent. Centrifugation or filtration is employed to effectively separate the undissolved solid from the saturated liquid phase without disturbing the equilibrium. The choice of analytical method (e.g., UV-Vis spectroscopy, LC-MS) depends on the chromophoric properties of the analyte and the desired sensitivity and specificity.[4]

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • This compound (high purity).

    • Selected solvent(s) of analytical grade.

    • Glass vials or flasks with airtight seals.

    • A temperature-controlled shaker or incubator.

    • A centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).

    • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS).

  • Experimental Procedure:

    • Add an excess amount of this compound to a vial. The key is to have a visible amount of undissolved liquid after equilibration.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker with the temperature set to the desired value (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the undissolved material settle.

    • Carefully separate the saturated solution from the excess undissolved this compound. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a controlled temperature to pellet the undissolved portion.

      • Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE) to remove any undissolved droplets.

    • Accurately dilute a known volume of the clear, saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow to settle D->E F Centrifuge or Filter E->F G Collect clear saturated solution F->G H Dilute sample G->H I Analyze by calibrated method (e.g., HPLC, GC) H->I J Calculate solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

This compound should be handled with care. As a brominated organic compound, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For optimal stability, it should be stored in a cool, dry place away from light and moisture.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is sparse, its qualitative solubility profile is well-understood and aligns with its physicochemical properties. For applications demanding precise solubility values, the provided shake-flask method offers a robust and reliable experimental protocol. A comprehensive understanding of solubility is indispensable for leveraging the full synthetic potential of this important chemical intermediate in research and development.

References

The Synthesis and Characterization of Methyl 7-bromoheptanoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 7-bromoheptanoate is a pivotal bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a terminal bromine atom and a methyl ester, renders it an invaluable building block for introducing a seven-carbon spacer in complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of this compound, offering a robust framework for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a comprehensive understanding of the experimental choices and validation of the described protocols.

Introduction: The Strategic Importance of this compound

The utility of ω-haloalkyl esters in organic synthesis is well-established, and this compound stands out as a particularly versatile reagent. The presence of two distinct functional groups—a reactive terminal bromide ripe for nucleophilic substitution and a methyl ester that can undergo a variety of transformations—allows for orthogonal chemical manipulations. This characteristic is paramount in multi-step synthetic campaigns where precise control over reactivity is essential.

In the realm of drug discovery, this compound and its derivatives are crucial intermediates in the synthesis of several therapeutic agents. A notable example is its role in the synthesis of Bempedoic Acid, a novel ACL (ATP citrate lyase) inhibitor for the treatment of hypercholesterolemia.[1][2] The heptanoate chain is a key structural motif in this drug, highlighting the importance of efficient and scalable access to high-purity this compound. Beyond pharmaceuticals, this compound finds applications in the development of novel materials and as a molecular probe in chemical biology.[3]

This guide will delve into the primary synthetic pathways to this compound, with a detailed focus on the widely employed Fischer esterification of its carboxylic acid precursor, 7-bromoheptanoic acid. Furthermore, a comprehensive analytical workflow for the characterization and purity assessment of the final product will be presented.

Synthetic Pathways to this compound: A Comparative Overview

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for its preparation. While a singular "discovery" event is not documented, its synthesis is a logical extension of established organic reactions. Two principal strategies dominate the landscape for the preparation of this compound:

  • Pathway A: Esterification of 7-bromoheptanoic acid. This is the most direct and commonly employed route.

  • Pathway B: Halogenation of a suitable precursor. This involves introducing the bromine atom at a later stage of the synthesis.

For the purpose of this guide, we will focus on Pathway A, which itself requires the synthesis of the precursor, 7-bromoheptanoic acid.

Synthesis of the Precursor: 7-bromoheptanoic acid

The synthesis of 7-bromoheptanoic acid is a critical first step. A common and effective method involves the radical-mediated hydrobromination of a terminal alkene, followed by oxidation. An alternative, though less direct, route is the Hunsdiecker reaction, which involves the decarboxylative bromination of a dicarboxylic acid derivative.[4][5][6][7][8]

A more contemporary and widely used approach involves the ring-opening of a cyclic ether, such as tetrahydropyran, followed by functional group manipulations. However, for the sake of providing a classic and illustrative protocol, we will touch upon the principles of the Hunsdiecker reaction.

The Hunsdiecker reaction, in its classical form, utilizes the silver salt of a carboxylic acid, which is then treated with bromine.[5][6] The reaction proceeds via a free-radical mechanism, leading to the formation of an alkyl bromide with one less carbon atom than the starting carboxylic acid.[5]

Primary Synthesis Route: Fischer Esterification of 7-bromoheptanoic acid

The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9][10][11][12] This equilibrium-controlled process is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available and inexpensive reagents.[13]

Causality Behind Experimental Choices:

The choice of methanol as the alcohol is logical for the synthesis of the methyl ester. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9][10]

The reaction is reversible, and to drive the equilibrium towards the product side, Le Châtelier's principle is applied.[11] This is typically achieved by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction.[9][11]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details a representative procedure for the synthesis of this compound from 7-bromoheptanoic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
7-bromoheptanoic acid209.0810.0 g0.0478
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (conc.)98.081 mL-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate-As needed-
Diethyl ether-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (10.0 g, 0.0478 mol) and anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[13]

Purification and Characterization

Purification

Vacuum distillation is the preferred method for purifying this compound on a laboratory scale.[14] The reduced pressure lowers the boiling point of the compound, preventing potential decomposition at higher temperatures.

For smaller scales or for the removal of closely related impurities, flash column chromatography on silica gel can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[14]

Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is used to confirm the identity and assess the purity of the synthesized this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides a detailed map of the proton environments in the molecule. The expected signals for this compound are: a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the bromine, a triplet for the methylene protons adjacent to the carbonyl group, and a series of multiplets for the remaining methylene protons in the alkyl chain.[15]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester, the methoxy carbon, the carbon bearing the bromine atom, and the carbons of the methylene chain.[15]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The characteristic absorption bands for this compound include:

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1740
C-O (ester)~1200-1150
C-Br~650-550

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16]

Visualization of Key Processes

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_proton_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH3OH MeOH Methanol (CH3OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOCH3) Protonated_Ester->Ester - H+ H2O H2O

Caption: The mechanism of Fischer Esterification.

Overall Synthesis and Characterization Workflow

Synthesis_Workflow Start 7-bromoheptanoic acid Reaction Fischer Esterification (Methanol, H+ catalyst, Reflux) Start->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals. This guide has provided a comprehensive overview of its synthesis via the Fischer esterification of 7-bromoheptanoic acid, detailing the underlying chemical principles and offering a robust experimental protocol. The purification and characterization techniques described herein are essential for ensuring the high purity required for subsequent synthetic applications. By understanding the causality behind the experimental choices and adhering to rigorous analytical practices, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

An In-depth Technical Guide to Methyl 7-bromoheptanoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl 7-bromoheptanoate, a versatile bifunctional molecule increasingly pivotal in the fields of organic synthesis and pharmaceutical development. We will delve into its chemical and physical properties, detail robust synthetic and purification protocols, and explore its expanding role as a molecular linker, particularly in the innovative field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this valuable chemical entity.

Core Molecular Attributes of this compound

This compound is an aliphatic ester characterized by a seven-carbon chain, terminated by a bromine atom at the C7 position and a methyl ester at the C1 position. This unique structure imparts bifunctionality, allowing for orthogonal chemical modifications.

The structural formula is: Br-(CH₂)₆-COOCH₃

Visualizing the Structure:

G cluster_0 This compound Br Br C7 CH₂ Br->C7 C6 CH₂ C7->C6 C5 CH₂ C6->C5 C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 C C2->C1 O1 O C1->O1 = O2 O C1->O2 CH3 CH₃ O2->CH3

Caption: 2D structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 54049-24-0[1][2][3][4][5]
Molecular Formula C₈H₁₅BrO₂[1][2][4]
Molecular Weight 223.11 g/mol [1][2][3]
Appearance Colorless liquid[2][6]
Boiling Point Approximately 140-145 °C[2]
Density ~1.257 g/cm³[6][7]
Solubility Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate)[2]

Strategic Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is via the Fischer esterification of its corresponding carboxylic acid, 7-bromoheptanoic acid. This method is favored for its operational simplicity and the ready availability of the starting material.

Preferred Synthetic Pathway: Fischer Esterification

The reaction involves treating 7-bromoheptanoic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.

Reaction Scheme:

G cluster_1 Fischer Esterification start Br-(CH₂)₆-COOH (7-Bromoheptanoic acid) reagent + CH₃OH (excess) + H₂SO₄ (cat.) start->reagent product Br-(CH₂)₆-COOCH₃ (this compound) reagent->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of methanol (e.g., 10-20 eq) to serve as both a reagent and the solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Aqueous Work-up: The neutralization and washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.

  • Vacuum Distillation: This purification technique is ideal for separating the desired product from non-volatile impurities and any remaining starting materials, taking advantage of its relatively high boiling point.

Alternative Synthetic Considerations: The Hunsdiecker Reaction

While not the primary route to this compound itself, it is important to understand the Hunsdiecker reaction as a method for synthesizing haloalkanes from carboxylic acids. This reaction involves the decarboxylation of silver salts of carboxylic acids with bromine.[8][9][10][11] The starting material would be a dicarboxylic acid monoester, which would then be converted to its silver salt and treated with bromine to introduce the terminal bromide. This multi-step process is generally less efficient for this specific target molecule compared to starting with 7-bromoheptanoic acid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methyl ester protons (a singlet around 3.6 ppm), the methylene protons adjacent to the bromine (a triplet around 3.4 ppm), the methylene protons adjacent to the ester carbonyl (a triplet around 2.3 ppm), and the remaining methylene protons in the aliphatic chain.

    • ¹³C NMR will display distinct signals for the carbonyl carbon, the methoxy carbon, the carbon bearing the bromine, and the other methylene carbons in the chain.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹.[2] A C-Br stretching frequency can also be observed in the lower frequency region (around 600-500 cm⁻¹).[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), showing two molecular ion peaks with a difference of 2 Da.[1]

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.

Role as a Linker in PROTACs

A significant and modern application of this compound is in the synthesis of PROTACs.[12][13] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Conceptual Workflow of PROTAC Synthesis using this compound:

G cluster_2 PROTAC Synthesis Workflow start This compound step1 Reaction at Ester Terminus (e.g., with E3 Ligase Ligand) start->step1 intermediate Linker-E3 Ligase Ligand Conjugate step1->intermediate step2 Reaction at Bromo Terminus (e.g., with Target Protein Ligand) intermediate->step2 product Final PROTAC Molecule step2->product

Caption: PROTAC synthesis workflow.

The heptanoate chain provides a flexible spacer of a defined length, which is crucial for optimally orienting the E3 ligase and the target protein to facilitate ubiquitination. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of a ligand for the target protein. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for the E3 ligase.

Intermediate in the Synthesis of Bioactive Molecules

This compound is also employed as a key intermediate in the synthesis of various other bioactive compounds, including:

  • Fatty Acid Derivatives: It serves as a precursor for long-chain fatty acid derivatives used in lipid-based drug delivery systems.[2]

  • Fluorescent Probes: The ester group can be conjugated to biomolecules, and the bromo group can be further functionalized, making it useful in the creation of fluorescent probes for bioimaging.[2]

  • Pharmaceutical Intermediates: It is a building block in the synthesis of various pharmaceutical agents where a seven-carbon linker is required.[14][15] For instance, related bromoheptanoates are crucial in synthesizing drugs like bempedoic acid.[14]

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

  • Hazards: It may cause skin, eye, and respiratory irritation.[6][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][18] Work in a well-ventilated area or a chemical fume hood.[16][18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from moisture and light.[2][16][19]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[16][18]

Conclusion

This compound is a versatile and valuable reagent in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined structure, and bifunctional nature make it an ideal building block for a range of applications, most notably in the rapidly advancing field of PROTACs. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in research and development.

References

A Comprehensive Spectroscopic Guide to Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic characterization of Methyl 7-bromoheptanoate (CAS No: 54049-24-0).[1][2] As a key bifunctional molecule, featuring both an ester and a terminal alkyl bromide, its unambiguous structural verification is paramount for its application in pharmaceutical synthesis, materials science, and as a versatile building block in organic chemistry.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation grounded in fundamental spectroscopic principles. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic analytical profile.

Molecular Structure and Proton Environments: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the precise location and connectivity of protons within this compound.

Visualizing Proton Environments

The structure of this compound presents seven distinct proton environments, which are systematically labeled from 'a' to 'g' for clarity in spectral assignment.

Caption: Labeled proton environments in this compound.

¹H NMR Spectral Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in a solvent like chloroform-d (CDCl₃).

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~ 3.40Triplet (t)2H~ 6.8
c~ 2.30Triplet (t)2H~ 7.5
d~ 1.63Quintet (p)2H~ 7.5
e~ 1.30 - 1.45Multiplet (m)4H-
f~ 1.85Quintet (p)2H~ 7.0
g~ 3.67Singlet (s)3H-

Note: Data is predicted based on established chemical shift principles and comparison with similar structures like ethyl 7-bromoheptanoate.[4][5]

Interpretation of the ¹H NMR Spectrum
  • Protons (g) at ~3.67 ppm: This singlet signal, integrating to 3 protons, is characteristic of the methyl ester (-OCH₃) group. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom. It appears as a singlet because there are no protons on the neighboring carbonyl carbon to cause splitting.[6]

  • Protons (a) at ~3.40 ppm: This triplet, integrating to 2 protons, corresponds to the methylene group directly attached to the bromine atom (-CH₂Br). Bromine is an electronegative atom, which deshields these protons, shifting them significantly downfield. The signal is a triplet because it is coupled to the two adjacent protons of group (f) (n+1 = 2+1 = 3).

  • Protons (c) at ~2.30 ppm: This triplet, integrating to 2 protons, is assigned to the methylene group alpha to the ester carbonyl (-CH₂C=O). The carbonyl group's electron-withdrawing nature deshields these protons.[6][7] It appears as a triplet due to coupling with the neighboring two protons of group (d).

  • Protons (f) at ~1.85 ppm: This signal, a quintet integrating to 2 protons, belongs to the methylene group adjacent to the -CH₂Br group. It is deshielded by the nearby bromine. Its quintet multiplicity arises from being coupled to the two protons of group (a) on one side and the two protons of group (e) on the other (n+1 = 4+1 = 5, approximately).

  • Protons (d) and (e) at ~1.63 and 1.30-1.45 ppm: These signals represent the remaining methylene groups in the aliphatic chain. Their chemical shifts are in the typical alkane region (~1.2-1.7 ppm).[8] The overlapping multiplets for the two (e) groups are a common feature in long alkyl chains where the electronic environments are very similar.

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines a standard methodology for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

    • Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to ensure full proton relaxation.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

The Carbon Skeleton: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number and electronic environment of each unique carbon atom in the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single sharp line.

Visualizing Carbon Environments

The molecule contains eight distinct carbon atoms, each with a unique chemical shift.

Caption: Labeled carbon environments in this compound.

¹³C NMR Spectral Data Summary
Carbon LabelChemical Shift (δ, ppm)
C-1~ 174.0
C-2~ 34.1
C-3~ 24.8
C-4~ 28.5
C-5~ 32.5
C-6~ 27.9
C-7~ 33.7
C-8~ 51.5

Note: Data is predicted based on established chemical shift principles and comparison with similar structures.[4][9]

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-1) at ~174.0 ppm: This signal is the furthest downfield, a characteristic feature of ester carbonyl carbons which typically resonate in the 160-185 ppm range.[10][11] The strong deshielding is due to the sp² hybridization and the direct attachment to two electronegative oxygen atoms.

  • Methoxy Carbon (C-8) at ~51.5 ppm: This peak corresponds to the methyl group of the ester (-OCH₃). Its position in the 50-90 ppm range is typical for sp³ carbons single-bonded to an oxygen atom.[11]

  • Brominated Carbon (C-7) at ~33.7 ppm: This signal is assigned to the carbon directly bonded to the bromine atom. The electronegativity of bromine deshields this carbon, shifting it downfield relative to other methylene carbons, typically in the 30-60 ppm range for brominated carbons.[11]

  • Aliphatic Carbons (C-2 to C-6): The remaining signals between ~24 and ~34 ppm correspond to the five methylene carbons of the alkyl chain. C-2 is slightly downfield due to its proximity to the carbonyl group. The subtle differences in the shifts of C-3 through C-6 reflect their varying distances from the two electron-withdrawing functional groups at either end of the chain.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. Dissolve 50-75 mg of this compound in ~0.6 mL of CDCl₃.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg') to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Spectral Width: Set a wide spectral width of ~220-240 ppm to ensure all carbon signals, especially the downfield carbonyl, are captured.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing: Process the data using Fourier transform, phasing, and referencing (TMS at 0.00 ppm) as described for ¹H NMR.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectral Data Summary
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2950-2850C-H Stretch (sp³)Alkyl Chain
~ 1740C=O Stretch (strong, sharp)Ester
1250-1150C-O StretchEster
650-550C-Br StretchAlkyl Bromide

Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups.[3][10][12]

Interpretation of the IR Spectrum
  • C=O Stretch at ~1740 cm⁻¹: The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption around 1740 cm⁻¹. This is the characteristic carbonyl stretching frequency for an aliphatic ester.[10][12] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-H Stretches at 2950-2850 cm⁻¹: Multiple peaks in this region confirm the presence of sp³-hybridized C-H bonds in the methyl and methylene groups of the molecule.[8]

  • C-O Stretches at 1250-1150 cm⁻¹: Two distinct C-O stretching vibrations are expected for the ester group (O=C-O-C). These are typically found in the fingerprint region and provide further confirmation of the ester functionality.[6]

  • C-Br Stretch at 650-550 cm⁻¹: A moderate to strong absorption in the low-frequency region of the spectrum is indicative of the C-Br stretching vibration, confirming the presence of the alkyl bromide.[3]

Experimental Protocol: FT-IR Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

Key Fragmentation Pathways

References

A Senior Scientist's Technical Guide to Methyl 7-bromoheptanoate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

1.0 Executive Summary

Methyl 7-bromoheptanoate (CAS No. 54049-24-0) is a bifunctional linear-chain ester of significant interest in the fields of pharmaceutical development, materials science, and advanced organic synthesis.[1] Its structure, featuring a terminal bromine atom and a methyl ester, provides two distinct reactive sites, making it an exceptionally versatile building block or linker molecule. This guide offers an in-depth analysis of its commercial availability, provides a validated laboratory-scale synthesis protocol, and explores its critical applications for researchers and drug development professionals. Key considerations for procurement, including purity assessment and supplier evaluation, are detailed to ensure the quality and consistency of starting materials for research and manufacturing workflows.

2.0 Core Physicochemical Profile

Understanding the fundamental properties of this compound is crucial for its effective handling, reaction planning, and purification. The compound is typically a clear, colorless to slightly yellow liquid at room temperature.[2] It is insoluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, hexanes, and ethyl acetate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54049-24-0[3][4]
Molecular Formula C₈H₁₅BrO₂[3][4]
Molecular Weight ~223.11 g/mol [3][4][5]
Boiling Point 140-145 °C; 229.2 °C at 760 mmHg[6]; 254-256 °C[1][1][6]
Density ~1.239 - 1.321 g/cm³[1][2][6]
Refractive Index ~1.455 - 1.4655 at 20°C[1][4][6]
SMILES COC(=O)CCCCCCBr[3][4]
InChIKey BXRLUWIDTDLHQE-UHFFFAOYSA-N[3][4][5]

3.0 Commercial Sourcing and Procurement Strategy

The reliable procurement of this compound is the first step in any research or development pipeline. The quality of the starting material directly impacts reaction efficiency, impurity profiles, and the final product's integrity.

3.1 Critical Sourcing Parameters

  • Purity: Most suppliers offer grades of 98% or higher, which is suitable for most synthetic applications.[2][4] For applications requiring stringent impurity control, such as late-stage pharmaceutical synthesis, requesting a detailed Certificate of Analysis (CoA) with GC/MS and NMR data is essential.

  • Documentation: Reputable suppliers will provide a comprehensive Safety Data Sheet (SDS) outlining handling, storage, and emergency procedures. The compound may cause severe skin burns and eye damage, necessitating rigorous personal protection.[1]

  • Storage and Stability: For optimal stability, the compound should be stored in a refrigerator at 2-8°C, protected from moisture and light.[7] It has a shelf life of up to two years when stored properly.[2]

3.2 Comparative Supplier Analysis

A variety of chemical suppliers offer this compound in quantities ranging from grams to kilograms. Pricing and availability can fluctuate, so it is advisable to consult directly with vendors.

Table 2: Commercial Suppliers of this compound

SupplierTypical PurityAvailable Quantities
Thermo Scientific (Alfa Aesar) ≥97.5%, 98%5 g, 25 g
ChemShuttle 95%100 g, 250 g, Custom
Fisher Scientific 98%5 g, 25 g
JHECHEM CO LTD 99%Bulk inquiries
Pharmaffiliates Reference StandardInquire

4.0 In-House Synthesis: A Validated Protocol

In situations requiring larger quantities, specific isotopic labeling, or when commercial sources are unavailable, in-house synthesis is a viable option. The most common and reliable method is the Fischer-Speier esterification of 7-bromoheptanoic acid.[1][8]

4.1 Rationale: Fischer-Speier Esterification

This acid-catalyzed esterification is a robust and well-established reaction. It involves reacting the carboxylic acid (7-bromoheptanoic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess methanol helps to drive the equilibrium towards the product side, maximizing the yield.

4.2 Detailed Step-by-Step Laboratory Protocol

  • Materials and Reagents:

    • 7-Bromoheptanoic acid (1.0 eq)

    • Methanol (Anhydrous, ≥10 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Combine 7-bromoheptanoic acid and methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[8]

    • While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.[8]

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[8]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.[8]

    • Dissolve the resulting residue in diethyl ether.[8]

    • Transfer the ether solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.[8]

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification:

    • The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to remove any remaining starting material or byproducts.[8]

4.3 Workflow Visualization: Synthesis and Purification

G cluster_react Reaction cluster_workup Workup cluster_purify Purification Reactants 7-Bromoheptanoic Acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Combine Evaporation Remove Excess Methanol Reflux->Evaporation Extraction Dissolve in Ether Wash with NaHCO₃, Brine Evaporation->Extraction Drying Dry over Na₂SO₄ Filter & Concentrate Extraction->Drying Purify Fractional Distillation or Column Chromatography Drying->Purify Product Pure Methyl 7-bromoheptanoate Purify->Product

Caption: Workflow for the synthesis of this compound.

5.0 Key Applications in Research and Development

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

5.1 The Bifunctional Linker Paradigm

The molecule contains a nucleophilic substitution-ready C-Br bond and an ester functional group. The terminal bromine is an excellent leaving group, making it a potent alkylating agent for various nucleophiles (e.g., amines, thiols, carboxylates). The methyl ester can be hydrolyzed to a carboxylic acid or used in transesterification reactions, providing a second handle for conjugation. This dual reactivity is highly valuable in constructing more complex molecules.

5.2 Case Study: Role in Advanced Pharmaceutical Synthesis

In drug development, molecules like this compound are crucial as intermediates or linkers. For instance, its ethyl ester counterpart, Ethyl 7-bromoheptanoate, is a key building block in the synthesis of bempedoic acid, a medication for treating hypercholesterolemia. The bromo-ester structure facilitates the efficient and high-yield alkylation steps required to build the final therapeutic agent.[9] Similarly, this compound serves as a precursor for creating linkers in targeted therapies like Proteolysis Targeting Chimeras (PROTACs), where a specific chain length is required to bridge a target protein and an E3 ligase. It is also used in preparing long-chain fatty acid derivatives for lipid-based drug delivery systems.

5.3 Workflow for Linker Conjugation

G Start This compound (Linker Precursor) Nuc_Sub Nucleophilic Substitution (e.g., with R-NH₂) Start->Nuc_Sub Func_Linker Functionalized Linker (R-NH-(CH₂)₆-COOCH₃) Nuc_Sub->Func_Linker Hydrolysis Ester Hydrolysis (Optional) Func_Linker->Hydrolysis Activated_Linker Activated Linker (R-NH-(CH₂)₆-COOH) Hydrolysis->Activated_Linker Conjugation Amide Coupling or Other Ligation Activated_Linker->Conjugation Target Target Molecule (e.g., Peptide, Drug) Target->Conjugation Final_Product Final Conjugated Molecule Conjugation->Final_Product

Caption: Logical workflow for utilizing this compound as a linker.

6.0 Safety, Handling, and Storage

  • Safety: The compound is corrosive and can cause severe skin and eye irritation or damage.[1] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container, away from heat, light, and incompatible materials.[1]

This compound is a commercially accessible and synthetically versatile chemical tool. Its value as a bifunctional linker and building block is well-established in both pharmaceutical and materials science applications. For researchers, a thorough understanding of its properties, reliable sourcing strategies, and validated synthetic protocols are paramount to leveraging its full potential in the laboratory and beyond. Careful consideration of purity, supplier reliability, and safe handling practices will ensure successful and reproducible outcomes in any research and development endeavor.

8.0 References

  • ChemShuttle. (n.d.). This compound; CAS No.: 54049-24-0. Retrieved from --INVALID-LINK--

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  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 54049-24-0. Retrieved from --INVALID-LINK--

  • TradeIndia. (n.d.). Buy this compound 98% at Best Price. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Arabian Journal of Chemistry.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). The Crucial Role of Ethyl 2,2-Dimethyl-7-Bromoheptanoate in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What are the synthesis and applications of Ethyl 7-bromoheptanoate?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, April 8). Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 7-bromoheptanoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Stability and Storage of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 7-bromoheptanoate is a bifunctional molecule featuring both a methyl ester and a primary alkyl bromide. This structure makes it a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility lies in the ability to perform selective reactions at either the ester or the bromine-bearing carbon, enabling the construction of complex molecules. For instance, it is a key intermediate for long-chain fatty acid derivatives used in drug delivery systems and in the synthesis of fluorescent probes. Given its reactive nature, understanding the principles governing its stability and the protocols for its proper storage is paramount for researchers to ensure the compound's integrity, experimental reproducibility, and safety. This guide provides a detailed examination of the chemical stability, potential degradation pathways, and field-proven storage and handling protocols for this compound.

Core Chemical and Physical Properties

A foundational understanding of this compound's properties is essential before discussing its stability. The compound is a colorless to light yellow liquid under standard conditions.[1]

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂[2][3]
Molecular Weight 223.11 g/mol [2][3]
Appearance Colorless Liquid[2]
Boiling Point ~112 °C @ 5 Torr[1]
Purity Typically ≥95-98%[4][5]
Solubility Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate).
Storage Temperature 2-8 °C (Recommended for optimal stability)

Chemical Stability and Degradation Pathways

While Safety Data Sheets (SDS) often state that this compound is "stable under normal conditions," this is a generalized statement.[2] For high-purity applications in research and development, "normal conditions" are insufficient to prevent gradual degradation. The molecule possesses two primary sites susceptible to degradation: the ester functional group and the carbon-bromine bond.

Inherent Reactivity and Incompatibilities

The primary chemical hazards to avoid are strong oxidizing agents, which can react exothermically and degrade the molecule.[2] It is crucial to store it away from such substances.

Primary Degradation Pathways

The principal mechanism of degradation for this compound under typical laboratory storage conditions is hydrolysis. Water, acting as a nucleophile, can attack both reactive centers of the molecule.[6][7]

  • A) Hydrolysis of the Carbon-Bromine Bond: The C-Br bond is polarized, leaving the carbon atom with a partial positive charge and susceptible to nucleophilic attack.[8] As a primary alkyl halide, it can undergo nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms) with water.[8][9] This reaction substitutes the bromide ion with a hydroxyl group, yielding Methyl 7-hydroxyheptanoate and hydrobromic acid (HBr) . The generation of HBr is particularly problematic as it can catalyze further degradation of the ester group.

  • B) Acid/Base-Catalyzed Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid (like the HBr formed from C-Br cleavage) or base. This reaction cleaves the ester bond to form 7-bromoheptanoic acid and methanol .

The presence of moisture is the single most critical factor initiating this cascade of degradation.

G Figure 1: Primary Degradation Pathways of this compound cluster_0 C-Br Bond Hydrolysis (Nucleophilic Substitution) cluster_1 Ester Hydrolysis (Acid/Base Catalyzed) M7B This compound Br(CH₂)₆CO₂CH₃ M7OH Methyl 7-hydroxyheptanoate HO(CH₂)₆CO₂CH₃ M7B->M7OH Sₙ1/Sₙ2 Attack BHA 7-Bromoheptanoic Acid Br(CH₂)₆COOH M7B->BHA H⁺/OH⁻ Catalysis H2O H₂O (Moisture) H2O->M7OH H2O->BHA HBr Hydrobromic Acid HBr M7OH->HBr MeOH Methanol CH₃OH BHA->MeOH

Caption: Primary degradation pathways via hydrolysis.

Thermal and Photochemical Stability
  • Thermal Decomposition: Thermogravimetric analysis shows decomposition begins above 180°C under a nitrogen atmosphere. This indicates good thermal stability under standard laboratory conditions, well below its boiling point.

  • Photodegradation: The recommendation to store in amber glass containers suggests a sensitivity to light. UV radiation can provide the energy to cleave the relatively weak C-Br bond, generating radicals that can initiate chain reactions and lead to impurities.

Validated Protocol for Optimal Storage and Handling

To mitigate the degradation pathways described above, a systematic approach to storage and handling is required. The following protocol is a self-validating system designed to preserve the integrity of this compound.

Experimental Protocol: Long-Term Storage
  • Container Selection:

    • Rationale: To prevent photodegradation and moisture ingress.

    • Procedure: Use a clean, dry, amber glass bottle with a PTFE-lined cap. The amber color protects against UV light, while the PTFE liner provides an inert and tight seal.

  • Inert Atmosphere Blanketing:

    • Rationale: To displace atmospheric moisture and oxygen, which are the primary drivers of hydrolysis.

    • Procedure: Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen for 30-60 seconds. This creates a protective blanket over the liquid.

  • Temperature Control:

    • Rationale: Chemical reaction rates, including degradation, are significantly reduced at lower temperatures.

    • Procedure: Store the sealed container in a refrigerator at 2-8 °C . While some suppliers indicate room temperature storage is acceptable, refrigerated conditions are best practice for ensuring long-term stability and minimizing the rate of hydrolysis.[1][4]

  • Location and Segregation:

    • Rationale: To prevent accidental contact with incompatible chemicals and ensure a stable environment.

    • Procedure: Place the container in a designated, well-ventilated cold storage area, away from strong oxidizing agents.[2]

G Figure 2: Recommended Storage Workflow start Receive or Synthesize This compound container 1. Select Amber Glass Bottle with PTFE-Lined Cap start->container inert 2. Flush Headspace with Inert Gas (Ar or N₂) container->inert seal 3. Seal Tightly inert->seal refrigerate 4. Store at 2-8 °C Away from Incompatibles seal->refrigerate end Stable Compound Ready for Use refrigerate->end

Caption: Workflow for ensuring optimal storage conditions.

Handling Procedures

When handling this compound, adherence to good laboratory practice is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2]

  • Dispensing: When aliquoting, work quickly to minimize exposure to atmospheric moisture. If possible, conduct transfers under a gentle stream of inert gas. After dispensing, re-flush the headspace of the main container before resealing and returning to cold storage.

Conclusion

The stability of this compound is primarily challenged by its susceptibility to hydrolysis at both the ester and the alkyl bromide functionalities. This degradation is accelerated by the presence of moisture, light, and elevated temperatures. By implementing a rigorous storage protocol that includes the use of amber glass containers, inert atmosphere blanketing, and refrigerated temperatures (2-8 °C), researchers can effectively mitigate these degradation pathways. This ensures the compound's purity and reliability for use in sensitive synthetic applications, ultimately contributing to the trustworthiness and reproducibility of experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTAC® Linkers Using Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two elements.[3][4]

While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy.[5] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1] Furthermore, the linker's physicochemical properties can significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[6]

Alkyl chains are among the most common motifs used in PROTAC linkers due to their synthetic accessibility and inherent flexibility, which can facilitate the initial identification of a functional ternary complex.[5][7] This application note provides a detailed guide to the synthesis of PROTAC linkers using Methyl 7-bromoheptanoate, a versatile and commercially available building block, to generate a flexible seven-carbon alkyl chain. We will detail a modular, three-stage synthetic strategy, providing step-by-step protocols and explaining the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

Strategic Overview: A Modular Approach to PROTAC Synthesis

The use of this compound allows for a convergent and modular synthetic strategy. This approach involves preparing a "linker-E3 ligase ligand" intermediate, which is then coupled to the warhead in the final step. This modularity is highly advantageous for building libraries of PROTACs, as different warheads can be readily appended to a common intermediate.

Our representative synthesis will focus on creating a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. We will use pomalidomide as the E3 ligase ligand for Cereblon (CRBN) and a derivative of the known BRD4 inhibitor (+)-JQ1 as the warhead.

The overall workflow can be visualized as a three-part process:

  • Alkylation: Covalent attachment of the linker precursor, this compound, to the E3 ligase ligand (pomalidomide) via N-alkylation.

  • Hydrolysis: Conversion of the terminal methyl ester of the linker to a carboxylic acid, providing a functional handle for the final coupling step.

  • Amide Coupling: Formation of a stable amide bond between the linker's carboxylic acid and an amine-functionalized warhead ((+)-JQ1 derivative).

G Pomalidomide Pomalidomide (E3 Ligase Ligand) Alkylation N-Alkylation Pomalidomide->Alkylation Bromoester This compound (Linker Precursor) Bromoester->Alkylation Intermediate1 Pomalidomide-Linker-Ester Alkylation->Intermediate1 Intermediate1_ref Pomalidomide-Linker-Ester Hydrolysis Ester Hydrolysis Intermediate2 Pomalidomide-Linker-Acid Hydrolysis->Intermediate2 Intermediate2_ref Pomalidomide-Linker-Acid Intermediate1_ref->Hydrolysis JQ1_Amine JQ1-Amine (Warhead) Coupling Amide Coupling JQ1_Amine->Coupling Final_PROTAC Final PROTAC (BRD4 Degrader) Coupling->Final_PROTAC Intermediate2_ref->Coupling

Figure 1: Modular workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker-Ester Intermediate

This protocol details the nucleophilic substitution reaction to attach the linker to the pomalidomide anchor. The amine on the pomalidomide acts as the nucleophile, displacing the bromide from this compound.[4][5]

Causality:

  • Solvent: Anhydrous Dimethylformamide (DMF) is used as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates S(_N)2 reactions.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is employed to deprotonate the pomalidomide amine, increasing its nucleophilicity without competing in the alkylation reaction.[4][8]

  • Temperature: Heating the reaction (e.g., to 90 °C) is necessary to overcome the activation energy for the reaction, as the amine on pomalidomide is relatively non-nucleophilic.[4]

Materials & Reagents:

Reagent/MaterialPurpose
PomalidomideE3 Ligase Ligand
This compoundLinker Precursor
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)Reaction Solvent
Ethyl acetate, Water, BrineWorkup & Extraction Solvents
Anhydrous Sodium SulfateDrying Agent
Silica GelStationary Phase for Chromatography
Standard Glassware, Magnetic StirrerReaction Apparatus
TLC plates, LC-MSReaction Monitoring

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pomalidomide (1.0 eq).

  • Dissolve the pomalidomide in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Pomalidomide-Linker-Ester intermediate.

Protocol 2: Hydrolysis of the Methyl Ester

This step converts the terminal ester of the linker into a carboxylic acid, which is essential for the subsequent amide coupling with the warhead.

Causality:

  • Reagent: Lithium hydroxide (LiOH) is a common and effective reagent for the saponification (base-mediated hydrolysis) of esters.

  • Solvent System: A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water is used to ensure the solubility of both the relatively nonpolar ester starting material and the polar hydroxide reagent, creating a monophasic system for efficient reaction.[9]

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified (e.g., with 1M HCl) to protonate the carboxylate salt, yielding the neutral carboxylic acid product.

G start R-COOCH₃ (Ester) intermediate R-COO⁻Li⁺ (Lithium Carboxylate) start->intermediate Saponification reagents + LiOH (THF/MeOH/H₂O) product R-COOH (Carboxylic Acid) intermediate->product Acidification acidification + HCl (aq)

Figure 2: Key steps in ester hydrolysis.

Materials & Reagents:

Reagent/MaterialPurpose
Pomalidomide-Linker-EsterStarting Material
Lithium Hydroxide (LiOH)Hydrolysis Reagent
Tetrahydrofuran (THF), Methanol, WaterSolvent System
1M Hydrochloric Acid (HCl)Acid for protonation
Ethyl acetate, BrineExtraction Solvents
Anhydrous Sodium SulfateDrying Agent

Procedure:

  • Dissolve the Pomalidomide-Linker-Ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:Water.

  • Add Lithium Hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS. The product will have a lower mass corresponding to the loss of the methyl group and the addition of a hydrogen atom.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Pomalidomide-Linker-Acid. This product is often used in the next step without further purification if it is of sufficient purity.

Protocol 3: Final Amide Coupling to the Warhead

This final step brings the two halves of the PROTAC together. It involves the formation of a stable amide bond between the carboxylic acid of the linker-pomalidomide intermediate and an amine on the warhead. For this example, we assume the use of an amine-functionalized JQ1 derivative.

Causality:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[10]

  • Base: DIPEA is added to neutralize the acidic species formed during the reaction and to ensure the amine of the warhead is in its free-base form, ready for nucleophilic attack.[10][11]

  • Solvent: Anhydrous DMF is the solvent of choice for its ability to dissolve the reactants and facilitate the coupling reaction.

Materials & Reagents:

Reagent/MaterialPurpose
Pomalidomide-Linker-AcidCarboxylic Acid Component
JQ1-Amine DerivativeAmine Component (Warhead)
HATUAmide Coupling Reagent
DIPEANon-nucleophilic base
Anhydrous DMFReaction Solvent
Preparative HPLCPurification Method

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the Pomalidomide-Linker-Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the JQ1-Amine derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final, purified PROTAC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Conclusion and Best Practices

This compound serves as an excellent and readily available building block for introducing a flexible seven-carbon alkyl linker into a PROTAC structure. The modular three-stage synthesis—alkylation, hydrolysis, and amide coupling—provides a robust and adaptable framework for PROTAC development. This strategy allows for the late-stage introduction of the warhead, facilitating the rapid synthesis of compound libraries to explore structure-activity relationships.

For successful synthesis, researchers should adhere to best practices in organic synthesis, including the use of anhydrous solvents, maintaining an inert atmosphere for moisture-sensitive reactions, and diligent monitoring of reaction progress. Purification, particularly of the final PROTAC, is often challenging due to the molecule's high molecular weight and complex structure; preparative HPLC is frequently the method of choice.[5] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this compound to accelerate the discovery of novel and potent protein degraders.

References

Application Notes & Protocols: The Strategic Application of Methyl 7-bromoheptanoate in the Synthesis of Prostaglandin-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of methyl 7-bromoheptanoate as a pivotal intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on the prostaglandin family. This document provides in-depth scientific context, validated experimental protocols, and practical insights to ensure reproducible and efficient synthetic outcomes.

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal bromine atom and a methyl ester. This structure allows for orthogonal reactivity, where the bromine serves as a handle for carbon-carbon bond formation, typically through nucleophilic substitution or organometallic coupling reactions, while the ester functionality can be carried through multiple synthetic steps or be hydrolyzed to the corresponding carboxylic acid at a later stage. Its primary application in pharmaceutical synthesis is as a precursor to the α-chain of prostaglandins, a class of lipid compounds with diverse physiological effects.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 54049-24-0[1]
Molecular Formula C₈H₁₅BrO₂[1]
Molecular Weight 223.11 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 112 °C at 5 Torr[3]
Density 1.257 g/cm³[3]
Storage Store at 2-8 °C in a dry, well-ventilated place. Keep container tightly closed.[4]

Safety Precautions: this compound is an irritant. Avoid contact with skin, eyes, and clothing. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water.[5]

Core Application: Synthesis of Prostaglandin α-Chains

Prostaglandins are characterized by a cyclopentane ring and two side chains, designated as the α-chain and the ω-chain. This compound is a key building block for the seven-carbon α-chain. The synthesis of prostaglandins, pioneered by E.J. Corey, often involves the construction of a key intermediate known as the Corey lactone, which contains the cyclopentane core with the necessary stereochemistry. The α-chain is then introduced via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with a lactol derivative of the Corey lactone.

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes and is often preferred over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[6][7] The general workflow for the introduction of the α-chain using this compound via an HWE reaction is depicted below.

HWE_Workflow cluster_0 Reagent Preparation cluster_1 Corey Lactone Derivatization cluster_2 Horner-Wadsworth-Emmons Reaction This compound This compound Phosphonate Reagent Phosphonate Reagent This compound->Phosphonate Reagent  Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Phosphonate Reagent Ylide Formation Ylide Formation Phosphonate Reagent->Ylide Formation  Base (e.g., NaH) Corey Lactone Diol Corey Lactone Diol Protection Protection Corey Lactone Diol->Protection Protected Lactone Protected Lactone Protection->Protected Lactone DIBAL-H Reduction DIBAL-H Reduction Protected Lactone->DIBAL-H Reduction Corey Aldehyde Corey Aldehyde DIBAL-H Reduction->Corey Aldehyde Olefination Olefination Corey Aldehyde->Olefination Ylide Formation->Olefination Prostaglandin Intermediate Prostaglandin Intermediate Olefination->Prostaglandin Intermediate  (E)-alkene formation Organocuprate_Workflow cluster_0 Organocuprate Preparation cluster_1 Conjugate Addition This compound This compound Organolithium Reagent Organolithium Reagent This compound->Organolithium Reagent  Lithiation Lithium metal Lithium metal Lithium metal->Organolithium Reagent Gilman Reagent (Organocuprate) Gilman Reagent (Organocuprate) Organolithium Reagent->Gilman Reagent (Organocuprate)  Transmetallation (2 eq) Copper(I) Iodide (CuI) Copper(I) Iodide (CuI) Copper(I) Iodide (CuI)->Gilman Reagent (Organocuprate) 1,4-Addition 1,4-Addition Gilman Reagent (Organocuprate)->1,4-Addition Cyclopentenone Derivative Cyclopentenone Derivative Cyclopentenone Derivative->1,4-Addition Enolate Intermediate Enolate Intermediate 1,4-Addition->Enolate Intermediate Prostaglandin Precursor Prostaglandin Precursor Enolate Intermediate->Prostaglandin Precursor  Protonation (Workup)

References

Introduction: The Strategic Value of N-Alkylation in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utility of N-Substituted Methyl 7-Aminoheptanoates

The formation of carbon-nitrogen bonds via N-alkylation is a cornerstone of organic synthesis, providing access to secondary and tertiary amines that are pivotal scaffolds in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among the vast array of alkylating agents, bifunctional molecules like methyl 7-bromoheptanoate offer a unique strategic advantage.[3] This linear C7 ester contains a reactive primary bromide, making it an excellent electrophile for nucleophilic substitution, and a terminal methyl ester that can be readily hydrolyzed to a carboxylic acid.

The reaction of this compound with primary amines is a direct and efficient method for synthesizing N-substituted derivatives of 7-aminoheptanoic acid.[4] These products are not merely simple amines; they are valuable unnatural amino acids (UAAs) and versatile linker molecules. In drug development, UAAs are incorporated into peptides to enhance their metabolic stability, modulate their conformation, and improve their pharmacological profiles.[5] Furthermore, the defined length and dual functionality of the 7-aminoheptanoate backbone make it an ideal component for constructing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is critical for activity.[6]

This guide provides a comprehensive overview of this important reaction, delving into its mechanistic underpinnings, offering detailed and validated protocols, exploring its applications in drug discovery, and presenting practical troubleshooting strategies.

Part 1: The Reaction Mechanism - A Controlled Nucleophilic Substitution

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon atom attached to the bromine in this compound. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion, a good leaving group.[7]

The initial product is a protonated secondary amine, an ammonium salt. A base, which can be an added inorganic base (e.g., K₂CO₃) or an excess of the starting primary amine, then deprotonates the ammonium ion to yield the neutral secondary amine product and a corresponding salt byproduct (e.g., HBr salt).[7][8]

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[9] The secondary amine product is often more nucleophilic than the primary amine starting material, making it a competitive nucleophile for any remaining this compound.[9][10] This can lead to the formation of a tertiary amine byproduct and, in some cases, even a quaternary ammonium salt. Controlling the reaction to favor selective mono-alkylation is therefore a key experimental consideration.[8][11]

SN2_Mechanism sub This compound (Electrophile) ts SN2 Transition State sub->ts over Over-alkylation Product (Tertiary Amine) sub->over nuc Primary Amine (R-NH₂) (Nucleophile) nuc->ts Nucleophilic Attack int Protonated Secondary Amine (Ammonium Salt) ts->int Br⁻ Leaves prod Mono-alkylated Product (Secondary Amine) int->prod Deprotonation prod->over Reacts with more Electrophile base Base (e.g., excess R-NH₂ or K₂CO₃) base->int

Caption: SN2 mechanism of amine alkylation and the over-alkylation challenge.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be robust and adaptable for a range of primary amines. The key to success often lies in the choice of base, solvent, and stoichiometry to suppress the formation of the dialkylated byproduct.

Protocol 1: General Procedure for Mono-N-Alkylation

This protocol utilizes an excess of the primary amine, which serves as both the nucleophile and the base, to favor the desired mono-alkylation product.

Materials:

  • This compound (1.0 eq)

  • Primary amine (3.0 - 5.0 eq)

  • Solvent: Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (3.0 eq) in a suitable solvent (e.g., acetonitrile, 5-10 mL per mmol of alkyl halide).

  • Addition of Alkyl Halide: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. For highly reactive amines, consider cooling the mixture to 0 °C during the addition to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The use of heat is often necessary for less nucleophilic amines, such as anilines.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Look for the disappearance of the this compound spot.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess volatile amine.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any ammonium salts, followed by a wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., from 100% hexanes to an ethyl acetate/hexanes mixture) is typically effective. The desired secondary amine product is usually less polar than the starting primary amine but more polar than the tertiary amine byproduct.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters can be tailored to the nucleophilicity of the primary amine.

Primary Amine (R-NH₂)Base (eq)SolventTemp (°C)Time (h)Typical YieldKey Consideration
BenzylamineK₂CO₃ (1.5)DMF401285-95%A mild base is sufficient for this reactive amine.
AnilineCs₂CO₃ (2.0)DMF802460-75%Requires a stronger base and higher temperature due to lower nucleophilicity.[8]
n-ButylamineNone (amine excess, 3.0)AcetonitrileRT1670-85%Using the amine as the base simplifies the procedure and work-up.
CyclohexylamineK₂CO₃ (1.5)Acetonitrile601880-90%A common choice for aliphatic amines to prevent over-alkylation.

Part 3: Applications in Drug Discovery and Development

The products of this reaction, N-substituted methyl 7-aminoheptanoates, are highly valuable intermediates in the synthesis of complex therapeutics.[] Their utility stems from the orthogonal reactivity of the secondary amine and the methyl ester, which can be further functionalized or deprotected in subsequent steps.

Key Applications:

  • Synthesis of Unnatural Amino Acids (UAAs): Simple hydrolysis of the methyl ester group (e.g., using LiOH in a THF/water mixture) yields the corresponding N-substituted 7-aminoheptanoic acid. These UAAs can be incorporated into peptide chains to introduce novel side chains, improve resistance to enzymatic degradation, and fine-tune biological activity.[4][5]

  • Development of Molecular Linkers: The seven-carbon chain provides an optimal spacer for linking two different molecular entities, a common strategy in modern drug design.[6] For example, in PROTACs, this linker tethers a warhead that binds to a target protein to a ligand that recruits an E3 ubiquitin ligase, leading to the target's degradation.

  • Building Blocks for Novel Scaffolds: These molecules serve as versatile starting points for library synthesis. The secondary amine can undergo further reactions such as acylation, sulfonylation, or reductive amination, while the carboxylic acid (post-hydrolysis) can be used for amide bond formation, allowing for the rapid generation of diverse chemical entities for screening.[1][]

Drug_Discovery_Workflow cluster_applications Drug Development Applications start This compound + Primary Amine reaction N-Alkylation (SN2) start->reaction intermediate N-Substituted Methyl 7-Aminoheptanoate reaction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis uaa Unnatural Amino Acid (UAA) Linker Precursor hydrolysis->uaa peptide Peptide Synthesis uaa->peptide protac PROTAC / ADC Linker Conjugation uaa->protac library Scaffold for Library Synthesis uaa->library screening Biological Screening & Lead Optimization peptide->screening protac->screening library->screening

References

Application Notes: Navigating Grignard Reactions with the Bifunctional Reagent, Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of methyl 7-bromoheptanoate in Grignard reactions. We will explore the inherent chemical challenges posed by this bifunctional molecule and present detailed protocols for its successful application as both an electrophile and a nucleophile precursor.

Introduction: The Duality of this compound

This compound is a valuable linear C7 building block in organic synthesis, particularly in the preparation of long-chain fatty acid derivatives and pharmaceutical intermediates.[1][2] Its structure, featuring a reactive methyl ester at one terminus and a bromine atom at the other, presents a unique challenge for organometallic transformations. The Grignard reagent, a cornerstone of carbon-carbon bond formation, is a powerful nucleophile and a strong base.[3] This high reactivity creates a fundamental conflict when attempting to form a Grignard reagent from this compound, as the nascent organometallic center can react with the ester group of a neighboring molecule. This guide dissects this problem and offers robust strategies to harness the full synthetic potential of this versatile reagent.

Section 1: The Fundamental Challenge of Ester-Grignard Reactivity

To understand the complexities of using this compound, one must first grasp the standard interaction between a Grignard reagent and an ester. Unlike aldehydes or ketones which undergo a single addition, esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol.[4][5]

The mechanism proceeds via two distinct stages:

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxy group (-OCH₃) to yield a ketone.[6]

  • Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester.[4][7] Consequently, it rapidly reacts with a second equivalent of the Grignard reagent, forming a tertiary alkoxide. An acidic workup then protonates this intermediate to yield the final tertiary alcohol product.[6]

It is crucial to recognize that this reaction cannot be reliably stopped at the ketone stage under standard conditions. Using only one equivalent of the Grignard reagent typically results in a mixture of unreacted ester, the ketone intermediate, and the tertiary alcohol product.[8]

G ester Ester grignard1 + R-MgX (1 equiv.) intermediate1 Tetrahedral Intermediate grignard1->intermediate1 Nucleophilic Acyl Substitution ketone Ketone (More Reactive) intermediate1->ketone Elimination of -OCH₃ grignard2 + R-MgX (1 equiv.) intermediate2 Tertiary Alkoxide grignard2->intermediate2 Nucleophilic Addition workup + H₃O⁺ Workup alcohol Tertiary Alcohol workup->alcohol Protonation

Diagram 1: General mechanism of Grignard reaction with an ester.

This inherent reactivity leads to a significant problem if one attempts to prepare a Grignard reagent from this compound directly. The moment a molecule of "7-methoxycarbonylhexylmagnesium bromide" is formed, it is in a solution containing a high concentration of unreacted this compound, a potent electrophile. This leads to a rapid intermolecular reaction, consuming the desired Grignard reagent and leading to oligomerization or polymerization.

G start This compound (Br-(CH₂)₆-CO₂Me) mg Mg⁰, Ether start->mg Attempted Formation grignard In Situ Grignard Reagent (BrMg-(CH₂)₆-CO₂Me) mg->grignard unreacted_ester Another Molecule of Br-(CH₂)₆-CO₂Me grignard->unreacted_ester Intermolecular Attack (Problem) product Dimerization / Polymerization (Complex Mixture) unreacted_ester->product Barbier_Workflow cluster_flask One-Pot Reaction Flask (Inert Atmosphere) reagent1 This compound metal Activated Mg⁰ reagent1->metal reagent2 Electrophile (e.g., Ketone) reagent2->metal in_situ In Situ Formation of Grignard Reagent (Low Concentration) immediate_reaction Immediate Reaction with Electrophile in_situ->immediate_reaction Fast product Desired Alcohol Product immediate_reaction->product

References

Application Notes & Protocols: O-Alkylation of Phenols with Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the O-alkylation of phenols using methyl 7-bromoheptanoate, a key transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The core of this process is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers insights into optimizing reaction conditions to maximize the yield of the desired O-alkylated product while minimizing common side reactions. A thorough troubleshooting guide is included to address potential experimental challenges, ensuring researchers can achieve reliable and reproducible results.

Scientific Foundation: Mechanism and Selectivity

The alkylation of a phenol with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[2][3] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base to form a potent nucleophile, the phenoxide anion.[4][5] This phenoxide then attacks the electrophilic carbon atom of the alkyl halide, displacing the bromide leaving group in a single, concerted step to form the aryl ether.[1][2]

The Critical Choice: O- vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[4] This duality creates a potential competition between the desired O-alkylation and an undesired C-alkylation (a Friedel-Crafts-type reaction).[4][6]

Several factors govern the selectivity of this reaction:

  • Solvent: This is arguably the most critical factor.[4] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended for O-alkylation.[4] These solvents solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic. Conversely, protic solvents (e.g., water, ethanol) can hydrogen-bond with the oxygen atom, shielding it and promoting C-alkylation instead.[4]

  • Base: A suitable base is required to generate the phenoxide. While strong bases like sodium hydride (NaH) are effective, they are often overkill for phenols and require stringent anhydrous conditions.[3] Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient, safer to handle, and highly effective, particularly in a polar aprotic solvent.

  • Alkyl Halide: The reaction works best with primary alkyl halides like this compound.[2] Secondary and tertiary halides are more prone to undergo an E2 elimination reaction as a competing pathway, especially in the presence of a strong, sterically unhindered base.[3][5]

The diagram below illustrates the competing pathways for the phenoxide ion.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products Phenol Phenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation + Base Base Base (e.g., K₂CO₃) AlkylHalide This compound O_Product O-Alkylated Product (Desired Ether) C_Product C-Alkylated Product (Side Product) Phenoxide->O_Product O-Attack on Alkyl Halide (SN2 Pathway) Favored in Polar Aprotic Solvents Phenoxide->C_Product C-Attack on Alkyl Halide (Friedel-Crafts Type) Favored in Protic Solvents

Caption: Competing O- and C-alkylation pathways for the phenoxide nucleophile.

Master Protocol: Synthesis of Methyl 7-(phenoxy)heptanoate

This protocol details a reliable method for the O-alkylation of phenol with this compound. It is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion.

Materials and Equipment
Reagents & MaterialsEquipment
Phenol (≥99%)Round-bottom flask (100 mL)
This compound (≥97%)Reflux condenser
Potassium Carbonate (K₂CO₃), anhydrousMagnetic stirrer and stir bar
Acetone or DMF, anhydrous gradeHeating mantle with temperature control
Diethyl ether (or Ethyl Acetate)Separatory funnel (250 mL)
1 M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃)Glassware for extraction & drying
Brine (Saturated NaCl solution)TLC plates (silica gel 60 F₂₅₄)
Anhydrous Magnesium Sulfate (MgSO₄)Chromatography column
TLC Eluent (e.g., 3:1 Hexanes:EtOAc)Standard laboratory glassware
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (approx. 0.2 M concentration relative to phenol).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) to the mixture dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, 60-70°C).

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture every 1-2 hours. The disappearance of the phenol starting material indicates the reaction is nearing completion. A typical reaction time is 6-12 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and inorganic salts.

    • Evaporate the solvent using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether or ethyl acetate (50 mL).[7]

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted phenol, saturated NaHCO₃ solution (1 x 25 mL)[7], and finally with brine (1 x 25 mL).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., starting with 9:1 Hexanes:Ethyl Acetate) to isolate the pure methyl 7-(phenoxy)heptanoate.[7]

Experimental Workflow Diagram

G start Start setup 1. Setup Add Phenol, K₂CO₃, and Acetone/DMF to Flask start->setup add_reagent 2. Add Reagent Add this compound setup->add_reagent react 3. Heat to Reflux (6-12 hours) add_reagent->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Work-up Filter, Evaporate Solvent, Dissolve in Ether monitor->workup Complete extract 6. Extraction Wash with HCl, NaHCO₃, Brine workup->extract dry 7. Dry & Concentrate Dry with MgSO₄, Evaporate extract->dry purify 8. Purification Silica Gel Column Chromatography dry->purify product Pure Product Methyl 7-(phenoxy)heptanoate purify->product

Caption: Step-by-step workflow for the synthesis and purification of methyl 7-(phenoxy)heptanoate.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Reagents are of poor quality.1. Use freshly dried, anhydrous K₂CO₃.2. Ensure the reaction is at the correct reflux temperature and extend the reaction time, monitoring by TLC.[8]3. Verify the purity of starting materials.
Incomplete Reaction 1. Insufficient amount of base or alkylating agent.2. Short reaction time.1. Use a slight excess of the alkylating agent (1.1-1.2 eq.) and ensure at least 1.5 eq. of base.2. Continue heating and monitor until the phenol spot disappears on TLC.
Formation of Side Products 1. Presence of water leading to hydrolysis of the ester.2. C-alkylation occurring.3. Competing elimination reaction.1. Use anhydrous solvents and reagents.[8]2. Ensure a polar aprotic solvent (Acetone, DMF) is used, not a protic one.3. This is unlikely with a primary halide but ensure the temperature is not excessively high.
Difficult Purification 1. Unreacted phenol co-elutes with the product.2. Byproducts have similar polarity to the desired product.1. Perform the acidic wash (1 M HCl) during work-up thoroughly to remove all baseline phenolic impurities.2. Optimize the column chromatography eluent system; a shallower gradient may be required for better separation.

References

Application Notes and Protocols: Methyl 7-bromoheptanoate as a Versatile Precursor for the Synthesis of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain and very-long-chain fatty acids (LCFAs and VLCFAs) are fundamental components of cellular structures and critical signaling molecules, with significant applications in pharmacology and nutrition.[1][2] Their synthesis, however, often requires multi-step, complex procedures. This guide establishes methyl 7-bromoheptanoate as a highly effective and versatile C7 building block for the modular synthesis of various LCFAs. We provide detailed, field-proven protocols for the synthesis of saturated and unsaturated fatty acids, emphasizing the underlying chemical principles, robust validation techniques, and the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for constructing custom fatty acid chains.

Introduction: The Strategic Value of a C7 Bromo-Ester Precursor

The biological and therapeutic importance of LCFAs, such as stearic acid (C18:0) and the neuro-active nervonic acid (C24:1), necessitates efficient and adaptable synthetic routes.[3][4] Traditional methods can be limited by starting material availability or harsh reaction conditions. This compound emerges as a strategic precursor due to its bifunctional nature: a terminal methyl ester that can be easily hydrolyzed to the corresponding carboxylic acid, and a primary alkyl bromide poised for carbon-carbon bond formation.[5][6] This structure allows for the straightforward extension of the carbon chain through various nucleophilic substitution or cross-coupling reactions, providing a modular "plug-and-play" approach to fatty acid synthesis.

Core Synthetic Strategy: Carbon Chain Elongation

The fundamental principle involves coupling the electrophilic C7 carbon of this compound with a carbon-based nucleophile of a desired chain length. One of the most robust and widely practiced methods for this transformation is the coupling with an organometallic reagent, such as a Grignard reagent, often facilitated by a copper catalyst. This strategy reliably forms a new carbon-carbon bond, effectively stitching together two alkyl fragments.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: C-C Bond Formation (Coupling) cluster_2 Step 3: Hydrolysis Alkyl_Halide R-Br (Desired Side Chain) Mg Mg⁰ / THF Alkyl_Halide->Mg Anhydrous Conditions Grignard R-MgBr (Grignard Reagent) Mg->Grignard Coupling Cu(I) or Cu(II) Catalyst Grignard->Coupling Precursor Br-(CH₂)₆-COOCH₃ (this compound) Precursor->Coupling LCFA_Ester R-(CH₂)₆-COOCH₃ (Long-Chain Fatty Acid Ester) Coupling->LCFA_Ester Hydrolysis 1. NaOH / H₂O 2. H₃O⁺ LCFA_Ester->Hydrolysis Final_LCFA R-(CH₂)₆-COOH (Final Long-Chain Fatty Acid) Hydrolysis->Final_LCFA G Precursor Br-(CH₂)₆-COOCH₃ (this compound) Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Precursor->Coupling Alkyne HC≡C-(CH₂)₁₄-CH₃ (1-Heptadecyne) Alkyne->Coupling Alkyne_Ester CH₃-(CH₂)₁₄-C≡C-(CH₂)₆-COOCH₃ (C24 Alkyne Ester) Coupling->Alkyne_Ester Reduction Lindlar's Catalyst H₂, Quinoline Alkyne_Ester->Reduction Alkene_Ester Methyl Nervonate (cis-alkene) Reduction->Alkene_Ester Hydrolysis 1. KOH 2. H₃O⁺ Alkene_Ester->Hydrolysis Nervonic_Acid Nervonic Acid Hydrolysis->Nervonic_Acid

References

The Versatility of Methyl 7-bromoheptanoate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Tailored Material Properties

Methyl 7-bromoheptanoate is a versatile bifunctional molecule that has emerged as a key player in the field of materials science. Its linear seven-carbon chain is functionalized at one end with a methyl ester and at the other with a bromine atom, providing two distinct reactive sites. This unique structure allows for its application as a monomer in the synthesis of specialty polymers and as a crucial initiator for controlled radical polymerization techniques.[1] The presence of the bromine atom, in particular, makes it an excellent candidate for initiating Atom Transfer Radical Polymerization (ATRP), a powerful method for creating well-defined polymer architectures.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in materials science, with a focus on surface modification through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Core Concept: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a powerful "grafting-from" technique used to grow polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush.[3][4][5] This method offers precise control over the thickness, density, and composition of the grafted polymer layer, allowing for the fine-tuning of surface properties such as wettability, biocompatibility, and adhesion.[3][6]

The general mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper-based.[2][3] The catalyst reversibly activates and deactivates the growing polymer chain by transferring a halogen atom, which keeps the concentration of active radical species low and minimizes termination reactions.[7] this compound serves as an ideal initiator for this process after it has been immobilized on a surface.

Application I: Surface Modification of Silicon Wafers with Polymer Brushes

The modification of silicon wafers with polymer brushes is of significant interest for applications in microelectronics, biosensors, and biocompatible coatings.[1][8][9] The following protocols detail the process of immobilizing a this compound-derived initiator and the subsequent SI-ATRP of a common monomer, methyl methacrylate (MMA).

Workflow for Surface Modification via SI-ATRP

SI_ATRP_Workflow cluster_prep Stage 1: Substrate Preparation cluster_immob Stage 2: Initiator Immobilization cluster_poly Stage 3: SI-ATRP Prep Silicon Wafer Cleaning (Piranha or UV/Ozone) Activation Surface Hydroxylation (Generation of Si-OH groups) Prep->Activation Immob Reaction with Initiator Precursor Activation->Immob Covalent Attachment Polymerization Polymerization of Monomer (e.g., MMA with CuBr/PMDETA) Immob->Polymerization Initiation Wash Rinsing and Drying Polymerization->Wash Characterization Characterization (AFM, XPS, Ellipsometry) Wash->Characterization Analysis

Caption: Experimental workflow for SI-ATRP from a silicon wafer.

Protocol 1: Immobilization of a this compound-Derived Initiator

This protocol adapts the use of this compound for surface immobilization. The ester group is first hydrolyzed to a carboxylic acid, which is then coupled to the hydroxylated silicon surface.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • This compound

  • Hydrochloric acid (HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse silicon wafers in piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with exposed silanol (Si-OH) groups.[8] (Caution: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

  • Hydrolysis of this compound:

    • In a round-bottom flask, reflux this compound with an excess of aqueous HCl (e.g., 6M) for 4-6 hours to hydrolyze the methyl ester to a carboxylic acid, yielding 7-bromoheptanoic acid.

    • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Initiator Immobilization via Esterification:

    • Place the cleaned, hydroxylated silicon wafers in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of 7-bromoheptanoic acid, DCC, and a catalytic amount of DMAP in anhydrous toluene.

    • Immerse the wafers in the solution and allow the reaction to proceed at room temperature for 12-24 hours. This reaction forms an ester linkage between the carboxylic acid of the initiator and the hydroxyl groups on the silicon surface.

    • After the reaction, remove the wafers and rinse sequentially with toluene, DCM, and ethanol to remove any unreacted reagents and byproducts.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

This protocol describes the "grafting-from" polymerization of MMA from the initiator-functionalized silicon wafer.

Materials:

  • Initiator-functionalized silicon wafers

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., anisole or toluene)

  • Methanol

Procedure:

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask under an inert atmosphere, add CuBr and the desired amount of anhydrous solvent.

    • Add PMDETA as the ligand to form the copper catalyst complex. The ligand solubilizes the copper salt and adjusts its redox potential.[2][10] The solution should turn colored as the complex forms.

    • Add the MMA monomer to the flask.

    • Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles. Oxygen can terminate the radical polymerization and must be rigorously excluded.

  • Polymerization:

    • Place the initiator-functionalized silicon wafer into the Schlenk flask containing the deoxygenated polymerization solution.

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-90 °C) to initiate the polymerization.

    • The polymerization time will determine the final thickness of the polymer brush.[11]

  • Termination and Cleaning:

    • To terminate the polymerization, open the flask to expose the reaction mixture to air. The oxidation of the Cu(I) catalyst to Cu(II) will quench the polymerization.

    • Remove the wafer and wash it thoroughly with a good solvent for the polymer (e.g., toluene or tetrahydrofuran) to remove any non-covalently bound (physisorbed) polymer.

    • Perform a final rinse with methanol and dry the polymer brush-modified wafer under a stream of nitrogen.

Characterization of Modified Surfaces

The successful modification of the surface with a polymer brush can be confirmed and quantified using various analytical techniques.

Technique Parameter Measured Expected Outcome for Successful Grafting
Atomic Force Microscopy (AFM) Surface morphology and roughness; can be used to measure brush thickness via scratch test.[12]Increased surface roughness and measurable film thickness.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface.[13]Appearance of signals corresponding to the elements in the polymer (e.g., C 1s and O 1s for PMMA) and a decrease in the Si 2p signal intensity.
Ellipsometry Thickness of the grafted polymer layer.A significant increase in film thickness after polymerization.
Contact Angle Goniometry Surface wettability.A change in the water contact angle, reflecting the hydrophilicity or hydrophobicity of the grafted polymer.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity of "sacrificial" free polymer formed in solution.Provides an estimate of the molecular weight of the grafted chains, which should be well-defined (low polydispersity).

Causality in Experimental Design

  • Choice of Initiator: this compound is chosen for its terminal bromine, which is an effective halogen for ATRP initiation. The alkyl chain acts as a flexible spacer between the surface and the polymer.

  • Catalyst System (CuBr/PMDETA): Copper(I) bromide is a common and effective catalyst for ATRP of methacrylates. PMDETA is a multidentate amine ligand that forms a stable and active complex with the copper, facilitating the reversible activation/deactivation process.[2][10] The ratio of catalyst to ligand is crucial for controlling the polymerization kinetics.[2]

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent side reactions that can terminate the polymerization. The choice of solvent can also influence the solubility of the catalyst complex and the growing polymer chains.

  • Temperature: The polymerization temperature affects the rate of polymerization. Higher temperatures generally lead to faster polymerization but may also increase the rate of termination reactions, potentially broadening the molecular weight distribution.

  • Freeze-Pump-Thaw Cycles: This procedure is critical for removing dissolved oxygen from the polymerization mixture. Oxygen is a radical scavenger and will inhibit or terminate the controlled radical polymerization.

Logical Relationship: Initiator Density and Polymer Brush Conformation

The density of the initiator molecules on the surface significantly impacts the conformation of the resulting polymer brush.

Caption: Relationship between initiator density and polymer brush conformation.

At low grafting densities, the polymer chains are far apart and adopt a coiled, "mushroom-like" conformation.[6][14] As the grafting density increases, the chains begin to interact and stretch away from the surface to avoid steric crowding, forming a dense "brush" structure.[6][15] This transition in conformation dramatically alters the properties of the surface.

Conclusion and Future Outlook

This compound is a valuable and versatile tool in the materials scientist's toolbox. Its application as an initiator for SI-ATRP enables the creation of surfaces with precisely controlled properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in developing advanced materials for a wide range of applications, from biocompatible medical devices to sophisticated electronic components. Future research may focus on utilizing this initiator to create more complex surface architectures, such as block copolymer brushes and patterned surfaces, further expanding the functional capabilities of modified materials.

References

Application Notes & Protocols: Methyl 7-bromoheptanoate as a Versatile Synthon in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The fragrance industry is in constant pursuit of novel and efficient synthetic routes to high-value aroma chemicals. Bifunctional linear molecules serve as critical building blocks for constructing the complex architectures of desirable fragrance ingredients. This document provides an in-depth technical guide on the application of Methyl 7-bromoheptanoate (M7BH), a versatile C7 synthon, in the synthesis of macrocyclic musks and medium-ring lactones, which are foundational to modern perfumery. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a strategic framework for researchers, chemists, and product development professionals.

Introduction: The Strategic Value of this compound

This compound (M7BH) is a bifunctional molecule featuring a terminal primary alkyl bromide and a methyl ester. This unique structure allows for orthogonal chemical transformations, making it an exceptionally valuable and versatile building block in multi-step organic synthesis.

  • The methyl ester provides a latent carboxylic acid functionality, which is a key precursor for lactonization.

  • The primary alkyl bromide is an excellent electrophile for carbon-carbon bond formation via nucleophilic substitution or organometallic coupling reactions.

This dual functionality enables chemists to employ M7BH as a linchpin in convergent synthetic strategies, primarily for elongating carbon chains and subsequently forming the cyclic structures characteristic of many potent aroma chemicals. Macrocyclic lactones and ketones (13-17 membered rings) are particularly prized for their tenacious musk odors, while medium-ring lactones (6-8 membered rings) often contribute creamy, fruity, and floral notes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54049-24-0--INVALID-LINK--
Molecular Formula C₈H₁₅BrO₂--INVALID-LINK--
Molecular Weight 223.11 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid-
Boiling Point ~110-112 °C @ 5 mmHg-
SMILES COC(=O)CCCCCCBr--INVALID-LINK--

Application I: Synthesis of Macrocyclic Musk Lactones

Macrocyclic musks are indispensable in perfumery for their ability to impart warmth, sensuality, and substantivity to a fragrance composition. The synthesis of these large rings is a significant challenge, primarily due to the entropic unfavorability of intramolecular cyclization. The following workflow demonstrates how M7BH can be used to construct the linear ω-hydroxy acid precursor required for the synthesis of Pentadecanolide (Exaltolide®), a classic and highly sought-after musk.

Workflow for Macrocyclic Musk Synthesis

M7BH This compound (C7) Barbier Protocol 1: Barbier Reaction (Chain Elongation) M7BH->Barbier Octanal Octanal (C8) Octanal->Barbier Precursor Methyl 15-hydroxypentadecanoate (C15) Barbier->Precursor Sapon Saponification Precursor->Sapon HydroxyAcid 15-Hydroxypentadecanoic Acid Sapon->HydroxyAcid Yama Protocol 2: Yamaguchi Macrolactonization HydroxyAcid->Yama Musk Pentadecanolide (Musk) Yama->Musk

Caption: Synthetic pathway from M7BH to a C15 macrocyclic musk.

Protocol 1: Chain Elongation via Barbier Reaction

The Barbier reaction is a one-pot organometallic reaction that generates the reactive nucleophile in situ, making it more convenient than the traditional Grignard reaction which requires pre-formation of the organometallic reagent.[2][3] This protocol uses a Barbier-type reaction to couple M7BH with an eight-carbon aldehyde, creating the C15 backbone in a single, efficient step.

Objective: To synthesize Methyl 15-hydroxypentadecanoate.

Materials:

ReagentFormulaM.W.MolesEquiv.Amount
This compoundC₈H₁₅BrO₂223.1144.8 mmol1.010.0 g
OctanalC₈H₁₆O128.2158.2 mmol1.37.47 g
Zinc DustZn65.3867.2 mmol1.54.40 g
Anhydrous THFC₄H₈O---200 mL
Saturated NH₄Cl (aq)NH₄Cl---100 mL

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: Add the zinc dust to the flask. In the dropping funnel, prepare a solution of this compound (10.0 g) and octanal (7.47 g) in 100 mL of anhydrous THF.

  • Initiation: Add approximately 10% of the solution from the dropping funnel to the stirring zinc dust. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by a slight exotherm and bubble formation.

  • Addition: Once the reaction has initiated, add the remainder of the THF solution dropwise over 1 hour, maintaining a gentle reflux.

    • Causality Note: The slow addition maintains a low concentration of the alkyl halide, which is crucial for preventing side reactions like Wurtz coupling and ensures the organozinc species reacts preferentially with the aldehyde.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure full consumption of the starting materials.

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure methyl 15-hydroxypentadecanoate.

Protocol 2: Saponification and Yamaguchi Macrolactonization

The final and most critical step is the ring-closure. The Yamaguchi macrolactonization is a powerful and widely used method that proceeds via a mixed anhydride intermediate, which is then cyclized in the presence of a nucleophilic catalyst under high-dilution conditions.[5][6]

Objective: To synthesize Pentadecanolide from 15-hydroxypentadecanoic acid.

Step A: Saponification

  • Dissolve the methyl 15-hydroxypentadecanoate (from Protocol 1) in a 1:1 mixture of methanol and THF.

  • Add a 2 M aqueous solution of lithium hydroxide (LiOH) (1.5 equivalents).

  • Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude 15-hydroxypentadecanoic acid, which is used directly in the next step.

Step B: Yamaguchi Macrolactonization Materials:

ReagentFormulaMolesEquiv.
15-Hydroxypentadecanoic AcidC₁₅H₃₀O₃10 mmol1.0
Triethylamine (Et₃N)C₆H₁₅N22 mmol2.2
2,4,6-Trichlorobenzoyl chloride (TCBC)C₇H₂Cl₃O11 mmol1.1
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂40 mmol4.0
Anhydrous TolueneC₇H₈--

Procedure:

  • Setup: A 2 L three-neck flask is equipped with a mechanical stirrer and a reflux condenser under an Argon atmosphere. Add 800 mL of anhydrous toluene.

  • Mixed Anhydride Formation: In a separate 100 mL flask, dissolve the 15-hydroxypentadecanoic acid (10 mmol) in 50 mL of anhydrous THF. Add triethylamine (2.2 equiv.) and cool to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) dropwise. Stir for 1 hour at room temperature.

  • High Dilution Cyclization: In the 2 L flask, add the DMAP (4.0 equiv.) to the stirring toluene and heat to 80 °C.

  • Using a syringe pump, add the solution of the mixed anhydride from the 100 mL flask to the hot toluene/DMAP solution over a period of 8-10 hours.

    • Causality Note: High-dilution conditions are paramount.[7] By adding the linear precursor slowly to a large volume of solvent, the probability of an intramolecular reaction (cyclization) is dramatically increased over the intermolecular reaction (polymerization).

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 80 °C for an additional 12 hours.

  • Workup and Purification: Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield Pentadecanolide.

Application II: Synthesis of Medium-Ring Lactones

Medium-ring lactones, such as ε-lactones (7-membered rings), are valuable for their creamy, fruity, and nutty aroma profiles. This workflow demonstrates a straightforward conversion of M7BH into ε-Heptanolactone, showcasing the transformation of both functional groups within the starting material.

Workflow for ε-Lactone Synthesis

M7BH This compound Hydrolysis Protocol 3A: Formyloxylation & Hydrolysis M7BH->Hydrolysis HydroxyEster Methyl 7-hydroxyheptanoate Hydrolysis->HydroxyEster Lactonization Protocol 3B: Acid-Catalyzed Intramolecular Transesterification HydroxyEster->Lactonization Lactone ε-Heptanolactone Lactonization->Lactone

Caption: Synthetic pathway from M7BH to ε-Heptanolactone.

Protocol 3: Synthesis of ε-Heptanolactone

Objective: To transform M7BH into ε-Heptanolactone via a two-step sequence.

Step A: Conversion of Bromide to Alcohol Direct hydrolysis of the primary bromide with a strong base like NaOH is ill-advised as it would readily saponify the methyl ester. A milder, two-step procedure via a formate ester intermediate is preferred to ensure selectivity.[8]

  • Formyloxylation: In a round-bottom flask, dissolve this compound (1 equiv.) in N,N-Dimethylformamide (DMF). Add sodium formate (HCOONa) (1.5 equiv.). Heat the mixture to 100-120 °C for 6-8 hours. The DMF acts as both solvent and reagent in this Sₙ2 reaction.

  • Hydrolysis: After cooling, add methanol and a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 2-3 hours to hydrolyze the intermediate formate ester.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product, methyl 7-hydroxyheptanoate, with ethyl acetate. Dry and concentrate the organic layers. The crude product is often pure enough for the next step.

Step B: Intramolecular Transesterification (Lactonization) For forming thermodynamically stable 5-, 6-, and 7-membered rings, direct acid-catalyzed intramolecular transesterification is a highly effective method.[9]

  • Setup: Dissolve the crude methyl 7-hydroxyheptanoate from Step A in a large volume of toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv.).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol byproduct as it forms.

    • Causality Note: The removal of methanol is essential to drive the equilibrium towards the lactone product, according to Le Châtelier's principle.

  • Completion & Workup: Monitor the reaction by TLC. Once complete (typically 8-12 hours), cool the mixture and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting ε-Heptanolactone by vacuum distillation.

Conclusion

This compound demonstrates significant utility as a strategic building block for accessing high-value fragrance ingredients. Its bifunctional nature permits a range of synthetic manipulations, including robust carbon-carbon bond formation via Barbier reactions and subsequent high-yield macrolactonization using established methods like the Yamaguchi protocol. Furthermore, it serves as a direct precursor to medium-ring lactones through sequential functional group transformations. The protocols detailed herein provide a reliable and scientifically-grounded framework for leveraging this versatile C7 synthon in the creative and efficient synthesis of modern aroma chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Methyl 7-bromoheptanoate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using Methyl 7-bromoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I am planning an alkylation with this compound. What are the fundamental principles I should consider for maximizing yield?

A1: Success with this compound hinges on understanding its structure and the mechanism it favors. It is a primary alkyl halide, which strongly predisposes it to react via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Key factors to control are:

  • Nucleophile Choice: The reaction rate is directly proportional to the strength of the nucleophile. Stronger nucleophiles (e.g., CN⁻, RS⁻, R₂N⁻, N₃⁻) will react more efficiently than weaker ones (e.g., H₂O, ROH).

  • Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions.[4] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and highly reactive.[5] Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its reactivity.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor the competing elimination (E2) pathway, even for primary halides, leading to the formation of methyl hept-6-enoate.[6] It is often best to start at a moderate temperature (e.g., 40-60 °C) and monitor the reaction's progress.

  • Leaving Group Ability: The bromide ion is an excellent leaving group, striking a good balance between reactivity and stability of the starting material.[7] For less reactive nucleophiles, the reactivity can be enhanced by converting the bromide to an iodide in situ using a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This is known as the Finkelstein reaction.[7]

Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?

A2: Low yield is a frequent issue that can almost always be traced back to a few key parameters. The following table outlines the most common causes and provides actionable troubleshooting steps.

Possible Cause Troubleshooting & Optimization Steps
Incomplete Reaction Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Extend the reaction time if necessary.[8] Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Be mindful that excessive heat can promote side reactions.[6] Enhance Reactivity: If using a weaker nucleophile, consider adding a catalytic amount of NaI to transiently form the more reactive methyl 7-iodoheptanoate.[7]
Poor Nucleophile Quality/Activity Check Reagent Purity: Ensure your nucleophile is pure and has not degraded. For example, alkoxides are sensitive to moisture. Ensure Complete Deprotonation: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol to form an alkoxide), ensure you are using a sufficiently strong base (e.g., NaH, KH) and that the reaction is complete before adding the alkylating agent.
Side Reactions (Elimination) Use a Less Hindered Base/Nucleophile: If your nucleophile is also a strong, bulky base, it may favor elimination. If possible, opt for a less sterically hindered alternative. Lower Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly improve the substitution-to-elimination ratio.
Hydrolysis of Ester Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Water can hydrolyze the methyl ester functional group, especially if the reaction conditions are acidic or basic, leading to the formation of 7-bromoheptanoic acid.[8]
Inefficient Purification Optimize Workup: During aqueous workup, ensure the pH is controlled to prevent hydrolysis. Refine Purification Method: Fractional distillation under reduced pressure is often effective for separating the product from non-volatile impurities.[8] For complex mixtures, column chromatography on silica gel is the method of choice. Select an appropriate solvent system by first analyzing the mixture with TLC.
Q3: I'm observing a significant byproduct with a similar polarity to my product. How can I identify and minimize it?

A3: The most likely byproduct in the alkylation of a primary halide like this compound is the elimination product, methyl hept-6-enoate, resulting from a competing E2 reaction. Although SN2 is heavily favored for primary substrates, E2 can become significant under certain conditions.[9]

Mechanism of Competition: The SN2 and E2 pathways compete directly. In the SN2 reaction, the nucleophile attacks the electrophilic carbon atom. In the E2 reaction, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the bromide.

To minimize the E2 byproduct:

  • Lower the Temperature: As mentioned, this is the most effective way to disfavor the elimination pathway.[6]

  • Use a Strong Nucleophile that is a Weak Base: For example, cyanide (CN⁻), azide (N₃⁻), and thiolate (RS⁻) are excellent nucleophiles but relatively weak bases, which minimizes the risk of E2 elimination.

  • Avoid Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide, will heavily favor elimination.[5]

The diagram below illustrates the competing SN2 and E2 pathways.

SN2_vs_E2 cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start This compound + Nu:⁻ SN2_TS Transition State [Nu---C---Br]⁻ Start->SN2_TS  Nucleophilic Attack  (Favored for 1° Halide) E2_TS Transition State [Nu--H--C--C--Br]⁻ Start->E2_TS  Proton Abstraction  (Favored by Heat/Bulky Base) SN2_Product Substitution Product (Desired) SN2_TS->SN2_Product E2_Product Elimination Product (Byproduct) E2_TS->E2_Product

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Q4: Can you provide a reliable, step-by-step protocol for a typical alkylation of this compound?

A4: Certainly. This protocol details the synthesis of Methyl 7-cyanoheptanoate, a classic SN2 reaction that illustrates the key principles. The cyanide ion is an excellent nucleophile, leading to high yields of the substitution product.[10]

Reaction: this compound + NaCN → Methyl 7-cyanoheptanoate + NaBr

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound followed by anhydrous DMSO (approx. 5 mL per 1 g of starting material). Stir to dissolve.

  • Nucleophile Addition: Add sodium cyanide to the solution. Note: The low solubility of NaCN in DMSO is expected.[10] The reaction is a solid-liquid phase-transfer process.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system). The starting material should show a higher Rf value than the more polar nitrile product. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a significant volume of cold water (approx. 10x the volume of DMSO).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x). The addition of a small amount of brine can help break up emulsions caused by residual DMSO.[10]

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2x) to remove residual DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, Methyl 7-cyanoheptanoate, as a clear oil.

The following diagram outlines this experimental workflow.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Dissolve Bromoester in Anhydrous DMSO A->B C 3. Add Sodium Cyanide B->C D 4. Heat to 80-90 °C C->D E 5. Monitor by TLC until Completion D->E F 6. Quench in Water & Extract with Ether E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Vacuum Distillation or Chromatography H->I

Caption: Step-by-step experimental workflow for cyanation.

Q5: What are the best practices for purifying and characterizing the alkylated product?

A5: Proper purification and characterization are essential to validate the success of your reaction.

Purification:

  • Column Chromatography: This is the most versatile method. Use TLC to develop a solvent system that gives good separation between your product, starting material, and any byproducts (aim for a product Rf of ~0.3).

  • Vacuum Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, this is an excellent method for large-scale purification.[8]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Look for the disappearance of the triplet signal corresponding to the -CH₂-Br protons of the starting material (typically around 3.4 ppm) and the appearance of a new signal corresponding to the -CH₂- group now attached to your nucleophile (e.g., for -CH₂-CN, this would be a triplet around 2.3-2.5 ppm). The methyl ester singlet (-OCH₃) should remain around 3.67 ppm.

    • ¹³C NMR: Confirm the presence of the new functional group (e.g., the nitrile carbon at ~119 ppm) and the shift of the adjacent methylene carbon.

  • Infrared (IR) Spectroscopy: This is useful for confirming the introduction of key functional groups. For the cyanation example, you would look for the appearance of a sharp, strong C≡N stretch around 2240 cm⁻¹. The ester C=O stretch should remain present at ~1740 cm⁻¹.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of your product, which provides definitive evidence of its elemental composition.

By systematically addressing these common issues and following validated protocols, you can significantly optimize the yield and purity of your this compound alkylation reactions.

References

Technical Support Center: Synthesis of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important organic intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize side product formation, and ensure high purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers based on established chemical principles.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Fischer Esterification of 7-Bromoheptanoic Acid: This is a direct and classical approach where 7-bromoheptanoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is driven to completion by removing the water formed, often by using a large excess of methanol or a Dean-Stark apparatus.[2][3]

  • Alkylation of Malonic Esters: This route involves the use of a malonic ester, such as diethyl malonate, which is deprotonated with a strong base to form a nucleophilic enolate. This enolate then undergoes alkylation with a suitable dihaloalkane, like 1,5-dibromopentane.[4] Subsequent hydrolysis and decarboxylation yield the desired 7-bromoheptanoic acid, which is then esterified.

  • Hunsdiecker Reaction: While less common for this specific molecule, the Hunsdiecker reaction provides a route from a carboxylic acid with one more carbon.[5][6][7] In this case, the silver salt of 8-bromooctanoic acid would be treated with bromine to yield 7-bromoheptanoate, though this is a more indirect method.[5]

Q2: What is the most significant side product I should be aware of during Fischer Esterification?

A2: The Fischer esterification is an equilibrium-controlled reaction.[2][8] Therefore, the most common "side product" is actually the presence of unreacted 7-bromoheptanoic acid . This occurs if the reaction does not reach completion. Another potential issue is the hydrolysis of the ester product back to the carboxylic acid if water is not effectively removed from the reaction mixture.[8][9]

Q3: In syntheses involving dihaloalkanes, what is the primary byproduct of concern?

A3: When using a dihaloalkane like 1,5-dibromopentane in an alkylation reaction (e.g., with a malonate enolate), the most common and often problematic byproduct is the disubstituted product .[9] This occurs when the initially formed mono-alkylated product reacts a second time with the nucleophile. For instance, in a malonic ester synthesis, this would lead to a molecule where both ends of the dibromoalkane have reacted with a malonate unit.

Q4: How can I minimize the formation of the disubstituted byproduct?

A4: To suppress the formation of the disubstituted byproduct, a large excess of the dihaloalkane relative to the nucleophile should be used.[9] This statistical approach ensures that the nucleophile is more likely to encounter an unreacted dihaloalkane molecule rather than a mono-alkylated intermediate. Additionally, slow addition of the nucleophile to the reaction mixture can help maintain a low concentration of the mono-alkylated product, further reducing the likelihood of a second alkylation.[9]

II. Troubleshooting Guide

This section provides a detailed, step-by-step approach to diagnosing and resolving specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield of the desired product is a frequent challenge. The following table outlines potential causes and the corresponding troubleshooting steps.

Possible Cause Troubleshooting & Optimization Steps
Incomplete Reaction 1. Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] 2. Extend Reaction Time: If the reaction has stalled, extend the reaction time. For Fischer esterifications, this may mean refluxing for a longer period.[9]
Suboptimal Reaction Temperature 1. Temperature Verification: Ensure the reaction is maintained at the optimal temperature for the specific protocol. For Fischer esterification, this typically involves refluxing the methanol.[9] 2. Consistent Heating: Use a stable heating source, such as an oil bath, to maintain a consistent temperature.
Inefficient Purification 1. Distillation Optimization: If using fractional distillation, optimize the conditions (vacuum level, temperature) to ensure proper separation of the product from starting materials and byproducts.[9] 2. Chromatography Solvent System: For column chromatography, perform a thorough TLC analysis to determine the optimal solvent system for separation.[10]
Hydrolysis of the Ester 1. Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before use.[9] Water can hydrolyze the ester back to the carboxylic acid, especially under the acidic conditions of a Fischer esterification.[8][9]
Issue 2: Presence of Significant Amounts of Disubstituted Byproduct

The formation of a high-boiling, disubstituted byproduct is a common issue in syntheses utilizing dihaloalkanes.

Possible Cause Troubleshooting & Optimization Steps
Incorrect Stoichiometry 1. Molar Ratio Adjustment: Increase the molar ratio of the dihaloalkane to the nucleophile. A ratio of 3:1 or higher is often recommended to favor mono-alkylation.[9]
High Concentration of Mono-alkylated Intermediate 1. Slow Addition: Add the nucleophile slowly to the reaction mixture containing the dihaloalkane.[9] This maintains a low concentration of the reactive intermediate, minimizing the chance of a second reaction.
Inadequate Mixing 1. Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity and prevent localized high concentrations of the nucleophile.
Issue 3: Product Discoloration (Yellow or Brown)

A discolored product often indicates the presence of impurities formed through degradation or side reactions.

Possible Cause Troubleshooting & Optimization Steps
Charring of the Reaction Mixture 1. Milder Acid Catalyst: If using a strong acid like sulfuric acid, consider switching to a milder catalyst such as p-toluenesulfonic acid to reduce charring.[8] 2. Temperature Control: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent.[8]
Air Oxidation 1. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere of nitrogen or argon to prevent oxidation of reagents or products.
Trace Impurities 1. Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes lead to colored byproducts. 2. Purification: Activated carbon treatment or a final distillation/chromatography step can often remove colored impurities.

III. Experimental Protocols & Visualizations

To further assist in your synthetic endeavors, this section provides a detailed protocol for a common synthetic route and visual diagrams to illustrate key concepts.

Protocol 1: Synthesis via Fischer Esterification of 7-Bromoheptanoic Acid

This protocol outlines the direct esterification of 7-bromoheptanoic acid with methanol.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Reagents:

  • 7-Bromoheptanoic acid (1.0 eq)

  • Methanol (large excess, e.g., 10 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Combine 7-bromoheptanoic acid and methanol in the round-bottom flask.[9]

  • Slowly and carefully add the concentrated sulfuric acid while stirring.[9]

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[9]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.[9]

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[4][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[9]

Visualizations

The following diagrams illustrate key concepts in the synthesis and troubleshooting of this compound.

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation RCOOH 7-Bromoheptanoic Acid H_plus H+ RCOOH->H_plus + Protonated_RCOOH Protonated Carboxylic Acid H_plus->Protonated_RCOOH Methanol Methanol Protonated_RCOOH->Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water H2O Byproduct_Formation_Logic Start Start with Dihaloalkane (e.g., 1,5-dibromopentane) Nucleophile Add Nucleophile (e.g., Malonate Enolate) Start->Nucleophile First_Alkylation First Alkylation Nucleophile->First_Alkylation Desired_Product Desired Mono-alkylated Product First_Alkylation->Desired_Product Favored Side_Reaction Second Alkylation (Side Reaction) Desired_Product->Side_Reaction Competes Byproduct Disubstituted Byproduct Side_Reaction->Byproduct Excess_Dihaloalkane Use Excess Dihaloalkane Excess_Dihaloalkane->First_Alkylation Inhibits Side Reaction Slow_Addition Slow Nucleophile Addition Slow_Addition->First_Alkylation Inhibits Side Reaction

References

Technical Support Center: Purification of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate from complex reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.

Understanding the Challenge: Common Impurities

The purity of your final product is intrinsically linked to its synthetic origin. This compound is most commonly synthesized via the Fischer-Speier esterification of 7-bromoheptanoic acid with methanol.[1][2] This, and other potential synthetic routes, can introduce a predictable profile of impurities that must be addressed.

ImpurityLikely Source(s)Rationale for Formation
7-Bromoheptanoic Acid Fischer EsterificationIncomplete reaction. The esterification is an equilibrium process.[3][4]
Acid Catalyst (e.g., H₂SO₄) Fischer EsterificationAdded to catalyze the reaction; must be neutralized and removed.[5]
Water Fischer EsterificationA byproduct of the esterification reaction. Its presence can promote hydrolysis.[1][3]
Excess Methanol Fischer EsterificationOften used in excess to drive the reaction equilibrium forward.
High-Boiling Byproducts Dimerization/Side ReactionsPotential for intermolecular reactions, especially under prolonged heating.

Troubleshooting and Purification Protocols

This section addresses specific issues in a question-and-answer format, providing both the underlying logic and step-by-step protocols to resolve the problem.

Q1: My crude reaction mixture is highly acidic after synthesis. How do I perform an initial cleanup?

Expert Insight: Direct purification of an acidic crude mixture via distillation or chromatography is ill-advised. The acid catalyst can cause product degradation at high temperatures (distillation) or streak on a silica column (chromatography). Therefore, the essential first step is a neutralizing aqueous work-up using liquid-liquid extraction. The goal is to use a mild base to deprotonate and solubilize the acidic impurities (unreacted carboxylic acid, acid catalyst) into an aqueous phase, leaving your neutral ester product in the organic phase.

Workflow: Initial Work-up and Extraction

crude Crude Reaction Mixture (Product, Unreacted Acid, Catalyst, Solvent) dilute Dilute with an immiscible organic solvent (e.g., Diethyl Ether) crude->dilute transfer Transfer to Separatory Funnel dilute->transfer wash1 Wash with Saturated NaHCO₃ Solution transfer->wash1 Removes acidic impurities wash2 Wash with Brine (Saturated NaCl Solution) wash1->wash2 Removes residual water dry Dry Organic Layer (e.g., Anhydrous Na₂SO₄) wash2->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate purified Crude Product Ready for Further Purification concentrate->purified

Caption: Workflow for aqueous work-up of the crude reaction mixture.

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

  • Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the crude mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1-2 volumes).

    • Causality: NaHCO₃ is a weak base that will react with the strong acid catalyst and the unreacted 7-bromoheptanoic acid to form their respective sodium salts. These salts are ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[1] Be sure to vent the funnel frequently, as this neutralization reaction evolves CO₂ gas.

  • Separation: Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and shake.

    • Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions that may have formed.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Let it sit for 10-15 minutes, swirling occasionally.

  • Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Q2: After the work-up, my product is still impure. How do I choose between vacuum distillation and column chromatography?

Expert Insight: The choice between distillation and chromatography hinges on the physical properties of your product versus those of the remaining impurities.[7] Vacuum distillation is the method of choice for separating compounds with significantly different boiling points. Flash column chromatography is ideal for separating compounds that have different polarities, even if their boiling points are similar.

Decision-Making Workflow

start Crude Product Post-Workup assess Assess Properties: Boiling Point & Polarity start->assess bp_diff Significant ΔBP? (>30°C at given pressure) assess->bp_diff pol_diff Significant ΔPolarity? (ΔRf > 0.15 on TLC) bp_diff->pol_diff No distill Use Vacuum Distillation bp_diff->distill Yes chrom Use Flash Column Chromatography pol_diff->chrom Yes reassess Consider Preparative HPLC or re-evaluate synthesis pol_diff->reassess No

Caption: Decision tree for selecting the final purification method.

Purification MethodPrincipleBest For...Limitations
Vacuum Distillation Separation by boiling pointRemoving non-volatile or high-boiling impurities.[1]Ineffective for impurities with similar boiling points.
Flash Chromatography Separation by polarityIsolating product from impurities of different polarity.[7]Can be lower yielding and more time/solvent intensive.
Q3: I've opted for vacuum distillation. What are the key parameters?

Expert Insight: The atmospheric boiling point of this compound is high (254-256 °C), and heating to this temperature risks decomposition.[2] Vacuum distillation lowers the boiling point to a more manageable temperature. The key is to control the vacuum pressure and heating mantle temperature carefully to achieve a slow, steady distillation.

Protocol 2: Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Material Transfer: Place the crude product in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Slowly apply vacuum to the system. A pressure of <1 mmHg is typically effective.

  • Heating: Gently heat the distilling flask using a heating mantle.

    • Target: The boiling point of this compound is approximately 106-108 °C at 0.01 mmHg.[8] Adjust your heating to achieve a distillation rate of about 1-2 drops per second.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.

  • Completion: Once the desired fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.

Q4: My impurities have a similar boiling point to my product. How do I perform flash column chromatography?

Expert Insight: Flash chromatography on silica gel is the go-to method for polarity-based separations. The first step is crucial: developing a solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4 and show maximum separation from all impurities.

Protocol 3: Flash Column Chromatography

  • Solvent System Development (TLC):

    • Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Spot your crude mixture on a TLC plate and elute with the test solvent systems.

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber) and calculate the Rf values. Aim for a system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Prepare a slurry of silica gel in your chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Use pressure to push the excess solvent through, leaving a flat, stable bed of silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluting solvent.

    • Carefully apply the sample to the top of the silica bed. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica first) is recommended.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying positive pressure (flash).

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound? A: It is a colorless liquid with a molecular formula of C₈H₁₅BrO₂ and a molecular weight of approximately 223.11 g/mol .[2][9] Its boiling point is around 254-256 °C at atmospheric pressure.[2]

Q: How can I assess the purity of my final product? A: The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] GC-MS can provide a purity percentage based on peak area, while ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Q: What are the primary safety concerns when handling this compound? A: As an organic bromine compound, it should be handled with care in a well-ventilated fume hood. It may cause irritation to the eyes, skin, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][11]

Q: How should I store the purified product? A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[11]

References

Technical Support Center: Column Chromatography Protocol for Methyl 7-bromoheptanoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 7-bromoheptanoate. This document provides in-depth, field-proven advice designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your purification process.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the column chromatography purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound, and why?

For the purification of this compound, standard-grade silica gel (SiO₂) with a particle size of 40-63 µm is the industry standard and most effective choice.

Causality: this compound is a molecule of moderate polarity. The ester functional group provides a polar site for interaction, while the seven-carbon alkyl chain and the terminal bromine atom contribute significant non-polar character. Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). This polarity allows for separation based on differential adsorption; more polar impurities, such as unreacted 7-bromoheptanoic acid, will have a stronger affinity for the silica gel and elute later, while less polar byproducts will elute earlier than the desired ester.[1]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The selection of an appropriate mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).

Experimental Logic: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2] This Rf value ensures that the compound moves down the column at a moderate rate, allowing for sufficient interaction with the stationary phase to separate it from impurities, without requiring excessively large volumes of solvent.

Recommended Starting Point: A binary mixture of a non-polar solvent and a moderately polar solvent is typically effective.

  • Non-polar: Hexane or Petroleum Ether

  • Polar: Ethyl Acetate or Diethyl Ether

Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexane (v/v), and gradually increase the proportion of ethyl acetate until the target Rf is achieved.

Q3: My product and an unknown impurity are eluting together (co-elution). What are my options?

Co-elution signifies that the chosen mobile phase does not provide adequate resolution between your product and the impurity. The primary solution is to decrease the polarity of the mobile phase .

Mechanism of Action: By reducing the concentration of the more polar solvent (e.g., moving from 10% to 5% ethyl acetate in hexane), you decrease the eluting strength of the mobile phase. This forces all compounds to spend more time adsorbed to the polar silica gel. Because the strength of this interaction is dependent on the compound's polarity, this increased interaction time amplifies the small differences between your product and the impurity, leading to better separation. If isocratic (constant solvent mixture) elution fails, a gradient elution —gradually increasing the mobile phase polarity during the run—can be highly effective.[3]

Q4: How can I efficiently remove unreacted 7-bromoheptanoic acid starting material?

The starting material, 7-bromoheptanoic acid, is significantly more polar than the target ester, this compound, due to its carboxylic acid group. This polarity difference makes separation straightforward.

  • Chromatographic Separation: The carboxylic acid will bind very strongly to the silica gel. Using a mobile phase optimized for the product's Rf of 0.2-0.3, the 7-bromoheptanoic acid will likely have an Rf close to 0, remaining at the top of the column.

  • Pre-Chromatography Work-up: A highly effective and recommended strategy is to perform a liquid-liquid extraction before chromatography. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing the majority of this impurity before the column is even run.[4]

Q5: The column flow rate is extremely slow, or it has stopped completely. What is the cause and solution?

This issue, known as high back-pressure, is typically caused by improper column packing or sample loading.[5][6]

  • Possible Cause 1: Fine Silica Particles: The silica gel may contain very fine particles that are clogging the pores of the column's bottom frit.

    • Solution: Ensure you are using chromatography-grade silica gel. When preparing the slurry, allow the finest particles to settle and decant the solvent before packing, or pack the column using a well-settled slurry.

  • Possible Cause 2: Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate upon loading onto the column, creating a blockage.

    • Solution: Dissolve the crude sample in a minimal amount of a slightly stronger solvent than the mobile phase to ensure complete dissolution. Alternatively, use "dry loading": adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.[2]

  • Possible Cause 3: Column Overloading: Loading too much sample for the column diameter can cause issues. A general guideline is to maintain a sample-to-silica ratio of 1:50 by weight.[2]

Q6: My purified product appears to be degrading on the column. How can I prevent this?

Product degradation on silica gel is often due to the inherent acidity of the stationary phase, which can promote side reactions like hydrolysis or transesterification.[4][7]

  • Hydrolysis: If the mobile phase contains water or protic solvents (like methanol), the acidic silica surface can catalyze the hydrolysis of the ester back to the carboxylic acid and methanol.[8]

    • Prevention: Use high-purity, dry (anhydrous) solvents for your mobile phase. Ensure the crude product is thoroughly dried and free of any aqueous work-up residues before loading.

  • Transesterification: If using an alcohol (e.g., methanol) as a polar modifier in the eluent, it can potentially react with your methyl ester in a transesterification reaction, especially over long exposure times.

    • Prevention: Avoid using alcohol-based mobile phases if possible. Stick to aprotic solvents like ethyl acetate or diethyl ether. If an alcohol is necessary to elute the product, use the corresponding alcohol (methanol in this case) to prevent product alteration.

Experimental Workflow & Protocols

Data Presentation: Mobile Phase Selection

The polarity of the mobile phase is controlled by the ratio of its component solvents. The following table provides a guide to common solvents used in normal-phase chromatography.

SolventPolarity Index (P')Role in Mobile Phase
Hexane / Petroleum Ether0.1Primary Non-polar Solvent
Toluene2.4Non-polar Solvent (can improve solubility)
Diethyl Ether2.8Moderately Polar Modifier
Dichloromethane (DCM)3.1Moderately Polar Modifier
Ethyl Acetate (EtOAc)4.4Recommended Polar Modifier
Methanol (MeOH)5.1Highly Polar Modifier (use with caution)
Diagram: Column Chromatography Workflow

The following diagram outlines the standard workflow for purifying this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry (Silica + Eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column (Flush with Eluent) Pack->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Pure Methyl 7-bromoheptanoate Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Diagram: Principle of Separation on Silica Gel

This diagram illustrates how polarity differences drive separation on a silica stationary phase.

G cluster_column Silica Gel Stationary Phase cluster_mobile Mobile Phase Flow Silica Si-OH ... Si-OH ... Si-OH ... Si-OH Impurity Impurity (e.g., 7-bromoheptanoic acid) R-COOH Impurity->Silica Strong H-Bonding (Slow Elution) Product Product (this compound) R-COOMe Product->Silica Weaker Dipole-Dipole (Faster Elution) MobilePhase Hexane / Ethyl Acetate ->

Caption: Separation based on differential interaction with polar silica.

Step-by-Step Protocol: Flash Column Chromatography
  • Column Selection: Choose a glass column with a diameter appropriate for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material). Ensure it is clean, dry, and securely clamped in a vertical position.

  • Packing the Column:

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% EtOAc in Hexane). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Sample Loading:

    • Dissolve your crude this compound in the minimum possible volume of the mobile phase.

    • Carefully pipette this solution directly onto the center of the top sand layer.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or vials. For flash chromatography, apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a flow rate of about 2 inches (5 cm) per minute.[3]

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Once the pure product fractions are identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[4]

References

Technical Support Center: Identifying Impurities in Methyl 7-bromoheptanoate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we have structured this resource to address common challenges with in-depth, scientifically-grounded explanations to ensure the integrity and success of your analytical work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS analysis. Each answer provides a step-by-step approach to diagnosing and resolving the problem, rooted in the fundamental principles of chromatography and mass spectrometry.

Question 1: Why am I seeing significant peak tailing for my main compound, this compound?

Answer: Peak tailing for halogenated compounds like this compound is a frequent issue, typically caused by unwanted interactions between the analyte and active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner or on the column itself, which can interact with the polarizable bromine atom and the ester functional group.

Troubleshooting Steps:

  • Evaluate the Injector Liner: The liner is the first point of contact for your sample. A standard, non-deactivated liner can cause significant tailing.

    • Action: Replace your current liner with a high-quality, deactivated (silanized) liner. Ultra-inert liners are specifically designed to reduce active sites and are highly recommended for analyzing sensitive or active compounds.[1]

  • Perform Column Maintenance: Over time, the stationary phase at the front of the column can degrade, exposing active sites.

    • Action: Trim the first 10-15 cm from the injector-end of the column. This removes accumulated non-volatile residues and exposes a fresh, inert surface.

  • Check for System Contamination: Contamination anywhere in the flow path can create active sites.

    • Action: Bake out the column at its maximum isothermal temperature limit (or as specified by the manufacturer) for an hour. Ensure carrier gas is flowing during this process to flush contaminants. If the problem persists, check for contamination in the injector port and clean it according to the manufacturer's instructions.[2]

Question 2: My chromatogram shows multiple impurity peaks. How can I quickly determine which ones are bromine-containing compounds?

Answer: This is a perfect scenario to leverage the unique isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately a 1:1 ratio).[3][4] This creates a distinct "M/M+2" pattern in the mass spectrum for any ion that contains a bromine atom.

Identification Strategy:

  • Examine the Mass Spectrum: For each impurity peak, view its full mass spectrum.

  • Look for the Isotope Pattern: Search for pairs of peaks that are two mass units apart (e.g., m/z 191 and 193) and have a similar intensity. The presence of this pattern is a strong indicator that the fragment contains one bromine atom.

  • Check the Molecular Ion Region: If the molecular ion is present, it will also exhibit this M/M+2 pattern. For a dibrominated impurity, you would observe an M/M+2/M+4 pattern with a characteristic 1:2:1 intensity ratio.[5][6]

This isotopic signature is one of the most powerful diagnostic tools in mass spectrometry for identifying halogenated compounds.

Question 3: My baseline is noisy or shows a significant rise during the temperature program. What is the cause and how do I fix it?

Answer: A noisy or rising baseline is typically indicative of either a system leak or column bleed.

  • System Leaks: An air leak (oxygen and nitrogen) into the MS system is a common cause of a noisy baseline. Oxygen is particularly damaging as it can accelerate the degradation of the column's stationary phase at high temperatures.[1]

  • Column Bleed: This is the natural degradation of the column's stationary phase, which elutes and causes a rising baseline as the oven temperature increases. While all columns exhibit some bleed, excessive bleed can obscure low-level impurity peaks.

Diagnostic and Corrective Actions:

  • Check for Leaks:

    • MS Diagnostic: Check the mass spectrum of the background; high abundances of ions at m/z 28 (N₂) and 32 (O₂) relative to m/z 18 (H₂O) suggest a leak.

    • Action: Use an electronic leak detector to check all fittings, especially at the injector port and column connections. Tighten or replace ferrules as needed.[7]

  • Address Column Bleed:

    • Condition the Column: If the column is new or has been exposed to air, it may require conditioning. Disconnect the column from the detector and heat it to its maximum operating temperature for several hours with carrier gas flow.

    • Use a Low-Bleed Column: For trace analysis, always use a column specifically designed for mass spectrometry (e.g., a "-MS" designated column), as they are manufactured to have lower bleed.[8]

    • Check Temperature Limits: Ensure your oven temperature program does not exceed the column's maximum temperature limit.[1]

Troubleshooting Workflow Diagram

Below is a decision tree to guide you through diagnosing common chromatographic issues.

TroubleshootingWorkflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline Issues? start->baseline_issue sensitivity_issue Low Sensitivity? start->sensitivity_issue tailing Tailing Peaks peak_shape->tailing Yes fronting Fronting Peaks peak_shape->fronting No, Fronting noisy Noisy Baseline baseline_issue->noisy Yes rising Rising Baseline baseline_issue->rising No, Rising check_sensitivity Verify System Suitability: 1. Check Tune Report 2. Inject Standard 3. Check for Leaks sensitivity_issue->check_sensitivity Yes check_active_sites Check for Active Sites: 1. Use Deactivated Liner 2. Trim Column 3. Clean Injector Port tailing->check_active_sites check_overload Check for Overload: 1. Dilute Sample 2. Reduce Injection Volume fronting->check_overload check_leaks Check for Air Leaks (m/z 28 & 32 in MS) noisy->check_leaks check_bleed Column Bleed: 1. Condition Column 2. Verify Temp Limit 3. Use MS-grade Column rising->check_bleed

Caption: A decision tree for troubleshooting common GC-MS issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and interpretation of data for this compound.

Question 1: What are the most likely impurities I should expect from the synthesis of this compound?

Answer: The impurities will largely depend on the synthetic route, but for a common method like the Fischer esterification of 7-bromoheptanoic acid with methanol, you should look for:[9][10]

  • Unreacted Starting Material: 7-bromoheptanoic acid. This compound is more polar and may elute later or have poor peak shape if not derivatized.

  • Solvent/Reagent Remnants: Residual methanol may be present.

  • Side-Reaction Products:

    • Methyl 7-hydroxyheptanoate: Formed if water is present, leading to hydrolysis of the C-Br bond.

    • Methyl 7-methoxyheptanoate: Can result from reaction with residual methoxide.

    • Dibromoalkanes (e.g., 1,5-dibromopentane): If the synthesis starts from different precursors like diethyl malonate.[11]

    • Dimerization Products: Such as the diester formed by two molecules of the starting acid reacting.

Question 2: What is the characteristic mass spectrum and fragmentation pattern for this compound?

Answer: The electron ionization (EI) mass spectrum of this compound is defined by its bromine isotopic pattern and fragmentation characteristic of a methyl ester. The molecular weight is 223.11 g/mol .[12]

Key expected ions are summarized in the table below:

m/z (Mass/Charge)Ion IdentityNotes
222 / 224[M]⁺Molecular Ion Peak . Shows the characteristic ~1:1 ratio for a single bromine atom.[3][4]
191 / 193[M - OCH₃]⁺Loss of the methoxy group (-OCH₃). A common fragmentation for methyl esters.
143[M - Br]⁺Loss of a bromine radical. This fragment will not have the M+2 pattern.
74[C₃H₆O₂]⁺Base Peak (often) . Result of the McLafferty rearrangement, a hallmark of methyl esters with a gamma-hydrogen.[12][13]
55[C₄H₇]⁺Common alkyl fragment.

The NIST Mass Spectrometry Data Center reports the top peaks for this compound as m/z 74 and 55, which aligns with the expected fragmentation.[12]

Question 3: What are the recommended starting GC-MS parameters for this analysis?

Answer: These parameters provide a robust starting point. Optimization may be required based on your specific instrumentation and desired resolution.

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/SplitlessUse split mode for concentrated samples and splitless for trace analysis.
Inlet Temp250 °CEnsures complete vaporization without thermal degradation.
LinerDeactivated, Splitless LinerMinimizes active sites and ensures inertness.[1]
Carrier GasHelium, constant flow at 1.0-1.2 mL/minProvides good efficiency and is inert.
Column30m x 0.25mm ID, 0.25µm film thicknessStandard dimension for good resolution.
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS)A versatile, low-polarity, low-bleed phase suitable for a wide range of compounds.[14]
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A general-purpose program that should effectively separate impurities from the main peak.
MS System
Ionization ModeElectron Ionization (EI)70 eV is the standard for creating reproducible, library-searchable spectra.
Source Temp230 °CStandard temperature to prevent condensation without causing degradation.
Quad Temp150 °CStandard temperature for good performance.
Scan Range40 - 450 amuCaptures all relevant fragments from the parent compound and potential impurities.
Solvent Delay3-4 minPrevents the high concentration of solvent from saturating the detector.

Question 4: I've identified an unknown peak that contains bromine. What is the workflow to identify it?

Answer: A systematic approach is crucial for confident identification of an unknown impurity.

Impurity Identification Workflow

IdentificationWorkflow start Acquire GC-MS Data select_peak Select Unknown Peak in TIC start->select_peak analyze_ms Analyze Mass Spectrum select_peak->analyze_ms check_br Does it have M/M+2 Isotope Pattern? analyze_ms->check_br interpret_frag Interpret Fragmentation Pattern (e.g., loss of Br, OCH3) check_br->interpret_frag Yes not_br Not a Bromine Compound check_br->not_br No library_search Perform Library Search (e.g., NIST, Wiley) interpret_frag->library_search propose_structure Propose Putative Structure library_search->propose_structure confirm Confirm with Reference Standard (If available) propose_structure->confirm end Structure Confirmed confirm->end

Caption: A systematic workflow for identifying unknown impurities.

Workflow Steps Explained:

  • Acquire and Analyze Data: After running your sample, select the peak of interest in the Total Ion Chromatogram (TIC).

  • Confirm Bromine Presence: As discussed, the first step is to confirm the presence of bromine via the M/M+2 isotopic pattern.[3]

  • Interpret Fragmentation: Identify the molecular ion if present. Look for logical neutral losses (e.g., loss of •CH₃, •OCH₃, •Br) to piece together the structure. Compare the fragmentation to that of your main compound to see if it could be a related impurity.

  • Library Search: Compare the acquired spectrum against a commercial mass spectral library like NIST or Wiley. This is a powerful tool for identifying common compounds.

  • Propose Structure: Based on the fragmentation interpretation and library hits, propose a likely chemical structure.

  • Confirm with Standard: The gold standard for identification is to purchase or synthesize a reference standard of the proposed impurity and run it under the same GC-MS conditions. A match in retention time and mass spectrum provides definitive confirmation.

References

Technical Support Center: Solvent Effects on Methyl 7-bromoheptanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with Methyl 7-bromoheptanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, minimize side products, and troubleshoot common issues. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] However, the success and rate of these reactions are critically dependent on the choice of solvent. This document provides in-depth, experience-driven answers to common questions and challenges encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: My nucleophilic substitution reaction with this compound is extremely slow. What is the most likely cause?

A1: The most common reason for a slow reaction rate with a primary alkyl halide like this compound is the use of an inappropriate solvent, specifically a polar protic solvent (e.g., water, methanol, ethanol).

Causality Explained: this compound reacts via an SN2 mechanism, a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[3][4] The rate of this reaction is directly dependent on the concentration and, crucially, the reactivity of the nucleophile.[1][5]

Polar protic solvents possess acidic protons (e.g., -OH, -NH groups). These protons form strong hydrogen bonds with the negatively charged or lone-pair-bearing nucleophile. This interaction creates a "solvent cage" around the nucleophile, which stabilizes it but also severely hinders its ability to attack the substrate.[6][7][8] This energetic stabilization of the nucleophile (a reactant) increases the overall activation energy of the reaction, causing a dramatic decrease in the reaction rate.

Troubleshooting Steps:

  • Verify Your Solvent Type: Confirm that you are not using a protic solvent like water, methanol, ethanol, or acetic acid.

  • Switch to a Polar Aprotic Solvent: To accelerate your reaction, you must use a polar aprotic solvent. These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[1][7][9]

  • Ensure Anhydrous Conditions: Trace amounts of water in your aprotic solvent can significantly slow the reaction. Use anhydrous solvents and consider drying your glassware and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: What is the best type of solvent for a nucleophilic substitution on this compound, and why?

A2: The ideal choice is a polar aprotic solvent . These solvents provide the best balance of properties to maximize the rate of an SN2 reaction.

Mechanism of Solvent Action: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) have strong dipole moments that allow them to dissolve both the organic substrate (this compound) and the (often ionic) nucleophile.[9] However, they lack the ability to hydrogen bond.

  • Protic Solvents (To Avoid): They solvate both the cation and the anion of the nucleophilic salt. The hydrogen bonding to the anion "cages" and deactivates the nucleophile.[10]

  • Polar Aprotic Solvents (Recommended): They effectively solvate the cation of the nucleophilic salt through dipole-dipole interactions but leave the anion (the nucleophile) relatively unsolvated and free.[9][11] This "naked" nucleophile is significantly more reactive, leading to a much faster SN2 reaction rate. For example, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone (aprotic) than in methanol (protic).[7][12][13]

Recommended Solvents for SN2 Reactions:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile (ACN)

The diagram below illustrates the differential solvation of a nucleophile.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetone) Nu_protic Nu⁻ MeOH1 CH₃OH Nu_protic->MeOH1 H-Bond MeOH2 CH₃OH Nu_protic->MeOH2 H-Bond MeOH3 CH₃OH Nu_protic->MeOH3 H-Bond MeOH4 CH₃OH Nu_protic->MeOH4 H-Bond caption1 Result: Solvated ('caged') and less reactive nucleophile. Nu_aprotic Nu⁻ K_plus K⁺ Acetone1 CH₃COCH₃ K_plus->Acetone1 Ion-Dipole Acetone2 CH₃COCH₃ K_plus->Acetone2 Ion-Dipole Acetone3 CH₃COCH₃ K_plus->Acetone3 Ion-Dipole caption2 Result: 'Naked' and highly reactive nucleophile.

Caption: Nucleophile solvation in protic vs. aprotic solvents.

Q3: How do quantitative solvent properties like dielectric constant influence the reaction rate?

A3: While properties like the dielectric constant are important, the distinction between protic and aprotic is the most critical factor for SN2 reactions.

Detailed Explanation: The dielectric constant (ε) is a measure of a solvent's ability to separate charge and insulate ions from each other.[13][14] A higher dielectric constant indicates a more polar solvent. For an SN2 reaction, a polar solvent is necessary to dissolve the ionic nucleophile.[15]

However, looking at the dielectric constant alone can be misleading. For instance, water (ε ≈ 80) and DMSO (ε ≈ 47) are both very polar. Yet, an SN2 reaction will be vastly faster in DMSO. This is because water is protic and will hydrogen-bond with the nucleophile, whereas DMSO is aprotic.[9]

The Hughes-Ingold rules provide a framework for predicting solvent effects based on the charge of the reactants and the transition state.[16][17] In a typical SN2 reaction (e.g., Nu⁻ + R-Br → [Nu···R···Br]⁻ → R-Nu + Br⁻), the negative charge is dispersed over a larger area in the transition state compared to the localized charge on the starting nucleophile. Polar protic solvents stabilize the localized charge of the nucleophile reactant more strongly than the dispersed charge of the transition state, thus increasing the activation energy and slowing the reaction.[16] Polar aprotic solvents, by not strongly solvating the nucleophile, do not disproportionately stabilize the reactant, allowing for a lower activation energy.

Data Summary: Solvent Properties and SN2 Rate Impact

SolventTypeDielectric Constant (ε) at 20°CRelative SN2 Rate (Illustrative)Rationale
MethanolPolar Protic32.7Very SlowStrong H-bonding solvates and deactivates the nucleophile.[7]
WaterPolar Protic80.1Extremely SlowVery strong H-bonding creates a tight "solvent cage".[10]
HexaneNonpolar1.89NegligibleFails to dissolve ionic nucleophiles.[7]
Acetone Polar Aprotic 20.7Fast Dissolves reactants, does not H-bond with nucleophile.[8][9]
Acetonitrile Polar Aprotic 37.5Very Fast Highly polar, does not H-bond with nucleophile.[9][18]
DMF Polar Aprotic 36.7Very Fast Excellent solvent for SN2, leaves nucleophile reactive.[9][18]
DMSO Polar Aprotic 46.7Extremely Fast Highly polar, effectively solvates cations, leaving a "super-reactive" nucleophile.[9][18]
Q4: I am observing an alkene byproduct from an elimination reaction. Could my choice of solvent be the cause?

A4: While solvent choice can influence the outcome, the formation of an elimination (E2) byproduct is more directly controlled by the basicity of the nucleophile and the reaction temperature .

Analysis of Competing Pathways: For a primary alkyl halide like this compound, SN2 is heavily favored over E2. Elimination requires the removal of a proton from the carbon adjacent to the leaving group, which is sterically accessible but kinetically less favorable than a direct attack on the primary carbon.

  • Role of the Nucleophile/Base: A strong, sterically hindered base (e.g., potassium tert-butoxide) will favor E2. A strong, but less hindered nucleophile that is a weaker base (e.g., I⁻, CN⁻, N₃⁻) will strongly favor SN2.[19]

  • Role of the Solvent: Polar aprotic solvents, which accelerate SN2 reactions, also tend to accelerate E2 reactions because the base is also less solvated and more reactive.[10][19] However, the substrate's structure (primary halide) is the dominant factor favoring substitution.

  • Role of Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (one molecule goes to two).[20][21]

Troubleshooting Steps:

  • Evaluate Your Nucleophile: If you are using a strong base (e.g., alkoxides, hydroxide), you are promoting the E2 pathway. Consider switching to a less basic nucleophile if your synthesis allows.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly reduce the rate of the competing elimination reaction.[20]

  • Solvent is Unlikely the Primary Culprit: For this specific substrate, changing from one polar aprotic solvent to another is unlikely to solve a significant elimination problem. The issue almost certainly lies with your base or temperature.

Q5: Is it possible to use a two-phase aqueous/organic system for my reaction to save on the cost of anhydrous solvents?

A5: Yes, this is an excellent and widely used industrial strategy known as Phase-Transfer Catalysis (PTC) . It is particularly effective when using inexpensive, water-soluble inorganic salts as nucleophiles.

Principle of Phase-Transfer Catalysis: PTC uses a catalyst to transport a reactant from one phase (typically aqueous) into another phase (typically organic) where the reaction can occur.[22] For the reaction of this compound, the setup would be:

  • Organic Phase: this compound dissolved in a nonpolar organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: The nucleophile (e.g., NaCN, NaN₃) dissolved in water.

  • The Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, R₄N⁺X⁻), is added.

The lipophilic (oily) cation of the catalyst pairs with the nucleophilic anion, pulling it from the aqueous phase into the organic phase, where it is highly reactive and can attack the this compound.[23][24]

Workflow for Phase-Transfer Catalysis

G cluster_phases Initial Setup start Start: Biphasic System organic_phase Organic Phase: - this compound - Toluene aqueous_phase Aqueous Phase: - Nucleophile Salt (Na⁺Nu⁻) - Water add_ptc Add Phase-Transfer Catalyst (Q⁺X⁻, e.g., TBAB) organic_phase->add_ptc aqueous_phase->add_ptc ion_exchange Ion Exchange at Interface: Na⁺Nu⁻ + Q⁺X⁻ ⇌ Q⁺Nu⁻ + Na⁺X⁻ add_ptc->ion_exchange transport Transport to Organic Phase: Lipophilic Q⁺Nu⁻ moves into organic layer ion_exchange->transport reaction SN2 Reaction in Organic Phase: R-Br + Q⁺Nu⁻ → R-Nu + Q⁺Br⁻ transport->reaction catalyst_regen Catalyst Regeneration: Q⁺Br⁻ returns to aqueous phase for another cycle reaction->catalyst_regen end End: Product in Organic Phase reaction->end catalyst_regen->ion_exchange Cycle Repeats

Caption: Workflow for a Phase-Transfer Catalyzed SN2 reaction.

Experimental Protocol: General SN2 Reaction in a Polar Aprotic Solvent

This protocol provides a self-validating framework for reacting this compound with a generic nucleophile (Nu⁻) in DMSO.

1. Preparation (Self-Validation: Anhydrous Conditions)

  • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use a magnetic stir bar, a round-bottom flask, a condenser, and a nitrogen inlet adapter.

  • Use a commercial anhydrous grade of DMSO (<50 ppm water). Handle the solvent under an inert atmosphere.

2. Reaction Setup

  • Under a positive pressure of nitrogen, add the nucleophile (1.1 to 1.5 equivalents) to the reaction flask.

  • Add anhydrous DMSO via syringe to dissolve the nucleophile. Stir until a homogeneous solution is formed.

  • Add this compound (1.0 equivalent) dropwise via syringe to the stirred solution at room temperature. Note any exotherm.

3. Reaction Execution and Monitoring

  • Stir the reaction at the desired temperature (room temperature is often sufficient, but gentle heating to 40-60 °C can be used to increase the rate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 20% ethyl acetate in hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting bromide spot is no longer visible.

4. Work-up and Purification

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a significant volume of water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x). The organic product will move into the ethyl acetate layer, while the DMSO and salts will remain in the aqueous layer.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography if necessary.

References

Technical Support Center: Catalyst Selection for Methyl 7-bromoheptanoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 7-bromoheptanoic acid. Our goal is to equip you with the knowledge to select the optimal catalyst and reaction conditions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound via Fischer Esterification?

A1: The synthesis of this compound from 7-bromoheptanoic acid and methanol is a classic Fischer-Speier esterification.[1] This reaction is typically catalyzed by an acid. The most common catalytic systems fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used.[2][3] Organic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are also effective.[1] While highly active, these catalysts can be corrosive and require a neutralization step during workup, which can complicate product isolation.[4][5]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the reaction mixture, often by simple filtration, which simplifies purification and allows for catalyst recycling.[6][7] Common examples include:

    • Ion-Exchange Resins: These are polymeric resins with acidic functional groups (e.g., sulfonic acid).[5][8] Strong acid cation exchange resins like Amberlyst-15 are frequently used and have shown high catalytic activity in various esterification reactions.[5]

    • Sulfonated Carbon-Based Catalysts: These are solid acids that can be synthesized from sustainable sources and have demonstrated high ester yields.[9]

    • Other Solid Acids: Materials like zeolites, sulfated zirconia, and niobic acid can also be employed.[4]

Q2: I'm concerned about the potential for side reactions with the bromo-substituent. How does the choice of catalyst impact this?

A2: This is a critical consideration. The bromine atom on the alkyl chain is susceptible to nucleophilic substitution, which could lead to unwanted byproducts.

  • With Homogeneous Catalysts: Strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid are generally preferred. While the acidic conditions of Fischer esterification do not typically promote significant substitution with methanol, prolonged reaction times or excessively high temperatures could increase the risk of side reactions. The presence of water, a byproduct of the reaction, can also lead to hydrolysis of the ester back to the carboxylic acid, especially under acidic conditions.[10][11]

  • With Heterogeneous Catalysts: Solid acid catalysts, particularly ion-exchange resins, are often considered milder and can offer higher selectivity.[5][8] The confined environment of the catalyst's pores can sometimes disfavor bimolecular substitution reactions. However, it is still crucial to operate at optimal temperatures to prevent any potential degradation or side reactions.

Q3: My reaction is not going to completion, and I have a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yield in a Fischer esterification is a common issue, often related to the reversible nature of the reaction.[12] Here are several factors to investigate:

  • Equilibrium Limitation: The Fischer esterification is an equilibrium process.[1][13] To drive the reaction towards the product, you can either use a large excess of one of the reactants (typically the less expensive one, in this case, methanol) or remove the water byproduct as it forms.[14][15] Using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water is a highly effective strategy.[15][16]

  • Insufficient Catalyst Activity: Ensure your catalyst is active. If using a solid catalyst like an ion-exchange resin, make sure it is properly dried and has not been deactivated from previous use. For homogeneous catalysts, ensure the correct concentration is used.

  • Suboptimal Reaction Temperature: The reaction should be conducted at a temperature that allows for a reasonable reaction rate without causing decomposition or significant side reactions. For the synthesis of this compound, refluxing the methanol is a common practice.[10]

  • Presence of Water: Ensure all your reagents and glassware are dry at the start of the reaction. Any initial water will shift the equilibrium away from the product.[10]

Q4: I am observing an unknown impurity in my final product. What could it be?

A4: Besides unreacted starting materials, several side products could be present:

  • Ether Formation: Under strongly acidic conditions and at elevated temperatures, the alcohol (methanol) can undergo dehydration to form dimethyl ether. This is generally a minor side reaction with primary alcohols like methanol.[4]

  • Products of Bromine Substitution: Although less common under typical esterification conditions, it is possible for methanol or another nucleophile present to displace the bromide, leading to the formation of methyl 7-methoxyheptanoate.

  • Decomposition Products: If the reaction is heated for too long or at too high a temperature, decomposition of the starting material or product may occur.

To identify the impurity, techniques like GC-MS, LC-MS, and NMR spectroscopy are recommended.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Step
Low Yield of this compound Incomplete reaction due to equilibrium.[11]- Use a large excess of methanol (can serve as both reactant and solvent).[14] - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[13][15]
Inactive or insufficient catalyst.- For solid catalysts, ensure they are properly activated and dried.[5] - Increase catalyst loading if necessary, but be mindful of potential side reactions.
Suboptimal reaction temperature.[10]- Ensure the reaction is maintained at a consistent reflux temperature.
Hydrolysis of the ester during workup.[11]- Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous extraction.[10]
Presence of Unreacted 7-bromoheptanoic Acid Incomplete reaction.- Extend the reaction time and monitor progress by TLC or GC.[10]
Insufficient catalyst.- Add a fresh portion of the catalyst.
Formation of Unknown Byproducts Side reactions due to harsh conditions.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Consider switching to a milder, heterogeneous catalyst like an ion-exchange resin.[2]
Contaminated starting materials.- Verify the purity of 7-bromoheptanoic acid and methanol before starting the reaction.
Difficulty in Product Purification Similar boiling points of product and impurities.- Use fractional distillation under reduced pressure for effective separation.[10][17]
Co-elution during column chromatography.- Optimize the solvent system for flash column chromatography to achieve better separation.[17]
Experimental Protocols
Protocol 1: Esterification using a Homogeneous Catalyst (Sulfuric Acid)

Materials:

  • 7-bromoheptanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 7-bromoheptanoic acid and a significant excess of methanol (e.g., 10-20 equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[10]

Protocol 2: Esterification using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

  • 7-bromoheptanoic acid

  • Methanol (anhydrous)

  • Amberlyst-15 resin (or similar strong acid cation exchange resin)

  • Toluene (optional, for Dean-Stark)

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

  • In a round-bottom flask, combine 7-bromoheptanoic acid, methanol, and the activated Amberlyst-15 resin (e.g., 10-20 wt% relative to the carboxylic acid).

  • Optional: If using a Dean-Stark trap, add toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction by TLC or GC. The reaction time may be longer compared to homogeneous catalysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration, washing the resin with a small amount of fresh methanol.

  • Combine the filtrate and washings, and remove the solvent(s) under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)=O+H Carboxylic_Acid->Protonated_Carbonyl H+ (from catalyst) Tetrahedral_Intermediate R-C(OH)2-O+HCH3 Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Methanol CH3OH Protonated_Ester R-C(O-CH3)=O+H Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+

Caption: The mechanism of Fischer Esterification.

Catalyst Selection Workflow

Catalyst_Selection Start Start: Esterification of 7-bromoheptanoic acid Decision1 Need for easy catalyst removal and recycling? Start->Decision1 Homogeneous Homogeneous Catalyst (e.g., H2SO4, p-TsOH) Decision1->Homogeneous No Heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-15) Decision1->Heterogeneous Yes Workup_H Requires neutralization and aqueous workup Homogeneous->Workup_H Decision2 Reaction sensitive to strong acid? Homogeneous->Decision2 Workup_He Simple filtration to remove catalyst Heterogeneous->Workup_He Heterogeneous->Decision2 Milder_Option Consider milder solid acid catalysts Decision2->Milder_Option Yes

Caption: Decision tree for catalyst selection.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Methyl 7-bromoheptanoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. Methyl 7-bromoheptanoate is a valuable building block in organic synthesis, often utilized in the preparation of long-chain fatty acid derivatives for drug delivery systems and as an intermediate for various pharmaceuticals. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its reaction products against other analytical techniques. The methodologies and insights presented herein are grounded in established scientific principles to support robust and reliable analytical outcomes.

The Central Role of GC-MS in Analyzing Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high resolution, sensitivity, and the definitive identification provided by mass spectral data make it a preferred method for analyzing complex mixtures encountered in organic synthesis.[1][3] The combination of gas chromatography's separation capabilities with the detection power of mass spectrometry allows for a finer degree of substance identification than either technique used alone.[2][3]

Why GC-MS is a "Gold Standard"

The strength of GC-MS lies in its ability to provide a specific test, positively identifying the actual presence of a particular substance in a given sample.[2] In the context of this compound reactions, this specificity is crucial for distinguishing between the starting material, desired products, and potential byproducts, which may have similar retention times on the gas chromatograph.

Visualizing the GC-MS Workflow

The following diagram illustrates the typical workflow for analyzing a reaction mixture containing this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Quench Quenching (if necessary) Sample->Quench Stop Reaction Dilution Dilution with Solvent (e.g., Hexane) Quench->Dilution ISTD Addition of Internal Standard Dilution->ISTD Vial Transfer to GC Vial ISTD->Vial Injection Autosampler Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram MS->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of a reaction mixture.

Detailed Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound reaction products. Optimization may be required based on the specific reaction conditions and expected products.

1. Sample Preparation:

  • Aliquoting: At designated time points, carefully extract a small aliquot (e.g., 10-50 µL) from the reaction mixture.[4]

  • Quenching (if necessary): Depending on the reaction, it may be necessary to quench the reaction to stop it from proceeding further. This can be achieved by rapidly cooling the aliquot or by adding a quenching agent.

  • Dilution: Dilute the aliquot with a suitable solvent, such as hexane or ethyl acetate, to a concentration appropriate for GC-MS analysis. A typical dilution would be 1:100 or 1:1000.

  • Internal Standard (for quantitative analysis): For accurate quantification, add a known amount of an internal standard (e.g., Norvaline or another compound not present in the reaction mixture) to the diluted sample.[4]

  • Vialing: Transfer the final solution to a 2 mL glass GC vial with a PTFE-lined septum.[1]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.[5]

  • Mass Spectrometer: An Agilent 7000D triple quadrupole GC/TQ or equivalent.[6]

  • Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[6]

  • Injection Volume: 1 µL.[6]

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.[1]

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a top peak at m/z 74 and a second highest at m/z 55.[8]

  • Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations of the analyte and internal standard.[6]

Comparative Analysis of Analytical Methodologies

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of organic compounds. The following table provides a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity High (Mass spectral data provides definitive identification).[1]Low to Moderate (Potential for co-eluting interferences).[1]High (Provides detailed structural information).[9]
Sensitivity High (ng/mL to pg/mL).[1]Moderate (µg/mL to ng/mL).Low (mg/mL to µg/mL).[10]
Sample Volatility Required for volatile and semi-volatile compounds.Not required; suitable for non-volatile and thermally labile compounds.[11]Not required; sample is dissolved in a suitable solvent.[9]
Quantification Excellent (with appropriate internal standards).Good.Good (can be used for quantitative analysis, qNMR).[10]
Analysis Time Relatively fast (typically 15-60 minutes per sample).Can be faster or slower than GC depending on the separation.Fast for simple spectra, can be time-consuming for complex molecules.[10]
Cost Moderate to High.[12]Moderate.High (instrumentation is expensive).[12]

Identifying Reaction Products of this compound

This compound, as a halogenoalkane, can undergo several types of reactions, primarily nucleophilic substitution and elimination.[13] GC-MS is an ideal technique to identify the products of these reactions.

Potential Reaction Pathways

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products Start This compound Sub_Product Substitution Product (e.g., Methyl 7-hydroxyheptanoate) Start->Sub_Product Nucleophilic Substitution (SN2) [e.g., with OH⁻] Elim_Product Elimination Product (e.g., Methyl hept-6-enoate) Start->Elim_Product Elimination (E2) [e.g., with strong base]

Caption: Potential reaction pathways of this compound.

GC-MS Fragmentation Patterns of Potential Products

The mass spectrometer fragments molecules in a predictable way, creating a unique "fingerprint" for each compound.

  • This compound (Starting Material): The mass spectrum will show characteristic isotopic peaks for bromine (M+ and M+2 in a roughly 1:1 ratio). Common fragments include the loss of the bromine radical and alpha cleavage.[14]

  • Substitution Products (e.g., Methyl 7-hydroxyheptanoate): The mass spectrum will show the loss of a water molecule (M-18 peak) and alpha cleavage next to the hydroxyl group.[14]

  • Elimination Products (e.g., Methyl hept-6-enoate): The mass spectrum will be characteristic of an unsaturated ester, with fragmentation patterns related to the double bond and the ester group.[15]

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the reliability, accuracy, and precision of the analytical results, the GC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[1] This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples and the unique mass spectrum.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically desired.[16]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies, with typical acceptance criteria of 98-102%.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with acceptance criteria often being < 2% for repeatability and < 3% for intermediate precision.[1][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

Conclusion

GC-MS is an indispensable tool for the analysis of this compound and its reaction products. Its high specificity, sensitivity, and ability to provide structural information through fragmentation patterns make it superior to many other techniques for this application. By following a well-defined and validated protocol, researchers can confidently identify and quantify the components of their reaction mixtures, leading to more efficient and reliable drug development and organic synthesis.

References

A Senior Application Scientist's Guide to FT-IR Spectroscopy of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of methyl 7-bromoheptanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features. We will objectively compare its spectral characteristics with a relevant alternative and provide a robust, self-validating experimental protocol for obtaining high-quality data.

The Principle: Unveiling Molecular Structure with Infrared Light

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending, rotating).[1] An FT-IR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the molecule's constituent functional groups.

This compound (C₈H₁₅BrO₂) is a bifunctional molecule featuring two key areas for FT-IR analysis:

  • An ester functional group (-COOCH₃)

  • A terminal alkyl bromide group (-Br)

By analyzing the characteristic absorption peaks of these groups, we can confirm the molecule's identity and purity.

Deconstructing the Spectrum of this compound

The FT-IR spectrum of this compound is dominated by the strong absorptions of the ester group, with a more subtle, but critical, contribution from the carbon-bromine bond in the fingerprint region.

Key Vibrational Modes and Their Expected Frequencies:
  • C-H Stretching (Aliphatic): Like most organic molecules, this compound displays sharp peaks just below 3000 cm⁻¹ (typically in the 2850-3000 cm⁻¹ range) corresponding to the stretching vibrations of sp³ hybridized C-H bonds in the methyl and methylene groups.[2]

  • C=O Stretching (Ester Carbonyl): This is often the most intense and easily identifiable peak in the spectrum. For a saturated aliphatic ester like this compound, a very strong, sharp absorption is expected in the 1750-1735 cm⁻¹ region.[2][3][4] This peak is a definitive indicator of the ester's carbonyl group.

  • C-O Stretching (Ester): Esters characteristically exhibit two distinct C-O stretching vibrations in the 1300-1000 cm⁻¹ range.[2][3][5] One is the asymmetric C-C-O stretch (often around 1250-1160 cm⁻¹) and the other is the symmetric O-C-C stretch (around 1100-1000 cm⁻¹).[5] The presence of these two strong bands, in conjunction with the C=O peak, confirms the ester functionality.

  • C-Br Stretching (Alkyl Bromide): The stretching vibration of the carbon-bromine bond is found at much lower frequencies. It appears as a medium to strong intensity peak in the fingerprint region, typically between 690 cm⁻¹ and 500 cm⁻¹ .[6][7] Its presence is crucial for distinguishing this molecule from its non-halogenated counterparts.

The relationship between the molecule's structure and its key spectral features is visualized below.

cluster_molecule This compound Structure cluster_spectrum Key FT-IR Absorption Regions (cm⁻¹) mol CH₃-O- C=O -(CH₂)₅- -CH₂-Br carbonyl C=O Stretch 1750-1735 mol:f1->carbonyl:w co_stretch C-O Stretches 1300-1000 mol:f0->co_stretch:w ch_stretch C-H Stretch 3000-2850 mol:f2->ch_stretch:w cbr_stretch C-Br Stretch 690-500 mol:f3->cbr_stretch:w

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Comparative Analysis: The Impact of Bromination

To fully appreciate the spectral contribution of each functional group, it is instructive to compare the spectrum of this compound with that of its non-brominated analog, methyl heptanoate .[8][9][10]

Methyl heptanoate possesses the same ester functionality and aliphatic chain length, but lacks the terminal bromine atom. Its FT-IR spectrum will therefore exhibit the characteristic C=O and C-O ester peaks, as well as the aliphatic C-H stretches. However, it will be completely devoid of the C-Br absorption band in the low-frequency region.

Vibrational ModeThis compound (Expected Wavenumber, cm⁻¹)Methyl Heptanoate (Expected Wavenumber, cm⁻¹)Significance of Difference
C=O Stretch (Ester) 1750 - 1735 (Strong, Sharp) [2][3][6]1750 - 1735 (Strong, Sharp) [3]No significant change expected. This peak is characteristic of the saturated ester group itself.
C-O Stretches (Ester) 1300 - 1000 (Two Strong Bands) [3][5]1300 - 1000 (Two Strong Bands) [3][5]Minor shifts may occur, but the overall pattern of two strong bands remains the same.
C-H Stretches 3000 - 2850 (Medium-Strong) [2]3000 - 2850 (Medium-Strong) [2]Essentially identical, confirming the presence of the aliphatic backbone in both molecules.
C-Br Stretch 690 - 500 (Medium-Strong) [6][7]Absent This is the key differentiating feature. Its presence is a direct confirmation of bromination.

This comparison underscores a critical principle of FT-IR analysis: while much of the spectrum confirms the core molecular scaffold (the ester), a specific peak in the fingerprint region provides definitive evidence of the halogen substituent.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method for neat liquids like this compound due to its simplicity, speed, and minimal sample volume requirement.[11][12][13] The following protocol is designed to be self-validating by systematically eliminating atmospheric and contaminant interferences.

A 1. Instrument Preparation B 2. Background Scan (Critical for Accuracy) A->B Ensure purged environment C 3. Clean ATR Crystal B->C Collect atmospheric spectrum (CO₂, H₂O) D 4. Apply Sample C->D Use Isopropanol, dry completely E 5. Acquire Spectrum D->E Place 1-2 drops on crystal F 6. Clean ATR Crystal Post-Analysis E->F Collect scans, average for S/N G 7. Data Analysis F->G Prevents cross-contamination

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:
  • Instrument Preparation & Background Scan:

    • Causality: The air contains CO₂ and water vapor, both of which absorb strongly in the infrared region. A background scan measures the spectrum of the ambient environment, which is then mathematically subtracted from the sample spectrum to provide a pure spectrum of the analyte.[11]

    • Protocol: Ensure the spectrometer's sample compartment is closed. Allow the instrument to purge with dry air or nitrogen if available. Initiate a background scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

  • ATR Crystal Cleaning:

    • Causality: Any residue from previous samples will appear in the current spectrum, leading to inaccurate data. A clean crystal surface is paramount for trustworthy results.

    • Protocol: Moisten a clean, soft laboratory wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the surface of the ATR crystal. Repeat with a dry wipe to ensure the crystal is completely dry.[11]

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.[13]

    • Protocol: Using a pipette, place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[11][13] If your ATR accessory has a pressure arm, lower it to ensure consistent contact, but do not apply excessive force.[11]

  • Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks (like the C-Br stretch) more discernible from the baseline noise.

    • Protocol: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, resolution of 4 cm⁻¹). The resulting spectrum will be automatically ratioed against the collected background.

  • Post-Analysis Cleaning:

    • Causality: Proper cleaning prevents cross-contamination of subsequent samples and maintains the integrity of the ATR crystal.

    • Protocol: Remove the sample from the crystal surface. Clean the crystal thoroughly as described in Step 2.

By following this protocol, the resulting spectrum is validated against atmospheric interference and contamination, ensuring that the observed peaks are attributable only to the this compound sample.

Conclusion

The FT-IR spectrum of this compound is characterized by a set of distinct and identifiable absorption bands. The intense C=O stretch at ~1740 cm⁻¹ and the dual C-O stretches in the 1300-1000 cm⁻¹ region provide unambiguous evidence of the ester functional group. Critically, the presence of an absorption band in the 690-500 cm⁻¹ range, which is absent in the spectrum of methyl heptanoate, serves as the definitive marker for the C-Br bond. When acquired using a robust ATR-FTIR protocol, this unique spectral fingerprint provides researchers with a rapid, reliable method for confirming the chemical identity and structural integrity of this compound.

References

A Comparative-Performance analysis of Methyl 7-bromoheptanoate and Ethyl 7-bromoheptanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals engaged in organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related long-chain alkyl halides: Methyl 7-bromoheptanoate and Ethyl 7-bromoheptanoate. By examining the subtle yet significant differences in their behavior during nucleophilic substitution reactions, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic strategies. The discussion is grounded in fundamental principles of organic chemistry and supported by a proposed experimental framework for direct comparison.

Introduction: The Significance of Alkyl Halide Reactivity in Synthesis

Alkyl halides are foundational building blocks in organic chemistry, serving as versatile precursors for the formation of a wide array of functional groups through nucleophilic substitution reactions.[1] The 7-bromoheptanoate scaffold, in particular, is a valuable synthon in the preparation of various compounds, including pharmaceutical intermediates and materials for biological studies.[2] The choice between a methyl or an ethyl ester derivative can influence reaction kinetics, yield, and even the feasibility of a synthetic step. This guide focuses on the bimolecular nucleophilic substitution (SN2) reaction, a common pathway for primary alkyl halides like the ones .[1][3]

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of this compound and Ethyl 7-bromoheptanoate in an SN2 reaction is primarily influenced by steric and electronic factors. Both molecules share the same reactive center—a primary carbon attached to a bromine atom—and a long carbon chain that distances the electrophilic site from the ester group.

Steric Hindrance: A Minimal but Present Factor

The SN2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3][4] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4][5][6] In the case of this compound versus Ethyl 7-bromoheptanoate, the difference in steric bulk is located at the ester functionality, which is seven carbons away from the electrophilic carbon.

While the ethyl group is bulkier than the methyl group, its distance from the reaction site means that its direct steric influence on the approaching nucleophile is negligible. However, subtle differences in the overall molecular conformation could arise, though they are not expected to be a dominant factor in differentiating the reactivity of these two compounds. For primary alkyl halides, the rate of SN2 reactions is generally fast due to minimal steric hindrance at the reaction site.[3][7]

Electronic Effects: A Distant but Potential Influence

The ester group, being electron-withdrawing, can exert a minor influence on the electrophilicity of the C-Br bond through the carbon chain. However, this inductive effect diminishes rapidly with distance. Given the seven-carbon separation, the electronic difference between the methyl and ethyl ester groups is unlikely to produce a significant change in the partial positive charge on the carbon atom bonded to the bromine. Therefore, a substantial difference in reactivity based on electronic effects is not anticipated.

Comparative Experimental Design: A Head-to-Head Kinetic Study

To empirically determine any difference in reactivity, a competitive kinetic experiment is the most direct and informative approach. This involves reacting an equimolar mixture of this compound and Ethyl 7-bromoheptanoate with a limiting amount of a common nucleophile and monitoring the relative consumption of the two substrates over time.

Proposed Reaction: Williamson Ether Synthesis

A classic and well-understood SN2 reaction is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide to form an ether.[8] For this comparative study, we propose the reaction of the bromoheptanoate mixture with sodium phenoxide.

Reaction Scheme:

Experimental Protocol
  • Preparation of Reactants:

    • Prepare a 0.1 M stock solution of an equimolar mixture of this compound and Ethyl 7-bromoheptanoate in a suitable polar aprotic solvent, such as Dimethylformamide (DMF). Polar aprotic solvents are known to accelerate SN2 reactions.[9][10]

    • Prepare a 0.05 M solution of sodium phenoxide in DMF.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 50 °C), add a known volume of the bromoheptanoate mixture solution.

    • Initiate the reaction by adding a stoichiometric equivalent of the sodium phenoxide solution.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately by adding a dilute acid solution.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the extracted organic layer using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the relative peak areas of the unreacted this compound and Ethyl 7-bromoheptanoate at each time point.

Expected Data and Interpretation

The data from the GC-MS analysis will allow for the plotting of the concentration of each reactant versus time. The relative rates of disappearance will provide a direct comparison of their reactivity.

Table 1: Expected Data from Competitive Reaction Analysis

Time (minutes)[this compound] (Relative Area)[Ethyl 7-bromoheptanoate] (Relative Area)
01.001.00
15Expected ValueExpected Value
30Expected ValueExpected Value
60Expected ValueExpected Value
120Expected ValueExpected Value

Based on established principles, it is anticipated that this compound will react slightly faster than Ethyl 7-bromoheptanoate. While the steric and electronic differences are minimal due to the distance of the ester group, the slightly smaller size of the methyl group may lead to a marginal increase in the reaction rate.[11]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SN2 mechanism for the reaction of a 7-bromoheptanoate ester with a nucleophile.

Caption: Generalized SN2 reaction pathway.

Conclusion and Practical Implications

For drug development professionals, the choice between these two reagents will likely be dictated by factors beyond a minor difference in reactivity, such as commercial availability, cost, and the specific requirements of downstream synthetic steps. This guide provides the foundational understanding and an experimental framework for researchers to make an evidence-based selection tailored to their specific synthetic goals.

References

A Comparative Guide to the Purity Assessment of Synthesized Methyl 7-bromoheptanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 7-bromoheptanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, grounded in experimental data and established scientific principles.

The Critical Role of Purity in Pharmaceutical Intermediates

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4] Impurities can originate from various sources, including starting materials, by-products of the synthesis, and degradation products.[2] Even at trace levels, certain impurities can be toxic or reduce the therapeutic effect of the final drug product.[4] Therefore, robust and validated analytical methods are paramount to ensure the purity of intermediates like this compound.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely recognized for its precision, sensitivity, and high-resolution capabilities in separating and quantifying components in a mixture.[7] For a non-volatile and thermally labile compound like this compound, HPLC is often the method of choice.[8]

Optimized HPLC Methodology

A validated HPLC method is crucial for obtaining reliable and reproducible purity results.[9][10] The following protocol outlines a robust method for the analysis of this compound.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) provides excellent separation.[11]

  • Mobile Phase: A gradient mixture of acetonitrile and water is typically effective. For example, a starting composition of 40:60 (v/v) acetonitrile to water, gradually increasing the acetonitrile concentration.

  • Flow Rate: A constant flow rate of 1.0 mL/min is recommended.[11]

  • Detection: UV detection at a wavelength of 210 nm is appropriate for the ester functional group.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase effectively retains the relatively non-polar this compound, allowing for good separation from more polar impurities.

  • Acetonitrile/Water Mobile Phase: This combination offers a good balance of solvent strength and compatibility with the C18 column, enabling efficient elution and separation. A gradient elution is often preferred to resolve impurities with a wide range of polarities.

  • UV Detection at 210 nm: The ester carbonyl group in this compound exhibits UV absorbance at lower wavelengths, making 210 nm a suitable choice for sensitive detection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[12][13]

Technique Principle Advantages for this compound Limitations
HPLC-UV Separation based on polarity.High resolution, sensitivity, and reproducibility for non-volatile compounds.[7]Requires chromophores for UV detection; may require derivatization for some impurities.[8]
Gas Chromatography (GC) Separation based on volatility and boiling point.Excellent for volatile impurities and thermally stable compounds like methyl esters.[14][15]Not suitable for non-volatile or thermally labile impurities; potential for sample discrimination.[15]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural information and purity in a single experiment; non-destructive.[16][17][18]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.[19]

Table 1. Comparison of Analytical Techniques for Purity Assessment.

Gas Chromatography (GC)

For a relatively volatile compound like this compound, Gas Chromatography is a viable alternative to HPLC.[14][15]

Experimental Protocol: GC Purity Assessment

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) is commonly used.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5) is suitable.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate components with different boiling points.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane.

  • Data Analysis: Purity is determined by area percentage.

Expert Insight: GC is particularly useful for detecting volatile impurities that might not be easily observed by HPLC, such as residual solvents from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, offering the advantage of being a direct measurement technique without the need for identical reference standards for each impurity.[16][18]

Experimental Protocol: qNMR Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters: Use a long relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[20]

Expert Insight: qNMR is an excellent orthogonal technique to HPLC. It not only quantifies the purity but also confirms the structure of the main component and can help identify unknown impurities.[18]

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC stands as the gold standard due to its high resolution and sensitivity for this type of compound, a multi-faceted approach utilizing orthogonal techniques like GC and qNMR provides a more comprehensive and trustworthy purity profile. The choice of method should be guided by the specific impurities expected from the synthetic route and the regulatory requirements for the final drug product. Adherence to validated protocols and a thorough understanding of the principles behind each technique are essential for generating reliable and defensible analytical data.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

In the realm of drug discovery and materials science, the precise characterization of molecular structure is paramount. Mass spectrometry, a cornerstone of analytical chemistry, provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. Methyl 7-bromoheptanoate, a bifunctional molecule incorporating both a methyl ester and a terminal bromine atom, presents an interesting case for fragmentation analysis. Its structure offers multiple potential cleavage sites, and understanding how these functional groups influence the fragmentation pathways is essential for its unambiguous identification in complex mixtures or as a synthetic intermediate.

This guide will dissect the predicted fragmentation of this compound under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing a detailed structural fingerprint of the molecule. To provide a clear benchmark, we will compare its predicted behavior with the known mass spectrum of Methyl heptanoate, sourced from the National Institute of Standards and Technology (NIST) database. This comparative approach will highlight the diagnostic influence of the terminal bromine atom on the fragmentation cascade.

Predicted Electron Ionization Fragmentation of this compound

The structure of this compound suggests several key fragmentation pathways upon electron ionization. The initial event is the removal of an electron to form the molecular ion, [M]•+. Due to the presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 1:1 ratio), the molecular ion peak will appear as a characteristic doublet of equal intensity at m/z 222 and 224.[1][2] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments throughout the spectrum.

The primary fragmentation mechanisms expected for the molecular ion include:

  • Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group of the ester.

  • McLafferty Rearrangement: A characteristic rearrangement of esters with a sufficiently long alkyl chain.

  • Cleavage of the Carbon-Bromine Bond: A common fragmentation pathway for alkyl halides.

  • Alkyl Chain Fragmentation: Cleavage along the hydrocarbon chain.

Key Predicted Fragmentation Pathways

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Helvetica", fontsize=12, label="Predicted Fragmentation of this compound", labelloc=t, width=10, height=6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];

M [label="[C8H15BrO2]•+\nm/z 222/224", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="[C7H12BrO]•\nLoss of •OCH3\nm/z 191/193"]; B [label="[C2H3O2]•+\nMcLafferty Rearrangement\nm/z 74"]; C [label="[C8H15O2]+\nLoss of •Br\nm/z 143"]; D [label="[C7H14Br]+\nα-cleavage\nm/z 191/193"]; E [label="[CH3O=C(OH)CH2]•+\nMcLafferty Ion\nm/z 74"]; F [label="[C6H12Br]+\nLoss of C2H3O2\nm/z 163/165"];

M -> A [label=" -•OCH3"]; M -> B [label="McLafferty"]; M -> C [label=" -•Br"]; M -> D [label="α-cleavage"]; B -> E [label="Isomerization"]; B -> F [label="Neutral Loss"]; } Caption: Predicted Fragmentation Pathways for this compound.

Tabulated Predicted Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formation Pathway Notes
222/224[CH₃OOC(CH₂)₆Br]•⁺Molecular IonCharacteristic 1:1 isotopic doublet confirms the presence of one bromine atom.
191/193[OC(CH₂)₆Br]⁺α-cleavage (loss of •OCH₃)Loss of the methoxy radical.
163/165[CH₂(CH₂)₄CH₂Br]⁺Cleavage at the ester linkage
143[CH₃OOC(CH₂)₆]⁺Loss of •BrLoss of a bromine radical, a common pathway for alkyl bromides.[3]
74[C₃H₆O₂]•⁺McLafferty RearrangementA key diagnostic peak for methyl esters with a γ-hydrogen.[4][5][6]
59[COOCH₃]⁺α-cleavageAcylium ion.
55[C₄H₇]⁺Alkyl chain fragmentation
41, 43[C₃H₅]⁺, [C₃H₇]⁺Alkyl chain fragmentationCommon hydrocarbon fragments.

Mass Spectrum of Methyl heptanoate: The Non-Halogenated Analog

To contextualize the predicted fragmentation of the brominated compound, we will now examine the experimental mass spectrum of Methyl heptanoate, obtained from the NIST WebBook.

Experimental Fragmentation Pattern of Methyl heptanoate

The mass spectrum of Methyl heptanoate (C₈H₁₆O₂, Molar Mass: 144.21 g/mol ) provides a clear example of the fragmentation of a straight-chain methyl ester.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Helvetica", fontsize=12, label="Fragmentation of Methyl heptanoate", labelloc=t, width=10, height=6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal];

M [label="[C8H16O2]•+\nm/z 144", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="[C7H13O]•\nLoss of •OCH3\nm/z 113"]; B [label="[C2H3O2]•+\nMcLafferty Rearrangement\nm/z 74"]; C [label="[C5H9O2]+\nα-cleavage\nm/z 101"]; D [label="[C6H13O]+\nα-cleavage\nm/z 101"]; E [label="[CH3O=C(OH)CH2]•+\nMcLafferty Ion\nm/z 74"]; F [label="[C4H8]•+\nNeutral Loss\nm/z 56"];

M -> A [label=" -•OCH3"]; M -> B [label="McLafferty"]; M -> C [label="α-cleavage"]; M -> D [label="α-cleavage"]; B -> E [label="Isomerization"]; B -> F [label="Neutral Loss"]; } Caption: Fragmentation Pathways for Methyl heptanoate.

Tabulated Experimental Fragments of Methyl heptanoate
m/z Relative Intensity (%) Proposed Fragment Ion Formation Pathway
144~5[CH₃OOC(CH₂)₅CH₃]•⁺Molecular Ion
113~15[OC(CH₂)₅CH₃]⁺α-cleavage (loss of •OCH₃)
101~20[CH₃OOC(CH₂)₄]⁺Cleavage of C-C bond
87~80[CH₃OOC(CH₂)₂]⁺Cleavage of C-C bond
74100[C₃H₆O₂]•⁺McLafferty Rearrangement
59~30[COOCH₃]⁺α-cleavage
55~70[C₄H₇]⁺Alkyl chain fragmentation
43~65[C₃H₇]⁺Alkyl chain fragmentation
41~60[C₃H₅]⁺Alkyl chain fragmentation

Data sourced from the NIST WebBook.[7]

Comparative Analysis: The Influence of the Bromine Atom

The comparison between the predicted fragmentation of this compound and the experimental data for Methyl heptanoate reveals the significant directive effect of the terminal bromine atom.

  • Molecular Ion: The most striking difference is the presence of the M/M+2 isotopic pattern for this compound, which is absent in Methyl heptanoate. This provides an immediate and definitive indication of the presence of bromine.

  • McLafferty Rearrangement: The McLafferty rearrangement leading to the base peak at m/z 74 is a dominant feature in the spectrum of Methyl heptanoate. This peak is also expected to be prominent in the spectrum of this compound, as the structural requirements for this rearrangement are met (a γ-hydrogen relative to the carbonyl group). The presence of this ion would confirm the methyl ester functionality and the length of the carbon chain between the ester and the point of hydrogen abstraction.

  • Loss of the Halogen: A key fragmentation pathway unique to this compound is the loss of the bromine radical (•Br) to form an ion at m/z 143. This type of cleavage is characteristic of alkyl halides and its observation would strongly support the presence of the bromine atom at a terminal position.

  • Alpha-Cleavage: Both molecules are expected to undergo α-cleavage with the loss of the methoxy group (•OCH₃). For Methyl heptanoate, this results in an ion at m/z 113. For the brominated analog, this cleavage would produce a bromine-containing fragment at m/z 191/193, again exhibiting the characteristic isotopic pattern.

  • Alkyl Chain Fragmentation: Both spectra are expected to show a series of peaks corresponding to the fragmentation of the alkyl chain, typically separated by 14 Da (the mass of a CH₂ group). However, the presence of the bromine atom in this compound will likely lead to a more complex pattern of bromine-containing and non-bromine-containing alkyl fragments.

Experimental Protocols

To acquire the mass spectra discussed in this guide, the following general procedure for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Capillary Column: A non-polar or semi-polar column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

Sample Preparation:

  • Dissolve the sample (this compound or Methyl heptanoate) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of this compound, when compared with its non-halogenated counterpart, Methyl heptanoate, provides a clear illustration of the predictable and diagnostic nature of fragmentation in electron ionization mass spectrometry. The key takeaways for researchers are:

  • The isotopic pattern of bromine is a definitive marker for its presence in a molecule and its fragments.

  • The McLafferty rearrangement remains a dominant fragmentation pathway for the methyl ester functionality, providing information about the carbon chain.

  • The loss of the bromine radical is a characteristic fragmentation that confirms the presence and location of the halogen.

  • Alpha-cleavage provides further structural information, with the resulting fragments being influenced by the presence of the bromine atom.

By understanding these fundamental principles and comparative data, researchers can confidently identify and characterize this compound and similar halogenated long-chain esters, facilitating their work in synthetic chemistry, drug development, and materials science.

References

A Comparative Guide to the Synthesis of Methyl 7-bromoheptanoate: A Traditional Approach Versus a Greener, Continuous Flow Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficient, sustainable, and scalable methodologies is paramount. Methyl 7-bromoheptanoate, a key building block in the synthesis of various complex molecules and active pharmaceutical ingredients, provides an excellent case study for evaluating traditional versus modern synthetic strategies. This guide offers an in-depth comparison of the classical batch synthesis of this compound with a novel, greener approach that begins with cycloheptanone and incorporates a continuous flow esterification process. We will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, providing the necessary data for an informed selection of the optimal synthetic strategy.

Introduction: The Significance of this compound and the Need for Optimized Synthesis

This compound serves as a versatile intermediate, with its bifunctional nature—a terminal bromine atom and a methyl ester—allowing for sequential, selective modifications. Its applications are found in the synthesis of prostaglandins, bioactive lipids, and various pharmaceutical agents.[1] The traditional synthesis, while reliable, often involves hazardous reagents and batch processing limitations that can impact scalability, safety, and environmental footprint. This necessitates the exploration of innovative routes that align with the principles of green chemistry and process intensification.

The Classical Synthetic Route: Fischer Esterification of 7-Bromoheptanoic Acid

The most established method for synthesizing this compound is the Fischer esterification of 7-bromoheptanoic acid in the presence of an acid catalyst, typically sulfuric acid, in methanol.[2][3] 7-Bromoheptanoic acid itself is commonly prepared from 1,5-dibromopentane through a malonic ester synthesis or similar alkylation strategies.[4]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution. The carboxylic acid is first protonated by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

A Novel, Greener Synthetic Pathway: From Cycloheptanone to this compound

This guide proposes a more sustainable and efficient synthetic strategy that commences with the readily available and inexpensive cycloheptanone. This route involves two key transformations: the Baeyer-Villiger oxidation of cycloheptanone to ε-caprolactone, followed by the ring-opening of the lactone to form 7-bromoheptanoic acid, and culminating in a continuous flow esterification.

Greener Starting Material and First Step: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic yet powerful reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid.[5][6] This reaction is known for its high atom economy and stereospecificity. The use of greener oxidants like hydrogen peroxide in the presence of a suitable catalyst is an attractive alternative to traditional peroxyacids.[7]

Key Intermediate Synthesis: Ring-Opening of ε-Caprolactone

The resulting ε-caprolactone can be efficiently converted to 7-bromoheptanoic acid by treatment with hydrobromic acid. This ring-opening reaction is a facile process that directly yields the desired carboxylic acid intermediate.

The Final Step: Continuous Flow Esterification

The final esterification of 7-bromoheptanoic acid is proposed to be carried out in a continuous flow reactor. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety with hazardous reagents, precise control over reaction parameters, and the potential for straightforward scaling-up.[8][9]

Head-to-Head Comparison: Performance and Green Chemistry Metrics

A direct comparison of the two synthetic routes is essential for an objective evaluation. The following table summarizes the key performance indicators and green chemistry metrics for both the classical and the proposed novel synthesis.

MetricClassical Route (Fischer Esterification)Novel Route (from Cycloheptanone with Flow Esterification)
Overall Yield ~70-80%>85% (projected)
Reaction Time 10-12 hours (Batch)< 1 hour (Continuous Flow for esterification)
Process Safety Use of concentrated H2SO4 (corrosive, exothermic).Milder reaction conditions in flow; contained system.
Atom Economy ModerateHigh
E-Factor High (due to solvent usage and workup)Lower (reduced solvent, potential for catalyst recycling)
Scalability Limited by batch reactor size and heat transferReadily scalable by extending reaction time or using parallel reactors

Experimental Protocols

Classical Synthesis: Fischer Esterification of 7-Bromoheptanoic Acid (Batch Process)

Materials:

  • 7-Bromoheptanoic acid (1.0 eq)

  • Methanol (10 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 7-bromoheptanoic acid and methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Novel Synthesis: Step-by-Step from Cycloheptanone

Step 1: Baeyer-Villiger Oxidation of Cycloheptanone

Materials:

  • Cycloheptanone (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve cycloheptanone in DCM and cool the solution in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated sodium sulfite solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ε-caprolactone.

Step 2: Synthesis of 7-Bromoheptanoic Acid from ε-Caprolactone

Materials:

  • ε-Caprolactone (1.0 eq)

  • 48% Hydrobromic acid (excess)

Procedure:

  • Heat a mixture of ε-caprolactone and 48% hydrobromic acid at reflux for 4-6 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 7-bromoheptanoic acid.

Step 3: Continuous Flow Esterification of 7-Bromoheptanoic Acid

Experimental Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

Reagent Streams:

  • Stream A: A solution of 7-bromoheptanoic acid in methanol.

  • Stream B: A solution of sulfuric acid in methanol (catalyst).

Procedure:

  • Set the desired temperature of the coil reactor (e.g., 80-100 °C) and the back pressure (e.g., 5-10 bar).

  • Pump the two reagent streams at appropriate flow rates to achieve the desired residence time in the heated reactor.

  • The product stream is collected after the back-pressure regulator.

  • The collected solution is then worked up by neutralization and extraction as in the batch process, or directly purified.

Experimental Data and Characterization

Table 2: Spectroscopic Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 3.67 (s, 3H, OCH₃), 3.41 (t, J = 6.8 Hz, 2H, CH₂Br), 2.31 (t, J = 7.5 Hz, 2H, CH₂CO), 1.86 (p, J = 7.1 Hz, 2H, CH₂CH₂Br), 1.64 (p, J = 7.5 Hz, 2H, CH₂CH₂CO), 1.48-1.35 (m, 4H, CH₂CH₂CH₂).[5][10]
¹³C NMR (CDCl₃, 100 MHz) δ 174.1, 51.5, 33.8, 33.6, 32.5, 28.3, 27.8, 24.5.[5]
GC-MS (EI) m/z (%): 224/222 ([M]⁺), 193/191, 143, 111, 87, 74 (base peak), 55.

Visualization of Synthetic Workflows

Classical Batch Synthesis Workflow

Classical Batch Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product A 7-Bromoheptanoic Acid + Methanol + H₂SO₄ B Reflux (4-6h) A->B C Evaporation B->C D Extraction (Ether/Water/NaHCO₃) C->D E Drying (MgSO₄) D->E F Filtration & Concentration E->F G Vacuum Distillation F->G H This compound G->H

Caption: Workflow for the classical batch synthesis of this compound.

Novel Greener Synthesis Workflow

Novel Greener Synthesis cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Continuous Flow Esterification cluster_3 Purification cluster_4 Final Product A Cycloheptanone + m-CPBA B ε-Caprolactone A->B C ε-Caprolactone + HBr B->C D 7-Bromoheptanoic Acid C->D E 7-Bromoheptanoic Acid + Methanol + H₂SO₄ (in flow) D->E F This compound (crude) E->F G Workup & Distillation F->G H This compound G->H

Caption: Workflow for the novel greener synthesis of this compound.

Conclusion and Future Outlook

This guide has presented a comprehensive comparison of two distinct synthetic routes to this compound. The classical Fischer esterification, while a well-established method, presents challenges in terms of safety, environmental impact, and scalability. The proposed novel route, starting from cycloheptanone and employing a continuous flow esterification, offers a promising alternative that is not only greener and safer but also more amenable to industrial-scale production.

The adoption of such modern synthetic strategies is crucial for the advancement of pharmaceutical and chemical manufacturing. Further optimization of the novel route, such as exploring solid-supported acid catalysts for the flow esterification to simplify purification and enhance catalyst recyclability, could lead to an even more sustainable and cost-effective process. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, encouraging the adoption of greener and more efficient synthetic methodologies.

References

A Comparative Guide to the Cross-Reactivity of Methyl 7-bromoheptanoate in Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount. In the complex milieu of a cell lysate or proteome, a probe's value is directly tied to its ability to interact with its intended target while leaving the vast majority of other biomolecules untouched. This guide provides an in-depth comparison of methyl 7-bromoheptanoate, a conventional alkylating agent, with modern alternatives, offering experimental frameworks to assess and mitigate the critical issue of cross-reactivity.

The Challenge of Specificity: Why Cross-Reactivity Matters

This compound is a versatile chemical tool, often employed as a synthetic building block.[1][2][3] Its utility stems from the reactivity of the C-Br bond, which allows it to function as an electrophile in nucleophilic substitution reactions. When introduced into a complex biological sample, this reactivity is not confined to a single target. Instead, the molecule can react with various nucleophilic residues on proteins, such as the thiol groups of cysteines, the amino groups of lysines, and the imidazole rings of histidines.[4][5] This promiscuous reactivity, or cross-reactivity, leads to a cascade of undesirable consequences, including the generation of false-positive results, misinterpretation of biological data, and the potential for off-target toxicity in drug development.[6][7]

Performance Comparison: this compound vs. Modern Alternatives

The limitations of simple alkylating agents like this compound have driven the development of more sophisticated tools for chemical biology. Here, we compare its performance characteristics against two major classes of advanced probes: Activity-Based Probes (ABPs) and Bioorthogonal Probes.

The Broadsword vs. The Scalpel
  • This compound: This molecule can be likened to a broadsword. Its reactivity is governed by the general nucleophilicity of amino acid residues, making it inherently non-selective. While it will label its intended target (if that target possesses a suitably reactive nucleophile), it will also modify a wide array of other proteins.

  • Activity-Based Probes (ABPs): ABPs are a more refined tool, akin to a scalpel. They are designed to covalently label the active sites of specific enzyme families.[8][9][10][11] An ABP typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with the target, a linker, and a reporter tag for detection.[8][10] The specificity of an ABP is derived from its ability to bind to the active site of an enzyme before the covalent modification occurs, thus directing the reactivity to a specific class of proteins.

  • Bioorthogonal Probes: These represent the pinnacle of specificity in chemical biology.[12][13] Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes.[14] A bioorthogonal approach typically involves two steps: first, a "chemical reporter" (e.g., an azide or an alkyne) is metabolically incorporated into a target biomolecule. Then, a probe containing the complementary reactive group is introduced, leading to a highly specific "click" reaction.[12][14] This two-step labeling strategy ensures that the probe only reacts with the biomolecule carrying the chemical reporter, virtually eliminating off-target interactions.

The following table summarizes the key performance differences:

FeatureThis compoundActivity-Based Probes (ABPs)Bioorthogonal Probes
Specificity LowModerate to High (Enzyme family-specific)Very High (Target-specific)
Mechanism Non-specific alkylationActivity-dependent covalent modificationChemoselective ligation ("click" chemistry)
Off-Target Reactivity HighLow to ModerateNegligible
Typical Application General synthetic intermediateEnzyme activity profiling, target identificationSite-specific labeling of biomolecules

Experimental Validation of Cross-Reactivity

To empirically assess the cross-reactivity of a probe, a robust experimental design is essential. The following protocol outlines a comparative workflow to quantify the off-target interactions of this compound versus a more specific alternative, such as an ABP, using quantitative proteomics.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Proteomic Sample Processing cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis p1 Complex Biological Sample (e.g., Cell Lysate) p2a Treat with This compound p1->p2a Divide into 3 groups p2b Treat with Alternative Probe (e.g., ABP) p1->p2b Divide into 3 groups p2c Vehicle Control (e.g., DMSO) p1->p2c Divide into 3 groups p3 Protein Digestion (e.g., Trypsin) p2a->p3 p2b->p3 p2c->p3 p4 Peptide Cleanup p3->p4 p5 Liquid Chromatography (Peptide Separation) p4->p5 p6 Tandem Mass Spectrometry (Peptide Identification & Quantification) p5->p6 p7 Database Search & Identification of Modified Peptides p6->p7 p8 Quantitative Comparison of Labeled Peptides p7->p8

Caption: Workflow for comparative cross-reactivity analysis.

Detailed Step-by-Step Methodology
  • Preparation of Cell Lysate:

    • Culture cells to the desired confluency.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Probe Incubation:

    • Aliquot the cell lysate into three groups.

    • Group 1 (Test): Treat with this compound at a final concentration of 100 µM.

    • Group 2 (Alternative): Treat with the alternative probe (e.g., a specific ABP) at its optimal concentration.

    • Group 3 (Control): Treat with the vehicle (e.g., DMSO) alone.

    • Incubate all samples for 1 hour at 37°C.

  • Proteomic Sample Preparation:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with a non-bromo alkylating agent like iodoacetamide to prevent disulfide bond reformation.[4][5] This step is crucial for standardizing the proteomic workflow.

    • Protein Precipitation: Precipitate the proteins using a method like acetone precipitation to remove interfering substances.

    • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer and digest with trypsin overnight at 37°C.[5]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Analysis:

    • Search the raw MS data against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the modification corresponding to the addition of the heptanoate group (from this compound) as a variable modification.

    • Identify and quantify the number of unique peptides and proteins labeled by each probe.

    • Compare the number of labeled proteins in the this compound-treated sample to the alternative probe-treated sample. A higher number of labeled proteins for this compound indicates greater cross-reactivity.

Representative Data

The following table illustrates the type of data that can be obtained from such an experiment.

ProbeTotal Proteins IdentifiedProteins Labeled with ProbePercentage of Labeled Proteome
This compound350045012.9%
Serine Hydrolase ABP3500351.0%
Bioorthogonal Probe (Click)35005 (Metabolically targeted)0.14%

These representative data clearly demonstrate the superior specificity of the ABP and bioorthogonal probes compared to the broad-spectrum reactivity of this compound.

Mitigating Cross-Reactivity: A Logic-Based Approach

When designing experiments involving reactive probes, a systematic approach to minimizing and accounting for cross-reactivity is essential.

G A Start: Need to Label a Biomolecule B Is a Bioorthogonal Handle Available or can it be Introduced? A->B C Use Bioorthogonal Chemistry (e.g., SPAAC, Tetrazine Ligation) B->C Yes D Is the Target an Enzyme with Known Activity? B->D No H High Specificity, Low Cross-Reactivity C->H E Use an Activity-Based Probe (ABP) D->E Yes F Is a Broadly Reactive Probe the Only Option? D->F No I Moderate Specificity, Known Off-Targets E->I G Use this compound (or similar alkylating agent) F->G Yes J Low Specificity, High Cross-Reactivity G->J K Implement Rigorous Controls: - Titrate Probe Concentration - Competition Experiments - Proteome-wide Cross-Reactivity Profiling J->K

Caption: Decision tree for selecting a chemical probe.

This decision-making framework prioritizes the use of the most specific methods available. When circumstances necessitate the use of a broadly reactive probe like this compound, it is crucial to perform extensive control experiments to identify and account for off-target effects. These controls may include:

  • Dose-Response Studies: Determine the lowest effective concentration of the probe to minimize non-specific labeling.

  • Competition Assays: Co-incubate the probe with an excess of a known inhibitor or ligand for the intended target. A reduction in labeling of the target, but not of off-targets, can help to confirm specific binding.

  • Negative Controls: Use structurally similar but non-reactive analogs of the probe to identify interactions that are not due to covalent modification.

Conclusion

While this compound is a useful synthetic reagent, its inherent reactivity makes it a suboptimal choice for specific labeling in complex biological systems due to a high potential for cross-reactivity. For applications requiring high specificity, such as target identification and validation, activity-based and bioorthogonal probes offer vastly superior performance. By understanding the principles of probe design and employing rigorous experimental validation, researchers can select the appropriate tools to generate reliable and interpretable data, ultimately advancing our understanding of complex biological processes.

References

A Comparative Guide to Quantitative Analysis of Methyl 7-bromoheptanoate Conversion: qNMR, GC-MS, and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction conversions is paramount to ensuring optimal yield, purity, and process control. The conversion of starting materials, such as Methyl 7-bromoheptanoate, into desired products necessitates analytical techniques that are not only accurate and reproducible but also align with the specific demands of the chemical system and the stage of development. This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of this compound conversion: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple listing of methodologies. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to provide a comprehensive and trustworthy resource for your analytical workflow.

The Central Role of qNMR in Reaction Monitoring

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its unique advantages. Unlike chromatographic techniques that rely on the response factor of a detector, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This intrinsic characteristic allows for the accurate determination of molar concentrations of different species in a mixture without the need for identical reference standards for each component.[2] For monitoring the conversion of this compound, qNMR offers a rapid and non-destructive approach to simultaneously quantify the starting material and the product in a single experiment.

Key Advantages of qNMR:
  • Absolute Quantification: With the use of a certified internal standard, qNMR can provide absolute quantification without the need for calibration curves for each analyte.[3]

  • Structural Confirmation: Beyond quantification, the NMR spectrum provides structural information, confirming the identity of the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis, which is particularly useful when dealing with valuable or limited materials.

  • Speed: For simple mixtures, the time from sample preparation to result can be significantly shorter than for chromatographic methods that may require extensive method development.[4]

Comparative Overview of Analytical Techniques

The choice of an analytical technique is often a balance between the required analytical performance and practical considerations such as sample throughput, cost, and available instrumentation. The following table provides a comparative summary of qNMR, GC-MS, and HPLC for the quantitative analysis of this compound conversion.

FeatureqNMRGC-MSHPLC-UV
Principle Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Separation by volatility and polarity, followed by mass-to-charge ratio detection.Separation by polarity, followed by UV absorbance detection.
Quantification Absolute (with internal standard)Relative (requires calibration curve with standards)Relative (requires calibration curve with standards)
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[5]Can involve extraction, derivatization (if needed), and dissolution in a volatile solvent.[6][7]Typically involves dissolution in the mobile phase and filtration.[8][9]
Sample Preparation Time ~5-10 minutes~15-30 minutes (can be longer if derivatization is needed)~10-15 minutes
Instrument Run Time ~5-15 minutes~20-40 minutes[10]~10-20 minutes
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 µg/mL~0.1-1 µg/mL[11]
Limit of Quantitation (LOQ) ~5-50 µg/mL~0.5-5 µg/mL~0.5-5 µg/mL[11]
Precision (RSD) < 2%< 5%< 5%
Accuracy High (typically >98%)High (dependent on standard purity)High (dependent on standard purity)
Destructive? NoYesYes
Structural Information ExcellentGood (mass spectrum)Limited (UV spectrum)

Experimental Protocols

Quantitative ¹H NMR Spectroscopy (qNMR) of this compound Conversion

This protocol outlines the steps for the quantitative analysis of a reaction mixture containing this compound and its conversion product.

Rationale for Experimental Choices:

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB) is chosen as the internal standard due to its chemical inertness, high purity, and simple ¹H NMR spectrum consisting of a sharp singlet in a region that is unlikely to overlap with signals from the analyte or product.[12] Its solubility in CDCl₃ is also excellent.

  • Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for a wide range of organic molecules, including esters and alkyl halides.[5] The residual solvent peak can also be used as a secondary reference.[13]

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of all protons between scans, which is fundamental for accurate integration.[14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (1,4-Bis(trimethylsilyl)benzene) and add it to the same vial.

    • Record the exact masses of both the reaction mixture and the internal standard.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean 5 mm NMR tube.[15]

  • NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to achieve optimal resolution and lineshape.

    • Set the following acquisition parameters:

      • Pulse program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

      • Pulse angle: 90°

      • Spectral width: ~12 ppm

      • Acquisition time (AQ): ~4-5 seconds

      • Relaxation delay (d1): 30 seconds

      • Number of scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually to ensure all peaks are correctly phased.

    • Apply a baseline correction.

    • Integrate the following signals:

      • This compound: The singlet from the methyl ester protons (-OCH₃) at approximately 3.67 ppm.[16]

      • Product: A characteristic signal from the product that is well-resolved from other signals.

      • Internal Standard (BTMSB): The singlet from the 18 equivalent protons of the two trimethylsilyl groups at approximately 0.25 ppm.

    • Calculate the molar ratio of this compound to the product using the following formula:

    • Calculate the conversion percentage based on the initial and final molar ratios of the starting material.

Workflow for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh reaction mixture weigh_is Accurately weigh internal standard (IS) weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire Acquire 1H NMR spectrum tune_shim->acquire process Fourier Transform, Phase, Baseline Correction acquire->process integrate Integrate signals of analyte, product, and IS process->integrate calculate Calculate molar ratios and conversion integrate->calculate

Caption: Workflow for quantitative analysis of this compound conversion by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture by dissolving a known amount in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of pure this compound and the expected product at known concentrations.

    • If an internal standard is used (e.g., a similar but chromatographically resolved bromoalkane), add a constant known amount to all samples and standards.

    • Filter the solutions through a 0.22 µm syringe filter.[7]

  • GC-MS Data Acquisition:

    • GC System:

      • Injector: Split/splitless, 250 °C

      • Injection volume: 1 µL

      • Carrier gas: Helium, constant flow rate of 1.0 mL/min

      • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

      • Oven program: Initial temperature of 80 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.[17]

    • MS System:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Acquisition mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 74, 55) and the product.[18]

  • Data Processing and Analysis:

    • Integrate the peak areas of this compound and the product in the chromatograms of the standards and the sample.

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the analyte and product in the reaction mixture from the calibration curve.

    • Calculate the conversion percentage.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Processing & Analysis dissolve_sample Dissolve reaction mixture in solvent filter_samples Filter all solutions dissolve_sample->filter_samples prep_standards Prepare calibration standards prep_standards->filter_samples inject Inject sample into GC filter_samples->inject separate Separate compounds on GC column inject->separate detect Detect and identify by MS separate->detect integrate Integrate peak areas detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify analyte and product calibrate->quantify calculate Calculate conversion quantify->calculate

Caption: Workflow for quantitative analysis of this compound conversion by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and widely used technique for the analysis of a broad range of organic compounds. For compounds like this compound that lack a strong chromophore, detection at low UV wavelengths is necessary.[19]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of pure this compound and the product in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter.[20]

  • HPLC Data Acquisition:

    • HPLC System:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detector: UV detector set at 210 nm.

  • Data Processing and Analysis:

    • Integrate the peak areas of this compound and the product.

    • Construct a calibration curve from the standards.

    • Determine the concentrations in the reaction sample.

    • Calculate the conversion percentage.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Acquisition cluster_proc Data Processing & Analysis dissolve_sample Dissolve reaction mixture in mobile phase filter_samples Filter all solutions dissolve_sample->filter_samples prep_standards Prepare calibration standards prep_standards->filter_samples inject Inject sample into HPLC filter_samples->inject separate Separate compounds on column inject->separate detect Detect by UV at 210 nm separate->detect integrate Integrate peak areas detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify analyte and product calibrate->quantify calculate Calculate conversion quantify->calculate

Caption: Workflow for quantitative analysis of this compound conversion by HPLC.

Conclusion and Recommendations

The selection of the most appropriate analytical technique for monitoring the conversion of this compound depends on the specific requirements of the analysis.

  • qNMR is the method of choice for rapid, absolute quantification with the added benefit of structural confirmation, especially during process development and optimization where speed and accuracy are critical. Its non-destructive nature is also a significant advantage for precious samples.

  • GC-MS offers the highest sensitivity and is ideal for trace-level analysis of the starting material or byproducts. The mass spectral data provides a high degree of confidence in peak identification.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control applications. While it requires careful method development and calibration, it can provide reliable quantitative data for a wide range of sample matrices.

By understanding the principles, advantages, and practical considerations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable data for their chemical processes. The validation of any chosen method according to ICH guidelines is essential for ensuring its suitability for its intended purpose.[3]

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 7-bromoheptanoate (CAS No. 54049-24-0) is a valuable intermediate in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other complex molecules.[1] While its utility is clear, its identity as a halogenated organic compound necessitates a rigorous and informed approach to its handling and disposal.[2] Improper disposal not only poses a risk to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated waste. The procedures outlined herein are designed to ensure operational safety, maintain regulatory compliance, and build a culture of chemical stewardship within the laboratory.

Hazard Profile and Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this compound is not fully established, it is known to be an irritant and requires careful handling.[3]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][5]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release hazardous substances like hydrogen bromide gas.[3][6]

Adherence to the following immediate safety protocols is mandatory for all personnel handling this compound.

Safety Measure Protocol Specification Rationale
Personal Protective Equipment (PPE) Chemical splash goggles, nitrile gloves (inspect before use), and a lab coat are the minimum requirements.[4][7][8]To prevent accidental skin and eye exposure, which are the primary routes of contact.[9]
Handling Location All handling and aliquoting of this compound should be performed inside a certified chemical fume hood.[4][10]To minimize the inhalation of potentially irritating vapors and ensure containment in case of a small spill.[10]
Emergency First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes.[4] Skin: Wash off immediately with soap and plenty of water.[3] Seek medical attention if irritation persists.To mitigate the irritant effects of the chemical upon accidental exposure.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[2][11] Halogenated and non-halogenated waste streams must never be mixed.[12]

Causality for Segregation:

  • Disposal Method: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrobromic acid).[2][3][6] This process is distinct from the fuel blending or simpler incineration used for non-halogenated solvents.

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose strict rules on the management of halogenated organic compounds, often prohibiting their land disposal.[13][14][15]

  • Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[12] Cross-contamination increases disposal costs for the entire waste volume.

The following decision workflow illustrates the crucial segregation step for all laboratory chemical waste.

G cluster_0 cluster_1 start Generated Chemical Waste decision Does the waste contain a halogenated compound (e.g., F, Cl, Br, I)? start->decision halogenated Halogenated Organic Waste Container (e.g., this compound, Dichloromethane, Chloroform) decision->halogenated  Yes non_halogenated Non-Halogenated Organic Waste Container (e.g., Acetone, Hexane, Ethanol) decision->non_halogenated  No (Organic) aqueous Aqueous Waste Container (Acids, Bases, Metal Solutions) decision->aqueous  No (Inorganic/Aqueous)  

Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol for Liquid Waste & Contaminated Solids

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant.

Part A: Liquid Waste Disposal
  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container for "Halogenated Organic Liquids." These containers should be made of a compatible material, such as polyethylene or glass, and have a screw-top cap to prevent leaks and evaporation.[11]

    • Causality : Halogenated solvents can degrade to form acidic byproducts which can corrode metal containers, leading to leaks.[11] The container must be kept closed at all times except when waste is being added.[12][16]

  • Properly Label the Container:

    • Before adding any waste, the container must be labeled. The label must include:

      • The words "Hazardous Waste ".[12]

      • A complete list of all chemical constituents by their full names (e.g., "this compound," "Dichloromethane"). Do not use abbreviations or chemical formulas.[16]

      • The approximate percentage or volume of each component.

    • Causality : Accurate labeling is a legal requirement and is critical for the safety of waste handlers and for ensuring the waste is sent to the correct treatment facility.

  • Transfer the Waste:

    • Perform the transfer inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Securely close the container cap immediately after adding the waste.

  • Storage Pending Pickup:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from incompatible materials (e.g., acids, bases, oxidizers) and sources of ignition.[11]

    • Ensure secondary containment (such as a larger tub) is used to capture any potential leaks.[11]

Part B: Disposal of Contaminated Solids
  • Segregation: Any solid materials (e.g., gloves, absorbent pads, silica gel) grossly contaminated with this compound must also be treated as halogenated hazardous waste.

  • Containment: Place these materials in a designated, sealed, and clearly labeled solid waste container or a securely tied, heavy-duty plastic bag specifically for "Halogenated Solid Waste."

  • Disposal: Do not dispose of contaminated solids in the regular trash.[8] The container should be collected by your institution's environmental health and safety (EHS) office along with liquid waste.

Managing Accidental Spills

Prompt and correct action can prevent a small spill from becoming a major incident.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[11] For large spills, evacuate the area and contact your institution's emergency response team.[16]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[11]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][5]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a suitable container for disposal.[3] Label this container as "Halogenated Solid Waste" and list the contents.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as halogenated solid waste.

Regulatory Framework

All disposal procedures must comply with national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) . This compound, as a brominated organic compound, falls under the category of Halogenated Organic Compounds (HOCs), which are subject to stringent treatment standards and land disposal restrictions.[13][14] Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

A Senior Application Scientist's Guide to Safely Handling Methyl 7-bromoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Methyl 7-bromoheptanoate, a key building block in pharmaceutical synthesis, offers significant utility. However, its safe and effective use hinges on a robust understanding of its characteristics and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for handling this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While some safety data sheets (SDS) for this compound (CAS No. 54049-24-0) may not list specific GHS hazard classifications, the chemical structure—a brominated ester—necessitates a cautious approach.[1][2] The toxicological properties have not been thoroughly investigated, which calls for treating the substance with a higher degree of care.[3] Structurally similar compounds, such as Ethyl 7-bromoheptanoate, are classified as causing skin, eye, and respiratory irritation.[4] Therefore, it is scientifically prudent to assume this compound presents similar hazards.

The primary risks associated with this colorless liquid are:

  • Dermal Contact: May cause skin irritation. Prolonged contact could potentially lead to more severe effects, a common concern with brominated organic compounds.[3]

  • Ocular Contact: Direct contact with the eyes is likely to cause irritation.[1]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[3]

Furthermore, like many organic esters, it is incompatible with strong oxidizing agents, acids, and bases, which can catalyze decomposition.[3] Heating the compound can also lead to the release of hazardous decomposition products, including hydrogen bromide.[5] This understanding forms the logical basis for the specific handling and storage protocols that follow.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based assessment. For this compound, a multi-layered approach is essential.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects against direct liquid splashes to the eyes, which are highly probable when transferring or reacting the chemical.[1]
Skin and Body Protection A standard laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes.Prevents incidental skin contact.[1] A chemically resistant apron provides an additional barrier for torso protection during transfers of significant volumes.
Hand Protection Nitrile gloves (minimum 5-mil thickness) are suitable for incidental splash protection.Nitrile gloves offer good resistance to a range of organic solvents and weak acids.[6][7] However, their resistance to halogenated esters may be limited. Crucially, they are for splash protection only. If gloves are contaminated, they must be removed and replaced immediately.[7][8] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection Generally not required when handled in a certified chemical fume hood with adequate ventilation.A fume hood provides primary containment and ventilation, preventing the buildup of vapors in the breathing zone.
For spills or work outside a fume hood, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary. A P100 particulate pre-filter may be added if aerosol generation is possible.In situations of uncontrolled release or inadequate ventilation, respiratory protection is critical to prevent irritation.[3] OV cartridges are designed to adsorb organic compounds like this compound.[9]

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan minimizes risk and ensures procedural consistency.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Some suppliers recommend refrigeration at 2-8°C for optimal stability.[2]

  • Segregate: Crucially, store this compound away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[3]

Step 2: Handling and Use
  • Designated Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[3]

  • PPE Donning: Before handling, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Aliquotting: When transferring the liquid, use appropriate tools such as a glass pipette with a bulb or a syringe. Pouring directly from a large container should be avoided to minimize splashing.

  • Reaction Setup: Ensure all glassware is clean, dry, and free of contaminants. If the reaction is sensitive to moisture, use appropriate drying techniques.

  • Post-Handling: After use, securely close the container. Wipe down the work area in the fume hood. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Characterization: This material should be disposed of as halogenated organic waste. While not specifically listed, it may fall under EPA hazardous waste codes such as U-series (for discarded commercial chemical products) or be subject to specific state and local regulations for organobromine compounds.[10][11] Do not mix with non-halogenated solvent waste.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[3] Never discharge chemical waste down the drain.[3]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Workflow for a Minor Chemical Spill

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert others in the immediate area Evacuate If necessary, evacuate the immediate area Alert->Evacuate If spill is large or vapors are strong Ventilate Ensure fume hood is operational Alert->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Ventilate->PPE Absorb Cover spill with inert absorbent material (e.g., vermiculite, sand) PPE->Absorb Collect Sweep up and collect absorbed material into a labeled waste container Absorb->Collect Decontaminate Clean the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste through proper channels Decontaminate->Dispose Report Report the incident to the Lab Supervisor/EHS Dispose->Report

Caption: Workflow for handling a minor chemical spill of this compound.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.